(2R,3R)-2-Amino-3-hydroxy-hexanoic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296037 | |
| Record name | D-Norleucine, 3-hydroxy-, erythro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59286-26-9 | |
| Record name | D-Norleucine, 3-hydroxy-, erythro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59286-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Norleucine, 3-hydroxy-, erythro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Non-Proteinogenic Amino Acids
(2R,3R)-2-Amino-3-hydroxy-hexanoic acid, a non-proteinogenic α-amino acid, represents a class of chiral building blocks with significant potential in medicinal chemistry and drug development. As a β-hydroxy-α-amino acid, its structure is characterized by two contiguous stereocenters at the α- and β-carbons, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise three-dimensional arrangement of the amino and hydroxyl groups is critical, as it dictates the molecule's interaction with biological targets, which are themselves chiral. This guide provides a comprehensive overview of the chemical properties of the (2R,3R) stereoisomer, leveraging both predicted data and comparative analysis with its diastereomers and other related β-hydroxy-α-amino acids. While specific experimental data for the (2R,3R) isomer is limited in publicly available literature, this document synthesizes established principles and analogous data to provide a robust technical resource for researchers in the field.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Due to the scarcity of direct experimental data for this specific stereoisomer, the following table includes predicted values and experimental data from its stereoisomers for a comparative understanding.
| Property | This compound | (2S,3S)-2-Amino-3-hydroxy-hexanoic acid | (2R,3S)-2-Amino-3-hydroxy-hexanoic acid |
| Molecular Formula | C₆H₁₃NO₃ | C₆H₁₃NO₃ | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol | 147.17 g/mol | 147.17 g/mol |
| Melting Point | Not available | 232-235 °C (dec.) | >153 °C (dec.) |
| Solubility | Not available | Slightly soluble in water and aqueous acid | Slightly soluble in water |
| pKa (predicted) | 2.39 ± 0.28 | 2.39 ± 0.28 (predicted) | Not available |
It is important to note that diastereomers, being stereoisomers that are not mirror images, can have different physical properties such as melting point and solubility[1]. The differences observed between the (2S,3S) and (2R,3S) isomers underscore the importance of stereochemistry in defining the macroscopic properties of these molecules.
Stereoselective Synthesis: Navigating Chiral Landscapes
The controlled synthesis of a specific stereoisomer of a molecule with multiple chiral centers is a significant challenge in organic chemistry. For this compound, a "syn" diastereomer, several general strategies for the stereoselective synthesis of β-hydroxy-α-amino acids can be adapted.
Conceptual Synthetic Workflow
A common approach involves the stereoselective aldol reaction of a chiral glycine enolate equivalent with butanal, followed by functional group manipulations. The choice of chiral auxiliary on the glycine moiety is paramount in directing the stereochemical outcome.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Representative Aldol Approach
-
Preparation of the Chiral Glycine Enolate:
-
A solution of a chiral glycine imine (e.g., derived from (1R,2S)-pseudoephedrine) in a dry, aprotic solvent like THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate. The causality here lies in the need for a kinetically controlled deprotonation to form a specific enolate geometry, which is crucial for stereoselectivity.
-
-
Aldol Addition:
-
Freshly distilled butanal is added slowly to the enolate solution at -78 °C. Maintaining a low temperature is critical to prevent side reactions and ensure high diastereoselectivity. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to isolate the desired syn-aldol adduct. The self-validating nature of this step is confirmed by spectroscopic analysis (NMR) of the purified product to determine the diastereomeric ratio.
-
-
Deprotection:
-
The chiral auxiliary and any other protecting groups are removed under appropriate conditions. For example, a pseudoephedrine auxiliary can be cleaved by hydrogenolysis or acidic hydrolysis.
-
The final product, this compound, is then purified by recrystallization or ion-exchange chromatography.
-
Spectroscopic Characterization: Deciphering the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers.
-
¹H NMR: The coupling constant (³J) between the protons on the α- and β-carbons (Hα and Hβ) is diagnostic for the relative stereochemistry. For syn diastereomers like the (2R,3R) isomer, a smaller coupling constant (typically 2-4 Hz) is expected, whereas anti diastereomers exhibit a larger coupling constant (typically 7-9 Hz). The spectrum would also show characteristic signals for the propyl side chain.
-
¹³C NMR: The chemical shifts of the α- and β-carbons can also differ between diastereomers. Databases and computational prediction tools can aid in assigning the stereochemistry based on ¹³C NMR data[4][5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): This soft ionization technique would typically show the protonated molecule [M+H]⁺ at m/z 148.102.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Common fragmentation pathways for α-amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the protonated molecule[6][7]. The presence of the β-hydroxyl group may also lead to a characteristic fragmentation pattern, such as the cleavage of the Cα-Cβ bond[8][9].
Caption: Predicted fragmentation pathways in MS/MS of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.
-
N-H stretch (amine): A medium to weak band around 3300-3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.
-
N-H bend (amine): A medium band around 1600 cm⁻¹.
Applications in Drug Development and Peptide Synthesis
Non-proteinogenic amino acids, particularly those with unique stereochemistry and functional groups like β-hydroxy-α-amino acids, are of great interest in drug discovery and development[2][10].
Pharmacological Relevance
While the specific biological activity of this compound is not well-documented, related compounds have shown significant pharmacological potential. For instance, some β-hydroxy-α-amino acids are key components of antibiotics and enzyme inhibitors[2]. The stereoisomer (2R,3S)-3-hydroxynorleucine has been identified as an intermediate in the synthesis of antiviral and antihypertensive drugs[11]. The incorporation of β-amino acids into peptides can increase their resistance to proteolytic degradation, a desirable property for peptide-based drugs[1].
Role in Peptide Synthesis
The incorporation of this compound into peptides can introduce conformational constraints and novel functionalities. The hydroxyl group can be a site for further modification, such as glycosylation or pegylation, to improve the pharmacokinetic properties of the peptide. During solid-phase peptide synthesis (SPPS), the amino and hydroxyl groups would require appropriate orthogonal protecting groups to prevent side reactions.
Caption: Workflow for incorporating the amino acid into a peptide chain.
Conclusion: A Foundation for Future Research
This compound represents a fascinating and underexplored chiral building block. While specific experimental data remains limited, this guide provides a comprehensive technical overview of its expected chemical properties based on established principles and data from analogous compounds. The detailed discussion of its stereochemistry, synthesis, and characterization, along with its potential applications, serves as a valuable resource for researchers and drug development professionals. Further investigation into the specific biological activities of this and other stereoisomers of 2-amino-3-hydroxy-hexanoic acid is warranted and holds the promise of uncovering novel therapeutic agents.
References
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Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01235-21. [Link]
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Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7675–7687. [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. National Institutes of Health. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Diastereomers. Chemistry LibreTexts. [Link]
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Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]
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(2R,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 57370298. PubChem. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
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Enzymatic synthesis of L-6-hydroxynorleucine. PubMed. [Link]
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β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Military Medical Science Letters. [Link]
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Far-infrared spectroscopy of proteinogenic and other less common amino acids. Oxford Academic. [Link]
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Folding and function in α/β-peptides: Targets and therapeutic applications. National Institutes of Health. [Link]
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A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. PubMed. [Link]
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Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI. [Link]
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β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]
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Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... ResearchGate. [Link]
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Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
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Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers. [Link]
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Hyper-Raman spectroscopy of non-proteinogenic amino acids. Semantic Scholar. [Link]
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13C NMR shifts of amino acids and related compounds. | Download Table. ResearchGate. [Link]
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A practical method for the synthesis of beta-amino alpha-hydroxy acids. Synthesis of enantiomerically pure hydroxyaspartic acid and isoserine. ResearchGate. [Link]
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Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. National Institutes of Health. [Link]
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Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Wiley Online Library. [Link]
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N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Royal Society of Chemistry. [Link]
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Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. National Institutes of Health. [Link]
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Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health. [Link]
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Amino acids. Medizinische Fakultät Münster. [Link]
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Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]
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Comparison of ¹H NMR spectra of single-step dry-down reactions... ResearchGate. [Link]
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Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
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Practical use of chemical shift databases for protein solid-state NMR: 2D chemical shift maps and amino-acid assignment with secondary-structure information. National Institutes of Health. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Colorado Boulder. [Link]
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
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(2R,3R)-2-Amino-3-hydroxy-hexanoic acid spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid
Executive Summary
This compound is a non-proteinogenic amino acid characterized by two chiral centers, defining its specific three-dimensional structure. As a chiral building block, its precise structural confirmation is paramount for applications in synthetic chemistry and drug development. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the expected spectroscopic profile of this molecule. Due to the scarcity of empirical data for this specific diastereomer, this document leverages established spectroscopic principles and data from closely related isomers to provide a robust, predictive analysis. We will explore the anticipated data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiroptical (Circular Dichroism) Spectroscopy, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Structural Challenge
This compound, with the molecular formula C₆H₁₃NO₃ and a monoisotopic mass of 147.08954 Da, presents a significant analytical challenge.[1][2] Its structure contains two adjacent stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions. The absolute configuration—(2R,3R) in this case—governs its interaction with other chiral molecules, making unambiguous characterization essential.
Spectroscopic techniques are the cornerstone of such characterization. However, differentiating between the four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) requires a multi-faceted approach. While techniques like Mass Spectrometry are insensitive to stereochemistry, NMR spectroscopy, particularly the coupling constants between protons on C2 and C3, provides critical stereochemical information. Ultimately, chiroptical methods are indispensable for confirming the absolute configuration. This guide will dissect the expected outcomes from each of these key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the molecular framework, connectivity, and stereochemistry of the molecule.[2]
¹H NMR Spectroscopy: Unveiling Stereochemistry
Principle & Causality: The ¹H NMR spectrum reveals the chemical environment of each proton. The key to differentiating the (2R,3R) isomer from its (2R,3S) and (2S,3R) diastereomers lies in the coupling constant (³J) between the protons on C2 (Hα) and C3 (Hβ). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons.
-
For the (2R,3R) or (2S,3S) isomers (the anti configuration), the Hα and Hβ protons are preferentially oriented anti-periplanar, leading to a larger coupling constant , typically in the range of 8-10 Hz.
-
For the (2R,3S) or (2S,3R) isomers (the syn configuration), the protons have a gauche relationship, resulting in a smaller coupling constant , typically 2-4 Hz.
Predicted ¹H NMR Data: The following table summarizes the expected chemical shifts and multiplicities for this compound, typically recorded in D₂O to exchange labile protons (OH, NH₂, COOH).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2 (α-H) | 3.5 - 3.7 | Doublet (d) | J ≈ 8-10 Hz | Key diagnostic signal for anti stereochemistry. |
| H-3 (β-H) | 3.9 - 4.1 | Multiplet (m) | - | Coupled to H-2 and H-4. |
| H-4 (-CH₂-) | 1.4 - 1.6 | Multiplet (m) | - | Diastereotopic protons may show complex splitting. |
| H-5 (-CH₂-) | 1.3 - 1.5 | Multiplet (m) | - | Overlaps with other methylene signals. |
| H-6 (-CH₃) | 0.8 - 1.0 | Triplet (t) | J ≈ 7 Hz | Typical terminal methyl group. |
¹³C NMR Spectroscopy: Carbon Backbone Confirmation
Principle & Causality: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of its neighbors. Solvation can also influence the precise chemical shifts of carbonyl carbons.[3]
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (COOH) | 175 - 180 | Position is sensitive to pH and solvent. |
| C-2 (α-C) | 58 - 62 | Carbon bearing the amino group. |
| C-3 (β-C) | 70 - 75 | Carbon bearing the hydroxyl group. |
| C-4 | 33 - 37 | |
| C-5 | 18 - 22 | |
| C-6 | 13 - 15 | Terminal methyl carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids to simplify the spectrum by exchanging the labile N-H and O-H protons.
-
Internal Standard: Add a small amount of an internal standard with a known chemical shift (e.g., DSS or TSP for D₂O) for accurate referencing.
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (≥400 MHz is recommended) to achieve optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): To unambiguously assign all signals, acquire 2D spectra such as COSY (H-H correlation) and HSQC (direct C-H correlation).[4]
Visualization: 2D NMR Analysis Workflow
Caption: Workflow for 2D NMR structural elucidation.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Principle & Causality: MS is a powerful tool for determining molecular weight and elemental formula with high accuracy.[2] Soft ionization techniques like Electrospray Ionization (ESI) are ideal for polar, non-volatile molecules like amino acids, typically generating protonated molecules [M+H]⁺ in positive ion mode.[5] High-Resolution Mass Spectrometry (HRMS) provides mass measurements with enough accuracy to confirm the elemental formula (C₆H₁₃NO₃).
Fragmentation Analysis: Tandem MS (MS/MS) provides structural information by fragmenting a selected parent ion. For the [M+H]⁺ ion of 2-amino-3-hydroxy-hexanoic acid, characteristic fragmentation pathways are expected.[2]
-
Loss of Water ([M+H-H₂O]⁺): A common fragmentation for molecules containing a hydroxyl group.
-
Loss of Formic Acid ([M+H-HCOOH]⁺): A rearrangement-based fragmentation often seen in α-amino acids, involving the loss of the carboxyl group.
Predicted High-Resolution Mass Spectrometry Data:
| Ion Species | Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₆H₁₄NO₃⁺ | 148.09682 | Protonated molecule[2] |
| [M+Na]⁺ | C₆H₁₃NO₃Na⁺ | 170.07876 | Sodium adduct[2] |
| [M-H]⁻ | C₆H₁₂NO₃⁻ | 146.08226 | Deprotonated molecule (in negative mode)[2] |
| [M+H-H₂O]⁺ | C₆H₁₂NO₂⁺ | 130.08625 | Fragment from neutral loss of water[2] |
| [M+H-HCOOH]⁺ | C₅H₁₂NO⁺ | 102.09134 | Fragment from loss of formic acid[2] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.
-
Chromatography (Optional but Recommended): Use Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of the polar amino acid from potential impurities.[2][6]
-
Mass Spectrometer Setup: Calibrate the instrument to ensure high mass accuracy. Set the ESI source to positive ion mode.
-
Full Scan MS: Acquire a full scan spectrum to identify the m/z of the protonated molecule ([M+H]⁺).
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 148.1) as the precursor and applying collision-induced dissociation (CID) to generate and detect fragment ions.
Visualization: LC-MS Workflow
Caption: Workflow for LC-MS/MS analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's composition. For an amino acid, the spectrum is dominated by absorptions from the O-H, N-H, C=O, and C-O bonds. In solid state, the molecule exists as a zwitterion, which alters the characteristic frequencies of the amine and carboxylate groups.
Predicted IR Absorption Bands (Solid State, ATR or KBr):
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Notes |
| O-H (Alcohol) | 3500 - 3200 | Stretch, broad | Overlaps with N-H and COOH O-H stretches. |
| N-H (Ammonium, -NH₃⁺) | 3200 - 2800 | Stretch, broad | Characteristic of the zwitterionic form. |
| C-H (Alkyl) | 2960 - 2850 | Stretch | |
| C=O (Carboxylate, -COO⁻) | 1600 - 1550 | Asymmetric Stretch | Strong absorption, indicative of zwitterionic form. |
| N-H (Ammonium, -NH₃⁺) | 1550 - 1480 | Asymmetric Bend | |
| C-O (Alcohol/Acid) | 1250 - 1050 | Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Chiroptical Spectroscopy: Confirming Absolute Configuration
Principle & Causality: While NMR can define the relative stereochemistry (syn vs. anti), it cannot distinguish between enantiomers (e.g., (2R,3R) vs. (2S,3S)). Circular Dichroism (CD) spectroscopy is a form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[7] An achiral molecule will not produce a CD signal. Each enantiomer produces a mirror-image CD spectrum, making it the definitive technique for confirming absolute stereochemistry.[8][9]
Expected Spectrum: The CD spectrum of an amino acid is highly sensitive to its conformation and the electronic transitions of its chromophores (in this case, the carboxyl group).[8] A positive or negative deflection, known as a Cotton effect, corresponds to these transitions. While predicting the exact spectrum without empirical data is not feasible, it is expected that this compound will produce a distinct CD spectrum. This spectrum would be equal in magnitude but opposite in sign to that of its enantiomer, (2S,3S)-2-Amino-3-hydroxy-hexanoic acid, providing unambiguous proof of its absolute configuration.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. ¹H NMR spectroscopy is paramount for determining the anti relative stereochemistry via the Hα-Hβ coupling constant. High-resolution mass spectrometry serves to confirm the elemental formula and provides structural clues through fragmentation analysis. Infrared spectroscopy validates the presence of key functional groups. Finally, Circular Dichroism spectroscopy provides the ultimate, non-negotiable confirmation of the absolute (2R,3R) configuration. This guide provides the predictive data and robust protocols necessary to confidently undertake the structural elucidation of this important chiral molecule.
References
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(2R,3R)-2-Amino-3-hydroxy-hexanoic Acid: An Unexplored Frontier in Bioactivity
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide delves into the current understanding of the biological activity of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. It highlights the significant lack of research on this specific stereoisomer while providing a comprehensive overview of the known biological relevance of its diastereomers. Recognizing the critical role of stereochemistry in determining the pharmacological and toxicological profiles of bioactive molecules, this document serves as a call to action for the scientific community. By contextualizing the potential of this compound through the lens of its related isomers and providing detailed experimental protocols, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to explore this promising, yet uncharted, area of chemical biology and drug discovery.
Introduction: The Significance of Stereoisomerism in 2-Amino-3-hydroxy-hexanoic Acid
2-Amino-3-hydroxy-hexanoic acid, a non-proteinogenic α-amino acid, possesses two chiral centers at the C2 and C3 positions. This structural feature gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the amino and hydroxyl groups is a critical determinant of how each molecule interacts with chiral biological targets such as enzymes and receptors. It is well-established that different stereoisomers of a drug can exhibit vastly different biological activities, with one isomer potentially being therapeutic while another is inactive or even toxic[1].
Despite the therapeutic precedent set by its diastereomers, the biological activity of the (2R,3R) stereoisomer of 2-Amino-3-hydroxy-hexanoic acid remains largely uninvestigated. This guide will synthesize the available information on the broader class of 2-Amino-3-hydroxy-hexanoic acids and propose a strategic path forward for the systematic evaluation of the (2R,3R) isomer.
This compound: A Knowledge Gap and Research Opportunity
A thorough review of the scientific literature reveals a significant void in our understanding of the biological effects of this compound. While chemical suppliers list the compound, there is a notable absence of studies detailing its pharmacological, toxicological, or any other biological properties. This presents a unique opportunity for novel discoveries in areas such as antiviral, antihypertensive, or enzyme-inhibitory research, given the activities of its stereoisomers.
Biological Landscape of 2-Amino-3-hydroxy-hexanoic Acid Diastereomers
The known biological relevance of the diastereomers of 2-Amino-3-hydroxy-hexanoic acid provides a compelling rationale for investigating the (2R,3R) isomer.
-
(2R,3S) and (2S,3S)-2-Amino-3-hydroxy-hexanoic Acid: These isomers are recognized as valuable intermediates in the synthesis of certain antiviral and antihypertensive drugs.[2][3] Their incorporation into more complex molecules underscores the therapeutic potential of the 2-amino-3-hydroxy-hexanoic acid scaffold.
-
Related Analogues: The closely related compound, (2R,3S)-3-Hydroxyleucine, has been identified as an inhibitor of serine proteases.[4] Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive drug targets.
The following table summarizes the current state of knowledge for the stereoisomers of 2-Amino-3-hydroxy-hexanoic acid:
| Stereoisomer | Common Name/Synonym | Known Biological Relevance |
| (2R,3R) | 3-Hydroxy-D-norleucine | No reported biological activity |
| (2S,3S) | 3-Hydroxynorleucine | Intermediate for antiviral and antihypertensive drugs[3] |
| (2R,3S) | 3-Amino-2-hydroxyhexanoic acid | Intermediate for antiviral and antihypertensive drugs[2] |
| (2S,3R) | 3-Amino-2-hydroxyhexanoic acid | No specific biological activity reported, but available commercially. |
Postulated Bioactivity and a Proposed Research Workflow for this compound
Based on the established activities of its diastereomers, it is plausible to hypothesize that this compound may exhibit antiviral, antihypertensive, or enzyme-inhibitory properties, particularly against serine proteases. A systematic investigation is warranted to explore these possibilities.
The following diagram outlines a logical workflow for the initial biological characterization of this compound.
Caption: Proposed workflow for the biological evaluation of this compound.
Methodologies: Synthesis, Separation, and Biological Evaluation
Stereoselective Synthesis and Chiral Separation
Alternatively, if a racemic or diastereomeric mixture is synthesized, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separation.
Protocol: Chiral HPLC Separation of Amino Acid Stereoisomers
-
Column Selection: Employ a chiral stationary phase (CSP) suitable for underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[5]
-
Mobile Phase Preparation: A typical mobile phase for the separation of underivatized amino acids consists of a mixture of methanol or acetonitrile with water, often with acidic and basic additives to control ionization.[6]
-
Instrumentation: Utilize an HPLC system equipped with a UV or mass spectrometry (MS) detector. MS detection is particularly useful for unambiguous peak identification.[7]
-
Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the four stereoisomers.
-
Fraction Collection: Once separation is achieved, fractions corresponding to the (2R,3R) isomer can be collected for subsequent biological assays.
Foundational Biological Assays
The following are detailed protocols for the initial biological screening of this compound.
Protocol 1: MTT Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for differentiating true antiviral or other biological effects from non-specific cytotoxicity.[8][9][10][11]
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero E6 for antiviral screening) at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include untreated cell controls.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned functional assay (e.g., 48-72 hours for an antiviral assay).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: In Vitro Antiviral Assay (CPE Reduction)
This assay evaluates the ability of the compound to inhibit the cytopathic effect (CPE) induced by a virus.[12][13][14]
-
Cell Seeding: Prepare 96-well plates of a susceptible host cell line as described in the cytotoxicity assay.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in a low-serum assay medium. Prepare a viral stock at a concentration that will cause 80-90% CPE in the control wells within 48-72 hours (the multiplicity of infection, MOI, will need to be optimized).
-
Infection and Treatment: Remove the cell culture medium. Add 50 µL of the diluted virus to each well, followed by 50 µL of the serially diluted compound. Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show the desired level of CPE.
-
CPE Inhibition Measurement: Assess cell viability in each well using a method such as crystal violet staining or a cell viability reagent like MTT.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Protocol 3: Serine Protease Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of a specific serine protease (e.g., trypsin) using a chromogenic or fluorogenic substrate.[15][16][17][18][19]
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of the serine protease (e.g., trypsin) in an appropriate assay buffer (e.g., Tris-HCl).
-
Substrate Solution: Prepare a solution of a chromogenic or fluorogenic substrate for the specific protease (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) in the assay buffer.[17]
-
Inhibitor Solution: Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the test compound at various concentrations.
-
Add the enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.[19]
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Kinetic Measurement: Immediately measure the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.[17]
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the 50% inhibitory concentration (IC50).
Conclusion and Future Directions
The biological activity of this compound represents a significant and unexplored area in chemical biology and drug discovery. The established therapeutic relevance of its diastereomers as building blocks for antiviral and antihypertensive agents, along with the serine protease inhibitory activity of related compounds, provides a strong impetus for a thorough investigation of this specific stereoisomer. The lack of existing data should be viewed not as a barrier, but as an open invitation for novel research.
Future work should focus on the stereoselective synthesis of this compound to enable its biological evaluation. The experimental workflows and protocols detailed in this guide provide a clear and actionable framework for researchers to begin this exciting endeavor. The systematic screening of this compound against viral targets, key enzymes in cardiovascular regulation, and various classes of proteases could uncover novel lead compounds for drug development. The exploration of the biological activity of this compound has the potential to fill a critical knowledge gap and may lead to the development of new therapeutic agents.
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The Enigmatic World of 2-Amino-3-hydroxy-hexanoic Acid Stereoisomers: A Guide to Their Putative Natural Occurrence and Scientific Exploration
Foreword: Charting Unexplored Territories in Non-Proteinogenic Amino Acids
To our fellow researchers, scientists, and pioneers in drug development, this technical guide ventures into the nuanced and largely uncharted domain of 2-Amino-3-hydroxy-hexanoic acid stereoisomers. While the 20 proteinogenic amino acids form the bedrock of our understanding of life, a vast and diverse world of non-proteinogenic amino acids (NPAAs) remains a frontier of scientific discovery.[1] These unique molecules, often serving as secondary metabolites, play critical roles in the ecological and physiological functions of a wide array of organisms, from microorganisms to plants.[1][2] This guide is structured to provide a comprehensive exploration of the potential natural occurrence of 2-Amino-3-hydroxy-hexanoic acid stereoisomers, drawing parallels from closely related, naturally occurring NPAAs to illuminate a path for future research and application. We will delve into what is known, what is inferred, and the methodologies required to bring these enigmatic molecules into the light of scientific understanding.
Section 1: The Stereochemical Landscape of 2-Amino-3-hydroxy-hexanoic Acid
2-Amino-3-hydroxy-hexanoic acid, also known as 3-hydroxynorleucine, is a fascinating NPAA characterized by two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This structural feature gives rise to four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). The precise spatial arrangement of the amino and hydroxyl groups is paramount, as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors, ultimately defining its biological activity.[3][4][5]
The subtle yet profound impact of stereochemistry on biological function is a well-established principle in pharmacology and biochemistry.[4][5][6] Therefore, the study of each stereoisomer of 2-Amino-3-hydroxy-hexanoic acid as a distinct chemical entity is crucial for unlocking its potential applications.
Section 2: Evidence for Natural Occurrence: Direct and Analogous Findings
Direct, unequivocal evidence for the widespread natural occurrence of specific 2-Amino-3-hydroxy-hexanoic acid stereoisomers remains limited in publicly accessible scientific literature. However, a compelling case for their existence in nature can be built upon analogous compounds and tangential findings.
A Strong Precedent: The Natural Occurrence of (2S, 3S)-2-Amino-3-methylhexanoic Acid
Recent research has definitively identified the (2S, 3S)-stereoisomer of 2-amino-3-methylhexanoic acid (AMHA) as a naturally occurring endogenous α-amino acid.[1][3] This closely related NPAA has been isolated from the mycelia of several filamentous fungi, including Magnaporthe oryzae and three species of Alternaria.[1] This discovery is significant as it establishes a clear precedent for the biosynthesis and accumulation of structurally similar C6-amino acids with substitutions at the β-carbon in fungi.
The biological activity of (2S, 3S)-AMHA is particularly noteworthy. It functions as a potent plant elicitor, inducing resistance against a broad spectrum of both biotic and abiotic stresses, including fungal, bacterial, and viral pathogens, as well as extreme temperatures.[1][3] Importantly, its mode of action is not as a direct antimicrobial agent but as a stimulant of the host plant's innate defense mechanisms.[3] This discovery opens up exciting possibilities for the development of novel, natural biopesticides for sustainable agriculture.[1]
Hydroxylated Hexanoic Acid Derivatives in Nature
Further supporting the potential for the natural occurrence of 2-Amino-3-hydroxy-hexanoic acid is the isolation of other hydroxylated amino acid derivatives of similar chain length from natural sources. For instance, 2-amino-5-hydroxyhexanoic acid has been isolated from the seeds of the plant Crotalaria juncea.[7] Additionally, (R)-3-hydroxyhexanoic acid has been identified as a biologically produced compound.[8]
Metabolic Footprints in Biological Systems
Intriguingly, 2-Amino-3-hydroxyhexanoic acid has been detected in biological samples as a metabolite associated with alcohol consumption.[9] This suggests that while it may not be a primary product of a dedicated biosynthetic pathway in mammals, the metabolic machinery to produce this molecule, likely through modifications of existing amino acids or other metabolites, may exist.
Section 3: Putative Biosynthetic Pathways
The biosynthetic pathways leading to 2-Amino-3-hydroxy-hexanoic acid have not yet been elucidated. However, based on known metabolic routes for other NPAAs and amino acid metabolism in general, we can propose several plausible pathways.
A likely precursor for the biosynthesis of 2-Amino-3-hydroxy-hexanoic acid is the proteinogenic amino acid L-isoleucine, or its metabolic intermediates. The biosynthesis could involve a series of enzymatic reactions including hydroxylation, transamination, and potentially chain extension or modification.
Caption: A proposed biosynthetic pathway for 2-Amino-3-hydroxy-hexanoic acid.
Section 4: Methodologies for Investigation
For researchers aiming to investigate the natural occurrence and biological activity of 2-Amino-3-hydroxy-hexanoic acid stereoisomers, a systematic and multi-faceted approach is required.
Isolation and Purification Protocol
The following is a generalized protocol for the extraction and purification of NPAAs from microbial or plant sources, adapted from methodologies used for similar compounds.[1]
Step 1: Extraction
-
Harvest and lyophilize the biological material (e.g., fungal mycelia, plant tissue).
-
Homogenize the dried material in a suitable solvent (e.g., 80% methanol or water).
-
Perform solid-liquid extraction with agitation for a defined period.
-
Centrifuge the mixture to pellet solid debris and collect the supernatant.
Step 2: Preliminary Purification
-
Subject the crude extract to solid-phase extraction (SPE) using a cation-exchange resin to capture amino acids.
-
Wash the resin to remove neutral and anionic impurities.
-
Elute the amino acid fraction with an appropriate buffer (e.g., aqueous ammonia).
Step 3: Chromatographic Separation
-
Employ preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 or a chiral column) to separate the different stereoisomers.
-
Use a gradient elution program with solvents such as water, acetonitrile, and a modifier like formic acid.
-
Collect fractions corresponding to the peaks of interest.
Stereochemical Analysis
Determining the absolute configuration of the isolated stereoisomers is critical. This can be achieved through a combination of techniques:
-
Chiral HPLC: Co-elution with synthetic standards of known stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced techniques such as NOESY can provide information about the relative stereochemistry.
-
X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry if suitable crystals can be obtained.
-
Circular Dichroism (CD) Spectroscopy: Can be used to compare the chiroptical properties of the isolated compound with standards.
Workflow for Isolation and Characterization
Caption: A comprehensive workflow for the isolation and characterization of 2-Amino-3-hydroxy-hexanoic acid stereoisomers.
Section 5: Potential Biological Activities and Applications
Given the structural similarity to the plant elicitor (2S, 3S)-AMHA, it is highly probable that one or more stereoisomers of 2-Amino-3-hydroxy-hexanoic acid will exhibit significant biological activity. Potential areas of interest for screening include:
-
Agrochemicals: As plant growth promoters, elicitors of plant defense, or herbicides.
-
Pharmaceuticals: As antimicrobial, antiviral, anticancer, or enzyme-inhibiting agents. The presence of the hydroxyl group offers a potential site for further chemical modification to create novel drug candidates.
-
Biochemical Tools: As probes to study enzyme mechanisms or as building blocks for peptide synthesis.
Table 1: Comparison of Related Non-Proteinogenic Amino Acids
| Compound | Natural Source(s) | Confirmed Biological Activity |
| (2S, 3S)-2-Amino-3-methylhexanoic acid | Magnaporthe oryzae, Alternaria spp. | Plant elicitor, induces resistance to biotic and abiotic stress[1][3] |
| 2-Amino-5-hydroxyhexanoic acid | Seeds of Crotalaria juncea | Not well-characterized |
| 2-Amino-3-hydroxy-hexanoic acid | Metabolite in biological samples | Not well-characterized |
Section 6: Future Directions and Conclusion
The study of 2-Amino-3-hydroxy-hexanoic acid stereoisomers is a field ripe for discovery. While direct evidence of their natural occurrence is still emerging, the strong precedents set by closely related compounds suggest that a systematic investigation into diverse natural sources, particularly fungi and plants, is likely to be fruitful. The methodologies outlined in this guide provide a robust framework for the isolation, characterization, and biological evaluation of these intriguing molecules.
For researchers and drug development professionals, the potential to uncover novel bioactive compounds with unique mechanisms of action is a compelling incentive to explore this area. The stereospecificity of biological systems underscores the importance of isolating and testing each stereoisomer independently. As we continue to explore the vast chemical diversity of the natural world, it is highly probable that the stereoisomers of 2-Amino-3-hydroxy-hexanoic acid will emerge from the shadows to reveal their unique and valuable biological roles.
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A Technical Guide to the Structural Elucidation of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid: A Workflow for Drug Development Professionals
Abstract
Non-proteinogenic amino acids are critical components in the design of novel therapeutics, offering unique stereochemical and functional properties that can enhance pharmacological profiles. Among these, β-hydroxy-α-amino acids are of significant interest due to their prevalence in bioactive natural products and their utility as chiral building blocks.[1][2] This guide provides a comprehensive, field-proven workflow for the determination and analysis of the single-crystal X-ray structure of a specific stereoisomer, (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. While a public crystal structure for this exact compound is not available as of this writing, this document outlines the complete, validated methodology required to proceed from chemical synthesis to final structural analysis. The protocols and insights herein are designed for researchers, scientists, and drug development professionals to enable the precise structural characterization required for modern, structure-based drug design.
Introduction: The Strategic Importance of this compound
This compound is a non-canonical amino acid featuring two adjacent chiral centers. The precise three-dimensional arrangement of its functional groups—the amine, the carboxylic acid, and the hydroxyl group—makes it a valuable synthon for creating peptides and small molecules with constrained conformations. Such constraints are highly sought after in medicinal chemistry to improve target affinity, selectivity, and metabolic stability.[3]
The β-hydroxy-α-amino acid motif is a key structural feature in numerous biologically active compounds, including antibiotics and enzyme inhibitors.[2][4] Determining the exact solid-state conformation and intermolecular interactions of this molecule through X-ray crystallography is not merely an academic exercise; it is a foundational step for its application in drug discovery. The crystal structure provides indisputable proof of stereochemistry and reveals the hydrogen-bonding patterns and packing forces that govern its behavior in a condensed phase, offering critical insights for computational modeling and structure-based drug design.
Physicochemical Properties
A summary of the key computed properties for the target molecule is presented below.
| Property | Value | Source |
| CAS Number | 59286-26-9 | [5] |
| Molecular Formula | C₆H₁₃NO₃ | [5] |
| Molecular Weight | 147.17 g/mol | [5] |
| Topological Polar Surface Area | 83.6 Ų | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bond Count | 4 | [5] |
The Workflow: From Synthesis to Structure
The successful determination of a crystal structure is the culmination of a multi-stage process. Each step must be executed with precision to yield a result of sufficient quality for publication and application in drug development. This section details the complete, self-validating workflow.
Caption: Overall workflow for crystal structure determination.
Phase 1: Synthesis and Purification Protocol
Expertise & Experience: High-quality single crystals can only be grown from exceptionally pure material. Impurities, including minor stereoisomers, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Therefore, a robust stereoselective synthesis followed by rigorous purification is paramount. The following protocol is a validated approach for producing β-hydroxy-α-amino acids.[2]
Step-by-Step Synthesis Protocol
-
Pronucleophile Preparation: Synthesize the benzophenone-derived imine of glycine o-nitroanilide. The o-nitroanilide framework is key as it provides a hydrogen-bonding platform that enhances reactivity and diastereoselectivity.[2]
-
Aldol Reaction: In an inert atmosphere (Argon), dissolve the glycine imine derivative and a suitable Brønsted base catalyst (e.g., an ureidopeptide-based catalyst) in an anhydrous solvent like toluene.
-
Aldehyde Addition: Cool the solution to -78°C. Slowly add a stoichiometric equivalent of butanal (the aldehyde precursor for the hexanoic acid side chain).
-
Reaction Monitoring: Stir the reaction at -78°C for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with ethyl acetate.
-
Hydrolysis and Deprotection: Concentrate the organic phase and hydrolyze the resulting product under acidic conditions (e.g., 6M HCl, reflux) to cleave the imine and anilide protecting groups, yielding the free amino acid.
-
Purification:
-
Ion-Exchange Chromatography: The primary method for purifying the final amino acid. Use a Dowex 50WX8 resin, eluting with a gradient of aqueous ammonia to isolate the zwitterionic product.
-
Recrystallization: Further purify the isolated solid by recrystallization from an ethanol/water mixture.
-
-
Quality Control (Self-Validation):
-
NMR Spectroscopy (¹H, ¹³C): Confirm the covalent structure and stereochemical purity.
-
Mass Spectrometry (HRMS): Verify the exact mass of the compound.
-
Chiral HPLC: Confirm enantiomeric and diastereomeric purity is >99%.
-
Phase 2: Crystallization
Trustworthiness: Crystallization is often more art than science, requiring the screening of a wide parameter space. A systematic approach using commercially available screens is the most efficient path to initial success.[6] The choice of method depends on the material's properties, but vapor diffusion is a robust starting point for small molecules.[7]
Step-by-Step Crystallization Protocol
-
Solution Preparation: Prepare a stock solution of the purified this compound at a concentration of 10-20 mg/mL in deionized water. If solubility is an issue, a small amount of acid (HCl) or base (NaOH) can be used to form the salt, followed by neutralization during the crystallization experiment.
-
Screening Setup (Sitting-Drop Vapor Diffusion):
-
Use a 96-well crystallization plate. In each well, place 100 µL of a different precipitant solution from a sparse-matrix screen (e.g., Hampton Research Crystal Screen).
-
In the corresponding drop post, mix 1 µL of the protein stock solution with 1 µL of the reservoir solution.
-
Seal the plate and store it in a vibration-free location at a constant temperature (e.g., 4°C and 20°C).
-
-
Monitoring: Monitor the drops under a microscope daily for the first week, then weekly. Look for the formation of clear, sharp-edged crystals, not amorphous precipitate.
-
Optimization: Once initial crystal "hits" are identified, perform a finer grid screen around those conditions. Vary the pH, precipitant concentration, and compound concentration to improve crystal size and quality.
Table of Exemplary Screening Conditions
| Condition # | Precipitant | Buffer | Additive | Expected Outcome |
| 1 | 1.6 M Ammonium Sulfate | 0.1 M HEPES pH 7.5 | None | Microcrystals |
| 2 | 30% w/v PEG 4000 | 0.1 M Tris pH 8.5 | 0.2 M Li₂SO₄ | Needles |
| 3 | 2.0 M Sodium Formate | 0.1 M Acetate pH 4.6 | None | Plates |
| 4 | 20% v/v Isopropanol | 0.1 M Citrate pH 5.6 | 10% Glycerol | Single Crystals |
Phase 3: X-ray Diffraction and Structure Determination
Authoritative Grounding: The process of determining a molecular structure from a single crystal is a well-established workflow.[8][9] It involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions are inferred.
Caption: The X-ray crystallography workflow.
Protocol for Data Collection and Structure Solution
-
Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a cryo-loop.[7]
-
Cryo-protection: Briefly pass the crystal through a cryoprotectant solution (often the reservoir solution supplemented with 20-30% glycerol) and flash-cool it in a stream of liquid nitrogen.[10]
-
Data Collection: Mount the frozen crystal on a modern X-ray diffractometer. Collect a full sphere of diffraction data. The absolute configuration of the two chiral centers can be determined unambiguously from high-quality data.[8]
-
Data Processing: Integrate the raw diffraction images and scale the data using software like XDS or HKL-2000. This yields a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.
-
Structure Solution: The phase problem is typically solved for small molecules using ab initio or direct methods with software like SHELXT.[9] This provides an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using software like SHELXL or Olex2. This is an iterative process where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R1 factor.
Analysis of the Predicted Crystal Structure
While the definitive structure requires experimental data, we can predict key features based on the known behavior of amino acids. The molecule will exist as a zwitterion in the solid state, with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻). This charge separation, combined with the hydroxyl group, creates a powerful network of hydrogen bonds that will define the crystal packing.
Predicted Hydrogen Bonding Network:
-
Intramolecular: A hydrogen bond is likely between the C3-hydroxyl group and the C1-carboxylate oxygen, creating a six-membered ring-like conformation that adds rigidity.
-
Intermolecular: A complex 3D network of hydrogen bonds is expected. The NH₃⁺ group will act as a donor to three different acceptor atoms (carboxylate or hydroxyl oxygens) on neighboring molecules. The COO⁻ group will act as an acceptor from neighboring NH₃⁺ and OH groups. This extensive network is the primary force governing the crystal's stability.
Caption: A plausible hydrogen-bonding scheme.
References
-
Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
β-hydroxy-α-amino acids (βHAAs) serve as building blocks for many... (2025). ResearchGate. [Link]
- Method for crystallization of amino acids. (1992).
-
X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
-
Crystallization of Amino Acids. GEA. [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). ACS Publications. [Link]
-
Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. ACS Publications. [Link]
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). PubMed Central. [Link]
-
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]
-
A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox. (2011). National Institutes of Health. [Link]
-
Crystallization Tips. Hampton Research. [Link]
-
Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid: bridging effect of potassium fluoride. ACS Publications. [Link]
-
3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. ACS Publications. [Link]
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(2S,3S)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]
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(2R)-2-amino-3-hydroxybutanoic acid. PubChem. [Link]
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(2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid. PubChem. [Link]
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(2R,3S)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]
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(2S,3R)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). ResearchGate. [Link]
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Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. [Link]
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Navigating the Uncharted: A Technical Guide to Elucidating the Mechanism of Action of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R)-2-Amino-3-hydroxy-hexanoic acid is a chiral, non-proteinogenic α-amino acid whose specific biological functions and mechanism of action remain largely unexplored in publicly available scientific literature. This technical guide serves as a comprehensive framework for researchers and drug development professionals seeking to investigate the potential therapeutic or biological activities of this molecule. While direct mechanistic data for the (2R,3R) stereoisomer is scarce, this document synthesizes information on structurally related compounds to propose potential mechanisms of action and outlines a detailed experimental strategy to elucidate its molecular targets and downstream signaling pathways. This guide is designed to be a self-validating system for inquiry, providing the causal logic behind experimental choices and robust protocols for investigation.
Introduction: The Enigma of this compound
The field of drug discovery is replete with examples of stereoisomers of the same molecule possessing remarkably different biological activities. The precise three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets, which are themselves chiral entities such as enzymes and receptors. This compound, a member of the α-amino-β-hydroxy acid family, represents a significant knowledge gap in this regard. While its structural analogues have been noted for their roles as intermediates in the synthesis of antiviral and antihypertensive drugs, the intrinsic biological activity of the (2R,3R) isomer is not well-documented.[1]
This guide, therefore, takes a proactive and predictive approach. By examining the established mechanisms of similar compounds, we can formulate credible hypotheses for the action of this compound and design a rigorous experimental path to test these hypotheses.
Lessons from Analogs: Potential Avenues of Action
The biological activity of structurally similar amino acid derivatives provides a logical starting point for our investigation.
Enzyme Inhibition: A Prime Hypothesis
The structural resemblance of this compound to natural amino acids suggests its potential to interact with metabolic enzymes.[1] For instance, α-hydroxy-β-amino acids have been explored as inhibitors of enzymes like Methionine aminopeptidase (MetAP).[1] It is plausible that this compound could act as a competitive or allosteric inhibitor of enzymes involved in amino acid metabolism or other critical cellular pathways.
Plant Elicitor Activity: A Case Study in Stereospecificity
A compelling example of stereospecific bioactivity is found in the stereoisomers of 2-amino-3-methylhexanoic acid (AMHA). The (2S, 3S)-AMHA isomer has been identified as a potent, naturally occurring plant elicitor that induces broad-spectrum resistance to both biotic and abiotic stresses.[2][3] Conversely, there is a notable lack of data on the biological activities of the other stereoisomers, including the (2R, 3R) form.[2] This underscores the critical importance of stereochemistry and suggests that while one isomer may have a specific function, others could be inactive or possess entirely different activities.
The proposed mechanism for (2S,3S)-AMHA as a plant defense elicitor offers a potential, albeit speculative, parallel for investigating signaling pathways that could be modulated by this compound in other biological systems.
A Proposed Research Framework: Deconvoluting the Mechanism of Action
To systematically investigate the mechanism of action of this compound, a multi-pronged approach is essential. The following experimental workflow is designed to be a self-validating system, where each stage builds upon the findings of the previous one.
Phase 1: Target Identification
The initial and most critical step is to identify the molecular target(s) of this compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of the Ligand:
-
Synthesize a derivative of this compound with a reactive handle (e.g., a primary amine or carboxyl group) suitable for covalent coupling to a solid support.
-
Covalently attach the derivatized compound to activated chromatography beads (e.g., NHS-activated sepharose).
-
-
Preparation of Cell Lysate:
-
Prepare a total protein lysate from a relevant cell line or tissue homogenate. The choice of biological source should be guided by any preliminary screening data indicating a phenotypic effect of the compound.
-
-
Affinity Chromatography:
-
Incubate the cell lysate with the ligand-coupled beads to allow for binding of target proteins.
-
Wash the beads extensively with a low-stringency buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a high-salt buffer, a pH gradient, or a solution of the free this compound as a competitive eluent.
-
-
Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.
-
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Causality and Self-Validation: This method is powerful because it directly fishes out interacting proteins from a complex mixture. The use of competitive elution with the free compound provides a crucial validation step, as only true binding partners will be specifically displaced.
Diagram of Target Identification Workflow:
Caption: Workflow for identifying protein targets of this compound.
Phase 2: Target Validation and Characterization
Once putative targets are identified, it is crucial to validate these interactions and characterize their nature.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of the Target Protein:
-
Immobilize the purified recombinant target protein onto a sensor chip.
-
-
Binding Analysis:
-
Flow solutions of this compound at various concentrations over the sensor chip.
-
Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the immobilized protein.
-
-
Kinetic Analysis:
-
From the binding data, calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Causality and Self-Validation: SPR provides quantitative data on the binding affinity and kinetics of the interaction in real-time and in a label-free manner. A low KD value would confirm a high-affinity interaction, validating the target identified in Phase 1.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Association Rate (ka) | To be determined |
| Dissociation Rate (kd) | To be determined |
| Dissociation Constant (KD) | To be determined |
Phase 3: Elucidation of Downstream Signaling
With a validated target, the next step is to understand the functional consequences of the compound-target interaction.
Experimental Protocol: Cell-Based Functional Assays
The choice of assay will depend on the nature of the validated target. For example:
-
If the target is an enzyme:
-
Develop an in vitro enzyme activity assay (e.g., colorimetric, fluorometric, or radiometric).
-
Titrate this compound into the assay to determine its effect on enzyme activity and calculate the IC50 or EC50 value.
-
-
If the target is a receptor:
-
Use a reporter gene assay in a cell line expressing the receptor to measure downstream transcriptional activation or repression.
-
Perform downstream signaling analysis (e.g., Western blotting for phosphorylation of key signaling proteins, measurement of second messengers like cAMP or Ca2+).
-
Diagram of a Hypothesized Signaling Pathway:
Caption: Hypothesized inhibitory action on a signaling pathway.
Conclusion and Future Directions
The biological role of this compound currently represents a scientific frontier. This guide provides a robust and logical framework for pioneering the investigation into its mechanism of action. By systematically identifying and validating its molecular targets and elucidating the consequent cellular signaling pathways, researchers can unlock the potential of this enigmatic molecule. The key takeaway for professionals in drug and agricultural development is the necessity of a structured, hypothesis-driven approach when characterizing novel chemical entities, particularly when dealing with stereoisomers where subtle structural differences can lead to profound functional divergence. Future research should also focus on the synthesis and screening of all stereoisomers of 2-amino-3-hydroxy-hexanoic acid to build a comprehensive understanding of their structure-activity relationships.
References
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MDPI. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5691. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2R,3S)-3-Amino-2-hydroxyhexanoic acid. Retrieved from [Link]
-
MDPI. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 8(1), 80-86. Retrieved from [Link]
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Physical and chemical stability of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid
An In-depth Technical Guide to the Physical and Chemical Stability of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic amino acid of interest in various fields of chemical and pharmaceutical research. Understanding its physical and chemical stability is a critical prerequisite for its effective application, from synthesis and purification to formulation and long-term storage. This guide provides a comprehensive analysis of the known and predicted stability characteristics of this molecule. Due to the limited availability of direct stability studies in peer-reviewed literature, this document synthesizes foundational chemical principles with data from analogous structures to offer an in-depth perspective. It outlines potential degradation pathways, proposes a robust framework for experimental stability assessment, and provides actionable recommendations for handling and storage.
Introduction and Molecular Profile
This compound, a stereoisomer of 3-hydroxynorleucine, possesses two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. Its structure, featuring an α-amino acid moiety and a secondary alcohol on the adjacent carbon, dictates its chemical reactivity and, consequently, its stability profile. The presence of polar functional groups—carboxyl, amino, and hydroxyl—governs its physical properties, such as solubility and hygroscopicity.
While specific applications are not extensively documented in public literature, its structural motifs are found in various bioactive natural products and are utilized as chiral building blocks in asymmetric synthesis. This guide serves as a foundational resource for any researcher intending to work with this molecule, ensuring that its inherent stability limitations are understood and managed.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These values are aggregated from chemical supplier databases and computational predictions.
| Property | Value / Prediction | Source |
| Molecular Formula | C₆H₁₃NO₃ | Guidechem[1] |
| Molecular Weight | 147.17 g/mol | Guidechem[1] |
| Melting Point | >218°C (decomposition) | ChemicalBook[2] |
| Boiling Point (Predicted) | 328.6 ± 32.0 °C | ChemicalBook[2][3] |
| Density (Predicted) | 1.185 ± 0.06 g/cm³ | ChemicalBook[2][3] |
| pKa (Predicted) | 2.39 ± 0.28 (Carboxylic Acid) | ChemicalBook[1][3] |
| Solubility | Slightly soluble in water and aqueous acid | ChemicalBook[2][3] |
| Appearance | White to Off-White Solid | ChemicalBook[2] |
| Storage Recommendation | Refrigerator, under inert atmosphere, Hygroscopic | ChemicalBook[2][3] |
Chemical Stability and Predicted Degradation Pathways
The chemical stability of a molecule is its ability to resist changes that alter its covalent structure. For this compound, the primary sites susceptible to degradation are the amino, hydroxyl, and carboxylic acid functional groups. Forced degradation studies, which intentionally stress a molecule, are essential for identifying likely degradation products and pathways.[4][5][6]
Predicted Degradation Mechanisms
Based on its structure, the following degradation pathways are anticipated under stress conditions:
-
Oxidation: The secondary alcohol at the C3 position is a prime target for oxidation, which would convert it to a β-keto acid. This reaction can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide.[4][5] The resulting β-keto acid may be unstable and prone to subsequent decarboxylation.
-
Dehydration: Under acidic conditions and/or elevated temperatures, the β-hydroxyl group can be eliminated via a dehydration reaction, leading to the formation of an α,β-unsaturated amino acid.
-
Decarboxylation: Thermal stress can induce the loss of carbon dioxide from the carboxylic acid group, particularly if the molecule is in a molten state or in a high-boiling solvent.
-
Epimerization: The stereocenter at the α-carbon (C2) is adjacent to a carbonyl group, making it potentially susceptible to epimerization (inversion of stereochemistry) under basic conditions, which would lead to the formation of its (2S,3R) diastereomer.
-
Photodegradation: Exposure to light, particularly UV radiation, can generate free radicals that initiate a variety of degradation reactions, including oxidation and bond cleavage.[4][5]
Below is a diagram illustrating these potential degradation pathways.
Caption: Predicted chemical degradation pathways for this compound.
Physical Stability Considerations
Physical stability refers to the preservation of the solid-state properties of a material, such as its crystalline form, hygroscopicity, and morphology.
-
Hygroscopicity: Supplier information explicitly notes that the material is hygroscopic.[2][3] This means it readily absorbs moisture from the atmosphere. Water absorption can lower the melting point, promote chemical degradation by hydrolysis, and induce changes in the crystal structure. Therefore, storage in a desiccated, inert atmosphere is crucial.
-
Polymorphism: Many small organic molecules, including amino acids, can exist in multiple crystalline forms, or polymorphs. Each polymorph can have different physical properties, including solubility, melting point, and stability. While no specific polymorphism studies are available for this molecule, it is a critical parameter to investigate during drug development, as polymorphic transitions can significantly impact product performance and shelf-life.
A Framework for Experimental Stability Assessment
To definitively characterize the stability of this compound, a systematic experimental approach is required. This involves conducting forced degradation studies and developing stability-indicating analytical methods.[7][8]
Proposed Workflow for Stability Testing
The following diagram outlines a comprehensive workflow for assessing the stability of a research compound like this compound.
Caption: A systematic workflow for conducting stability studies.
Experimental Protocol: Forced Degradation Study
This protocol describes a typical forced degradation study designed to investigate the intrinsic stability of the molecule.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and Acetonitrile (ACN)
-
pH meter, calibrated oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent system (e.g., water:acetonitrile 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 4 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 7 days. Also, heat a solution (1 mg/mL in water) at 80°C for 24 hours.
-
Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control solution, using a stability-indicating LC-MS method.
-
LC-MS Method: Due to the polar nature of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended separation technique.[9]
-
Column: HILIC column (e.g., silica, amide)
-
Mobile Phase: Gradient of acetonitrile and aqueous buffer (e.g., ammonium formate).
-
Detector: Mass Spectrometer (MS) to identify the parent peak and any new peaks corresponding to degradation products based on their mass-to-charge ratio.
-
-
-
Data Evaluation:
-
Calculate the percentage degradation in each condition.
-
Propose structures for the major degradation products based on their mass shifts observed in the MS data.
-
Recommended Handling and Storage
Based on the predicted stability profile, the following practices are recommended to ensure the integrity of this compound:
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C).[2][3] To mitigate hygroscopicity, it should be kept under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
-
Handling: When handling the solid, work in a low-humidity environment (e.g., a glove box) if possible. Avoid exposure to direct sunlight or strong artificial light.
-
Solution Preparation: Prepare solutions fresh for use. If solutions must be stored, they should be kept refrigerated and protected from light. The pH of the solution should be kept near neutral unless otherwise required by the experimental protocol, as both strongly acidic and basic conditions are likely to promote degradation.
Conclusion
While specific experimental data on the stability of this compound is limited, a thorough analysis of its chemical structure allows for a robust prediction of its stability profile. The molecule is susceptible to oxidation at its secondary alcohol, as well as dehydration, decarboxylation, and epimerization under various stress conditions. Its hygroscopic nature necessitates careful control of storage conditions. The experimental framework provided in this guide offers a clear path for researchers to rigorously determine its stability, develop stability-indicating methods, and establish appropriate handling procedures, thereby ensuring the quality and reliability of their research outcomes.
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An In-depth Technical Guide to the Solubility Profile of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility profile of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. In the dynamic field of drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Solubility, in particular, is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. This document is structured to provide not only the available data on this specific stereoisomer but also a robust framework for its experimental determination and theoretical interpretation.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will establish a predicted solubility profile based on its physicochemical properties and the well-understood behavior of related amino acids. Furthermore, it will provide detailed, field-proven methodologies for researchers to experimentally determine the precise solubility of this compound in various relevant media.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility. As a non-proteinogenic amino acid, this compound possesses unique structural features that govern its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₃ | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Predicted pKa | 2.39 ± 0.28 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 83.6 Ų | [1] |
| Qualitative Aqueous Solubility | Slightly soluble in water | [2] |
The presence of both a carboxylic acid and an amino group, along with a hydroxyl group, imparts a polar character to the molecule, suggesting some degree of aqueous solubility. The hexanoic acid backbone, however, introduces a nonpolar aliphatic chain, which will influence its solubility in organic solvents and may limit its overall aqueous solubility.
Theoretical Solubility Profile
The solubility of amino acids is profoundly influenced by the pH of the aqueous medium and its temperature.
The Critical Role of pH
Amino acids are zwitterionic molecules, meaning they can exist as neutral molecules, cations, or anions depending on the pH of the solution.[3] The solubility of an amino acid is at its minimum at its isoelectric point (pI), where the net charge of the molecule is zero.[4] At pH values below the pI, the amino group is protonated (formulating a cation), and at pH values above the pI, the carboxylic acid group is deprotonated (formulating an anion). These charged species exhibit stronger interactions with polar solvents like water, leading to a significant increase in solubility.[3][5]
Given the predicted pKa of the carboxylic acid group is around 2.39, the isoelectric point of this compound is expected to be in the acidic to neutral range. Consequently, its aqueous solubility is anticipated to be lowest in this pH range and to increase substantially in both acidic (pH < pI) and alkaline (pH > pI) conditions.
Caption: pH-dependent speciation and its effect on solubility.
The Influence of Temperature
The dissolution of most amino acids in water is an endothermic process.[6] Consequently, their solubility generally increases with a rise in temperature.[6][7] This is attributed to the increased kinetic energy of the solvent and solute molecules, which helps to overcome the intermolecular forces in the solid state.[6] Therefore, it is expected that the solubility of this compound in aqueous solutions will show a positive correlation with temperature.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9] This protocol provides a robust and self-validating approach to obtaining reliable solubility data.
Materials and Equipment
-
This compound (solid form)
-
Solvents of interest (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer for concentration analysis.[10][11]
Experimental Workflow
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Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Biology and Drug Development
This guide provides an in-depth exploration of non-proteinogenic amino acids (NPAAs), delving into their diverse biological roles, the biosynthetic pathways that create them, their critical applications in modern drug discovery, and the analytical techniques essential for their study. We will move beyond a simple cataloging of these fascinating molecules to provide a functional understanding for researchers, scientists, and drug development professionals.
Part 1: The Expanding World of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids are, simply put, amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code.[1] While the central dogma of molecular biology focuses on the canonical 20, the chemical repertoire of life is far richer, with over 800 naturally occurring NPAAs identified and thousands more synthesized in the laboratory.[2][3] These molecules are not mere curiosities; they are integral to the biology of a vast array of organisms, from bacteria and fungi to plants and marine life.[2]
NPAAs serve a multitude of functions, acting as metabolic intermediates, neurotransmitters, toxins for defense, and crucial components of complex natural products.[1][4] Their structural diversity, which includes variations in stereochemistry (D-amino acids), side-chain modifications, and altered backbones, provides a vast chemical space for biological evolution and synthetic innovation.[5]
A World of Diversity: Classifying Non-Proteinogenic Amino Acids
A logical approach to understanding NPAAs is to categorize them based on their structural relation to their proteinogenic counterparts and their biosynthetic origins.
| Category | Description | Examples | Biological Significance |
| D-Amino Acids | Enantiomers of the common L-amino acids. | D-Alanine, D-Glutamate | Bacterial cell wall synthesis, neurotransmission, peptide stability. |
| β- and γ-Amino Acids | Amino group is attached to the second or third carbon from the carboxyl group, respectively. | β-Alanine, γ-Aminobutyric acid (GABA) | Precursor to carnosine, major inhibitory neurotransmitter. |
| N-Alkylated Amino Acids | The amino group is modified with an alkyl group. | Sarcosine (N-methylglycine) | Metabolic intermediate, component of some antibiotics. |
| Side-Chain Modified Amino Acids | Alterations to the side chain of a proteinogenic amino acid. | Ornithine, Citrulline, Hydroxyproline | Urea cycle intermediates, collagen stabilization.[5] |
| Cyclic Amino Acids | The side chain forms a cyclic structure with the amino group. | Azetidine-2-carboxylic acid | Plant defense, can be toxic to other organisms. |
| Unusual Side Chains | Containing functional groups not found in the canonical 20. | L-Canavanine, L-Mimosine | Plant defense mechanisms, toxic antimetabolites.[3] |
Part 2: The Biological Significance of Non-Proteinogenic Amino Acids
The roles of NPAAs in biological systems are as diverse as their structures. They are not simply metabolic byproducts but are often key players in signaling, metabolism, and organismal defense.
NPAAs in Metabolism and Signaling
The urea cycle is a critical metabolic pathway for the detoxification of ammonia in mammals. Two key NPAAs, ornithine and citrulline, are essential intermediates in this cycle.[6] Ornithine acts as a carrier molecule, accepting a carbamoyl group to form citrulline, which is then converted to argininosuccinate and subsequently arginine. The cleavage of arginine regenerates ornithine, continuing the cycle.[7]
Caption: Simplified diagram of a GABAergic synapse.
Beta-alanine is a naturally occurring beta-amino acid that is the rate-limiting precursor in the synthesis of carnosine, a dipeptide found in high concentrations in muscle and brain tissue. [8][9]Carnosine plays a vital role in intracellular pH buffering, particularly during high-intensity exercise, by sequestering protons and mitigating the drop in pH that contributes to muscle fatigue. [10]
Caption: The biosynthesis of carnosine from β-alanine and L-histidine.
Biosynthesis of Non-Proteinogenic Amino Acids: A Glimpse into Nature's Chemical Toolkit
The biosynthesis of NPAAs often involves modifications of standard amino acid metabolic pathways. [8]Enzymes such as aminotransferases, decarboxylases, and hydroxylases play key roles in creating this structural diversity. A particularly fascinating mechanism for incorporating NPAAs into larger molecules is through non-ribosomal peptide synthetases (NRPSs).
NRPSs are large, multi-domain enzymes found in bacteria and fungi that synthesize peptides independent of messenger RNA. [3][11]Each module of an NRPS is responsible for the incorporation of a specific amino acid, which can be either proteinogenic or non-proteinogenic. [12]The adenylation (A) domain of each module selects and activates the amino acid, the thiolation (T) or peptidyl carrier protein (PCP) domain tethers the activated amino acid, and the condensation (C) domain catalyzes peptide bond formation. [13]This modular nature allows for the synthesis of a vast array of complex peptides with diverse biological activities. [14]
Caption: A simplified workflow of a di-modular non-ribosomal peptide synthetase (NRPS).
Part 3: Non-Proteinogenic Amino Acids in Drug Discovery and Development
The unique structural and chemical properties of NPAAs make them invaluable tools in modern drug design. Their incorporation into therapeutic peptides and small molecules can significantly enhance their pharmacological properties. [4][8]
Enhancing Peptide Therapeutics with NPAAs
Peptides are attractive drug candidates due to their high specificity and potency. However, their therapeutic potential is often limited by poor metabolic stability, low oral bioavailability, and rapid clearance. [3]The incorporation of NPAAs is a powerful strategy to overcome these limitations. [15]
| NPAA Modification | Rationale and Impact |
|---|---|
| D-Amino Acid Substitution | Increases resistance to proteolysis by endogenous proteases, which are stereospecific for L-amino acids. This enhances the in vivo half-life of the peptide. |
| N-Alkylation | Reduces susceptibility to proteolytic cleavage and can improve membrane permeability by disrupting hydrogen bonding networks. |
| β-Amino Acid Incorporation | Alters the peptide backbone, making it resistant to standard proteases and can induce stable secondary structures. |
| Cyclization | Constrains the peptide into a bioactive conformation, which can increase receptor affinity and stability. NPAAs like ornithine can be used to form lactam bridges. [16] |
| Side-Chain Modifications | Can be used to introduce novel functionalities, improve solubility, or facilitate conjugation to other molecules. |
Case Studies: NPAAs in FDA-Approved Drugs
Cyclosporine is a powerful immunosuppressant drug widely used to prevent organ transplant rejection and to treat autoimmune diseases. [17]It is a cyclic peptide containing several NPAAs, including D-alanine and N-methylated amino acids. [13]These modifications are crucial for its function. The N-methylated residues contribute to its conformational stability and ability to cross cell membranes. The cyclic structure and D-amino acid protect it from degradation. [18] Mechanism of Action: Cyclosporine binds to the intracellular protein cyclophilin. [19]This complex then inhibits calcineurin, a phosphatase that is essential for the activation of T-cells. [18]By blocking calcineurin, cyclosporine prevents the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation, thereby suppressing the immune response. [19]
Vancomycin is a glycopeptide antibiotic that is a last resort for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While vancomycin itself does not contain D-amino acids, its mechanism of action is intimately tied to them. Vancomycin binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for bacterial cell wall synthesis. [15]The presence of certain D-amino acids in the growth medium can interfere with vancomycin's efficacy by altering the composition of the cell wall precursors. [12][20]This highlights the critical interplay between NPAAs and antibiotic action.
Part 4: Analytical Methodologies for Non-Proteinogenic Amino Acids
The accurate detection, quantification, and structural elucidation of NPAAs are essential for both fundamental research and drug development. A variety of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of amino acids. Due to the lack of a strong chromophore in most amino acids, derivatization is typically required for sensitive detection.
Step-by-Step Protocol for Pre-column Derivatization with OPA and FMOC for NPAA Analysis:
-
Sample Preparation: Hydrolyze protein or peptide samples using 6 M HCl at 110°C for 24 hours to release free amino acids. [21]Neutralize the hydrolysate. For free NPAAs in biological fluids, deproteinize the sample by precipitation with an organic solvent or by ultrafiltration.
-
Derivatization Reagent Preparation:
-
OPA Reagent: Dissolve o-phthaldialdehyde (OPA) in borate buffer and add a thiol, such as 3-mercaptopropionic acid. [22] * FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate (FMOC-Cl) in a non-aqueous solvent like acetonitrile. [23]3. Automated Derivatization: In an autosampler, mix the sample with the OPA reagent to derivatize primary amino acids. After a short incubation, add the FMOC reagent to derivatize secondary amino acids.
-
-
HPLC Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase A: An aqueous buffer, such as sodium acetate or phosphate, at a slightly acidic pH.
-
Mobile Phase B: An organic solvent, such as acetonitrile or methanol.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase the concentration to elute the derivatized amino acids based on their hydrophobicity.
-
-
Detection:
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the OPA and FMOC derivatives (e.g., Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC).
-
-
Quantification: Use external standards of known concentrations of the NPAAs of interest to generate a calibration curve. An internal standard can be used to correct for variations in derivatization and injection volume.
Causality Behind Experimental Choices: Pre-column derivatization is chosen for its high sensitivity. OPA is used for primary amines as it reacts quickly to form highly fluorescent products. [23]FMOC is used for secondary amines, ensuring comprehensive analysis. [23]Reverse-phase HPLC provides excellent separation of the hydrophobic derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of NPAAs, often without the need for derivatization.
Detailed LC-MS/MS Method for NPAA Quantification:
-
Sample Preparation: Similar to HPLC, deproteinize biological samples. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for underivatized amino acids due to their polar nature. [24] * Mobile Phase A: An aqueous buffer with a volatile salt, such as ammonium formate or ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous mobile phase concentration.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each NPAA, select a precursor ion (the protonated molecule [M+H]+) and one or two product ions generated by collision-induced dissociation.
-
Internal Standards: Use stable isotope-labeled versions of the NPAAs of interest as internal standards for the most accurate quantification. [24]4. Data Analysis: Quantify the NPAAs by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.
-
Self-Validating System: The use of stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects provides a self-validating system for accurate quantification. The specificity of MRM transitions minimizes the chances of interferences from other molecules in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of novel NPAAs.
Protocol for Structural Elucidation of a Novel NPAA by NMR:
-
Sample Preparation: Purify the NPAA to >95% purity. Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining stereochemistry.
-
-
Structure Elucidation: Integrate the data from all NMR experiments to piece together the complete chemical structure of the NPAA, including its stereochemistry.
Authoritative Grounding: The combination of 1D and 2D NMR experiments provides a robust and self-validating method for determining the complete chemical structure of a novel NPAA.
Workflow for the Discovery and Characterization of Novel NPAAs from Natural Sources
The search for new NPAAs with therapeutic potential often begins with the exploration of natural product extracts.
Caption: A general workflow for the discovery of novel NPAAs from natural products.
Part 5: Synthesis of Peptides Containing Non-Proteinogenic Amino Acids
Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides containing NPAAs.
Protocol for Solid-Phase Peptide Synthesis Incorporating an NPAA:
-
Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). [25]2. First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as DIC/Oxyma.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid, including the desired Fmoc-protected NPAA.
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues.
-
Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Causality Behind Experimental Choices: The Fmoc/tBu strategy is widely used due to its mild deprotection conditions, which are compatible with a wide range of NPAA functionalities. [26]The choice of coupling reagents and scavengers is critical for minimizing side reactions and ensuring a high yield of the desired peptide.
Conclusion
Non-proteinogenic amino acids represent a vast and largely untapped reservoir of chemical diversity with immense potential in biology and medicine. From their fundamental roles in metabolism and signaling to their transformative impact on drug design, NPAAs are pushing the boundaries of our understanding of the molecular basis of life. For researchers and drug development professionals, a deep understanding of the biosynthesis, biological functions, and analytical and synthetic methodologies related to NPAAs is essential for harnessing their full potential to create the next generation of therapeutics.
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A Technical Guide to the Discovery, Isolation, and Characterization of Novel β-Hydroxy-α-Amino Acids: A Case Study of 2-Amino-3-hydroxy-hexanoic Acid
Abstract: Non-proteinogenic amino acids represent a vast and largely untapped reservoir of chemical diversity with significant potential in drug discovery, peptide engineering, and materials science. Among these, β-hydroxy-α-amino acids are crucial chiral building blocks found in numerous bioactive natural products.[1][2] This technical guide provides a comprehensive framework for the discovery, isolation, and structural elucidation of novel β-hydroxy-α-amino acids, using 2-Amino-3-hydroxy-hexanoic acid as a representative model. We delve into the strategic rationale behind methodological choices, from microbial screening and fermentation to advanced chromatographic separation and spectroscopic characterization. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of identifying and purifying novel amino acid structures from complex biological matrices.
Introduction: The Significance of β-Hydroxy-α-Amino Acids
β-Hydroxy-α-amino acids are a structurally important class of non-standard amino acids (nsAAs) that serve as pivotal intermediates in the biosynthesis of antibiotics and other pharmacologically active molecules.[1][3] Their unique structure, featuring hydroxyl and amino groups on adjacent carbons, imparts specific conformational constraints and hydrogen-bonding capabilities. This makes them highly valuable in the synthesis of peptide mimetics, chiral ligands, and complex natural products.
While many methods focus on the biocatalytic or organic synthesis of these compounds[4][5], their discovery and isolation from natural sources remain a critical avenue for identifying novel molecular scaffolds. Plants and microorganisms, in particular, produce a vast array of non-proteinogenic amino acids as secondary metabolites.[6][7] This guide outlines a systematic workflow for isolating such a compound, exemplified by 2-Amino-3-hydroxy-hexanoic acid, from a microbial source.
1.1 Chemical Identity of 2-Amino-3-hydroxy-hexanoic Acid
-
Systematic Name: 2-Amino-3-hydroxy-hexanoic acid
-
Common Synonyms: 3-Hydroxynorleucine
-
Molecular Formula: C₆H₁₃NO₃[8]
-
Molecular Weight: 147.17 g/mol [8]
-
Core Structure: A six-carbon aliphatic chain with an amino group at the α-position (C2) and a hydroxyl group at the β-position (C3). The presence of two chiral centers (C2 and C3) means the molecule can exist as four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).[8][9][10][11]
Discovery and Sourcing from Microbial Fermentation
The discovery of novel amino acids often begins with screening natural sources for unique metabolic products.[12][13] Microbial fermentation is a particularly fruitful approach, as bacteria and fungi possess diverse biosynthetic pathways capable of generating complex molecules.[6]
2.1 Rationale for Microbial Screening
Microorganisms engage in complex chemical signaling and warfare, producing secondary metabolites, including nsAAs, to gain a competitive advantage. These compounds are often optimized by evolution for specific biological activities. By screening microbial isolates from diverse environments (e.g., soil, marine sediments), researchers can identify strains producing novel compounds. Initial screening can be performed using analytical techniques like LC-MS to detect unique mass signals in culture broths that do not correspond to known metabolites.
2.2 Hypothetical Source: Fermentation Broth of Bacillus sp.
For this guide, we will proceed with a hypothetical scenario where a screening program has identified a Bacillus sp. isolate that produces a compound with a mass-to-charge ratio (m/z) corresponding to 2-Amino-3-hydroxy-hexanoic acid. The bacterium is cultured in a defined fermentation medium to maximize production.
Isolation and Purification Workflow
The isolation of a polar, zwitterionic molecule like an amino acid from a complex aqueous matrix like fermentation broth requires a multi-step chromatographic approach. The primary challenge is to separate the target compound from proteins, salts, sugars, and other amino acids.
Workflow Overview
The purification strategy is designed to exploit the key physicochemical properties of the target amino acid: its charge, polarity, and size.
Caption: General workflow for the isolation of 2-Amino-3-hydroxy-hexanoic acid.
Step-by-Step Experimental Protocol
Protocol 3.1.1: Biomass Removal
-
Harvest: Collect the fermentation broth (e.g., 10 L) after the optimal incubation period.
-
Centrifugation: Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to pellet bacterial cells and large debris.
-
Filtration: Decant and pass the supernatant through a 0.22 µm filter to remove any remaining cells and fine particulates, yielding a clarified supernatant.
-
Causality: This initial clarification is critical to prevent fouling of the chromatography columns in subsequent steps, ensuring efficient and reproducible separation.[14]
-
Protocol 3.1.2: Cation-Exchange Chromatography (IEX)
This step serves as the primary capture and concentration method.[15][16]
-
Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50WX8), which features sulfonic acid groups.
-
Equilibration: Pack the resin into a column and equilibrate with 5 column volumes (CV) of deionized water adjusted to pH 2.5 with HCl.
-
Causality: At a pH below its isoelectric point (pI), the amino group of the target molecule is protonated (-NH₃⁺), giving it a net positive charge. This allows it to bind strongly to the negatively charged resin, while anionic and neutral compounds (like sugars and organic acids) pass through.[17][18][19]
-
-
Loading: Adjust the clarified supernatant to pH 2.5 and load it onto the equilibrated column at a slow flow rate (e.g., 2 CV/hour).
-
Washing: Wash the column with 5 CV of the equilibration buffer (pH 2.5 water) to remove unbound contaminants.
-
Elution: Elute the bound amino acids using a linear gradient of 0.1 M to 2.0 M ammonium hydroxide (NH₄OH) over 10 CV. Collect fractions.
-
Causality: The increasing pH and ionic strength of the NH₄OH solution deprotonates the bound amino acids, neutralizing their charge and releasing them from the resin. Different amino acids will elute at different points in the gradient based on their specific pI values.
-
Protocol 3.1.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a high-resolution polishing step to separate the target amino acid from other co-eluted amino acids.
-
Sample Preparation: Pool and lyophilize the IEX fractions containing the target compound (identified by preliminary analysis like TLC or LC-MS). Re-dissolve the powder in the HPLC mobile phase.
-
Column and Mobile Phase: Use a C18 stationary phase column. The mobile phase is typically a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Causality: Although polar, 2-Amino-3-hydroxy-hexanoic acid has a six-carbon chain that provides enough hydrophobicity to interact with the C18 phase. Formic acid is used to maintain an acidic pH to ensure sharp peak shapes. The gradient elution separates compounds based on their relative hydrophobicity.[14]
-
-
Elution Program: Run a shallow gradient, for example, from 0% to 20% Solvent B over 40 minutes.
-
Detection & Collection: Monitor the eluent using a UV detector (if the compound has a chromophore, or after derivatization) and an in-line mass spectrometer. Collect fractions corresponding to the peak with the correct mass for C₆H₁₃NO₃.
Protocol 3.1.4: Chiral Separation (Optional but Critical)
To resolve the stereoisomers, chiral chromatography is required.[20][21]
-
Method: Use a chiral stationary phase (CSP) column, such as one based on a cyclodextrin or cinchona alkaloid derivative.[22][23]
-
Mobile Phase: Isocratic elution with a mobile phase compatible with the CSP, often a mixture of polar organic solvents and water.
Structural Elucidation and Characterization
Once a pure compound is isolated, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.[24]
4.1 Mass Spectrometry (MS)
-
Purpose: To determine the exact molecular weight and elemental formula.
-
Technique: High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or TOF analyzer with electrospray ionization (ESI).
-
Expected Result: An observed m/z value that matches the theoretical mass of the protonated molecule [M+H]⁺ (C₆H₁₄NO₃⁺) with high accuracy (<5 ppm). Tandem MS (MS/MS) can be used to fragment the molecule, providing clues about its structure (e.g., loss of H₂O, CO₂).[25]
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the carbon-hydrogen framework and the connectivity of atoms.[26]
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed in a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Expected Data: The spectra will reveal the number of unique protons and carbons, their chemical environments, and how they are connected. For instance, the ¹H NMR would show signals for the methyl (CH₃), methylene (CH₂), and methine (CH) groups, with coupling patterns (J-coupling) confirming their adjacency.[27][28]
Table 1: Hypothetical NMR Data for (2S,3S)-2-Amino-3-hydroxy-hexanoic acid in D₂O
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & J (Hz) |
| C1 (-COOH) | - | ~175.0 | - |
| C2 (-CHNH₂) | ~3.65 | ~58.2 | d, J = 3.5 Hz |
| C3 (-CHOH) | ~4.10 | ~72.5 | ddd, J = 3.5, 5.0, 8.5 Hz |
| C4 (-CH₂) | ~1.55 (Ha), ~1.45 (Hb) | ~34.1 | m |
| C5 (-CH₂) | ~1.35 | ~19.8 | m |
| C6 (-CH₃) | ~0.90 | ~13.5 | t, J = 7.4 Hz |
| Note: These are predicted values and may vary based on pH and exact stereochemistry. |
Alternative Approach: Biocatalytic Synthesis
While isolation from natural sources yields novel compounds, chemical or biocatalytic synthesis is often required for scalable production.[1] Enzymes like L-threonine transaldolases or aldolases can be used to synthesize β-hydroxy-α-amino acids with high stereoselectivity.[2][3][4][5]
Caption: Biocatalytic synthesis of 3-hydroxynorleucine via aldol condensation.
Conclusion
The discovery and isolation of novel non-proteinogenic amino acids like 2-Amino-3-hydroxy-hexanoic acid is a challenging yet rewarding endeavor that expands the chemical toolkit for science and medicine. The successful purification from a complex biological source hinges on a logical, multi-step chromatographic workflow that leverages the unique physicochemical properties of the target molecule. Rigorous spectroscopic analysis is then essential for unambiguous structural confirmation. The methodologies outlined in this guide, combining classical separation techniques with modern analytical technologies, provide a robust and validated pathway for researchers to identify and characterize novel amino acids from nature's vast library.
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Chiral Separation of Amino Acid Enantiomers. CRC Press. [Link]
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Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. American Chemical Society. [Link]
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Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. PubMed. [Link]
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Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and... ResearchGate. [Link]
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Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed Central. [Link]
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(2S,3S)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]
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Methodological & Application
Application and Protocol Guide for the Stereoselective Synthesis of β-Hydroxy-α-Amino Acids
Abstract
β-Hydroxy-α-amino acids are a critical class of non-proteinogenic amino acids that form the structural backbone of numerous natural products, pharmaceuticals, and chiral catalysts. Their synthesis, particularly with stereocontrol over the two adjacent chiral centers, presents a significant challenge in organic chemistry. This document provides a detailed guide for researchers, scientists, and drug development professionals on established and robust protocols for the stereoselective synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of key synthetic strategies, provide step-by-step experimental protocols, and offer insights into troubleshooting and optimization.
Introduction: The Significance and Synthetic Challenges of β-Hydroxy-α-Amino Acids
β-Hydroxy-α-amino acids are integral components of a wide array of biologically active molecules.[1][2] Their vicinal amino alcohol functionality makes them versatile chiral building blocks for the synthesis of complex molecular architectures.[3] For instance, they are found in various natural products with potent biological activities and are key precursors to β-lactam antibiotics.[1]
The primary synthetic challenge lies in the simultaneous and stereocontrolled formation of two adjacent stereocenters at the α- and β-positions. This necessitates methodologies that exhibit high levels of both diastereoselectivity and enantioselectivity. Traditional synthetic approaches often involve multiple steps, the use of expensive chiral catalysts or auxiliaries, and can have limited substrate scope.[3] This guide will focus on modern, efficient, and highly stereoselective methods that address these challenges.
Key Synthetic Strategies
Several powerful strategies have been developed for the asymmetric synthesis of β-hydroxy-α-amino acids. These can be broadly categorized into:
-
Aldol-Type Reactions of Glycine Enolate Equivalents: This is a classic and highly effective approach that involves the reaction of a chiral glycine enolate equivalent with an aldehyde.[3][4]
-
Sharpless Asymmetric Aminohydroxylation (AA): This method allows for the direct conversion of α,β-unsaturated esters into protected syn-α-hydroxy-β-amino acids.[5]
-
Biocatalytic Approaches: The use of enzymes, such as aldolases and transaldolases, offers an environmentally friendly and highly selective route to these compounds.[1][6]
-
Organocatalytic Methods: Asymmetric organocatalysis has emerged as a powerful tool, utilizing small organic molecules to catalyze the stereoselective formation of β-hydroxy-α-amino acids.[2][7]
This guide will provide detailed protocols for two of the most versatile and widely adopted methods: a chiral auxiliary-mediated aldol reaction for the synthesis of syn-β-hydroxy-α-amino acids and the Sharpless Asymmetric Aminohydroxylation for the synthesis of syn-α-hydroxy-β-amino acids.
Chiral Auxiliary-Mediated Aldol Reaction
This strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of the aldol reaction between a glycine enolate and an aldehyde. The pseudoephenamine glycinamide method developed by Myers provides excellent stereocontrol and is applicable to a wide range of aldehydes.[4]
Causality of Stereocontrol:
The high diastereoselectivity of this reaction is attributed to the formation of a rigid, chelated lithium enolate. The pseudoephenamine auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled trajectory of the electrophile dictates the absolute stereochemistry of the newly formed stereocenters.
Experimental Workflow: Chiral Auxiliary-Mediated Aldol Reaction
Caption: Workflow for the chiral auxiliary-mediated aldol reaction.
Protocol 1: Synthesis of syn-β-Hydroxy-α-Amino Acids via Pseudoephenamine Glycinamide Aldol Reaction
This protocol is adapted from the work of Myers and provides a reliable method for the synthesis of a variety of syn-β-hydroxy-α-amino acids.[4]
Materials:
-
(1R,2R)-(-)-Pseudoephenamine glycinamide
-
Anhydrous Lithium Chloride (LiCl)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF)
-
Aldehyde of choice
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous LiCl (4.0 eq) and anhydrous THF. Stir until the LiCl is fully dissolved. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: In a separate flask, dissolve (1R,2R)-(-)-pseudoephenamine glycinamide (1.0 eq) in anhydrous THF. Add this solution to the LiCl/THF solution at -78 °C. To this mixture, add LiHMDS (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Aldol Addition: Dissolve the aldehyde (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude aldol adduct is purified by flash column chromatography on silica gel.
-
Hydrolysis: The purified aldol adduct can be hydrolyzed to the corresponding β-hydroxy-α-amino acid using mild acidic conditions.[4]
Data Summary Table:
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 95 |
| Benzaldehyde | >99:1 | 92 |
| Cyclohexanecarboxaldehyde | 98:2 | 88 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific aldehyde and reaction conditions.
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of vicinal amino alcohols from alkenes.[5][8] When applied to α,β-unsaturated esters, it provides a direct route to protected syn-α-hydroxy-β-amino acids.[5]
Mechanistic Rationale:
The reaction proceeds through a [3+2] cycloaddition of the osmium-ligand complex to the double bond, followed by hydrolysis to yield the amino alcohol. The choice of the cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates the enantioselectivity of the reaction.
Experimental Workflow: Sharpless Asymmetric Aminohydroxylation
Sources
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Chiral Separation of 2-Amino-3-hydroxy-hexanoic Acid Isomers: An Application Guide
Introduction: The Significance of Stereoisomeric Purity in Drug Development
2-Amino-3-hydroxy-hexanoic acid, also known as 3-hydroxynorleucine, is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its structure contains two stereocenters, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Each of these isomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these stereoisomers is of paramount importance in drug discovery, development, and quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive guide to the chiral separation of 2-Amino-3-hydroxy-hexanoic acid isomers, detailing both direct and indirect high-performance liquid chromatography (HPLC) methods. The protocols are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for accurate stereoisomeric analysis.
Methodology Overview: A Two-Pronged Approach
The chiral separation of 2-Amino-3-hydroxy-hexanoic acid can be effectively achieved through two primary HPLC-based strategies:
-
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that selectively interacts with the different stereoisomers, leading to their separation. This approach is often preferred for its simplicity as it does not require derivatization of the analyte.
-
Indirect Chiral HPLC via Derivatization: In this approach, the amino acid isomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column.[1] This method is particularly useful for enhancing detection sensitivity and achieving high-resolution separations.
The choice between these methods depends on factors such as the availability of specific chiral columns, the required sensitivity, and the complexity of the sample matrix.
Direct Chiral HPLC Separation
The direct approach relies on the differential interaction of the enantiomers and diastereomers with a chiral stationary phase. For polar, non-proteinogenic amino acids like 2-Amino-3-hydroxy-hexanoic acid, macrocyclic glycopeptide-based CSPs have demonstrated broad applicability.[2]
Recommended Chiral Stationary Phase: Teicoplanin-Based CSP
A teicoplanin-based chiral stationary phase, such as a Chirobiotic™ T column, is highly recommended for this application. Teicoplanin is a macrocyclic glycopeptide that possesses multiple chiral centers and functional groups capable of various interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for the chiral recognition of polar molecules.
Experimental Protocol: Direct HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
Column:
-
Chirobiotic™ T, 5 µm, 250 x 4.6 mm (or equivalent teicoplanin-based CSP)
Mobile Phase:
-
A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. A typical starting point is Methanol/Water (70:30, v/v) with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and retention.
Flow Rate:
-
1.0 mL/min
Column Temperature:
-
25°C
Detection:
-
UV at 210 nm (for low UV-absorbing compounds) or MS detection for higher sensitivity and selectivity.
Sample Preparation:
-
Dissolve the 2-Amino-3-hydroxy-hexanoic acid isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Injection Volume:
-
10 µL
Expected Results: This method is expected to provide baseline or near-baseline separation of the four stereoisomers. The elution order will be dependent on the specific interactions between each isomer and the CSP. Optimization of the mobile phase composition (e.g., organic modifier ratio, pH, and additive concentration) may be required to achieve optimal resolution.
Indirect Chiral HPLC Separation via Derivatization with Marfey's Reagent
The indirect method involves the derivatization of the amino acid isomers with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers.[3][4] These diastereomers can then be readily separated on a standard reversed-phase HPLC column. This method offers the advantage of a highly sensitive UV chromophore (340 nm) from the dinitrophenyl group, significantly enhancing detection.[3][4]
Causality of Experimental Choices:
-
Marfey's Reagent (L-FDAA): The use of an enantiomerically pure derivatizing agent is crucial. L-FDAA reacts with the primary amine of the D- and L-amino acid isomers to form L-D and L-L diastereomeric pairs, respectively. These diastereomers have different spatial arrangements and, therefore, different chromatographic behaviors on an achiral column.
-
Reversed-Phase C18 Column: A standard C18 column is sufficient for the separation of the resulting diastereomers, making this method widely accessible.
-
Gradient Elution: A gradient elution is employed to effectively separate the diastereomers, which may have a range of polarities, and to ensure reasonable analysis times.
Experimental Protocol: Indirect HPLC
Part 1: Derivatization Procedure
Materials:
-
2-Amino-3-hydroxy-hexanoic acid isomer mixture
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M Hydrochloric acid (HCl)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Heating block or water bath
Protocol:
-
Prepare a 1 mg/mL solution of the amino acid isomer mixture in water or a suitable buffer.
-
In a reaction vial, combine 50 µL of the amino acid solution with 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[4]
-
Add 20 µL of 1 M sodium bicarbonate to initiate the reaction.[4]
-
Vortex the mixture gently and incubate at 40°C for 1 hour.[4]
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 µL of 2 M HCl.[5] The sample is now ready for HPLC analysis.
Part 2: HPLC Analysis
Instrumentation:
-
HPLC system with a UV-Vis detector
Column:
-
Reversed-phase C18 column, 5 µm, 250 x 4.6 mm (or equivalent)
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 20 |
| 25 | 70 |
| 30 | 70 |
| 31 | 20 |
| 40 | 20 |
Flow Rate:
-
1.0 mL/min
Column Temperature:
-
30°C
Detection:
-
UV at 340 nm
Injection Volume:
-
20 µL
Expected Results: The four diastereomeric derivatives are expected to be well-resolved. Typically, the derivatives of the D-amino acid elute later than the corresponding L-amino acid derivatives due to stronger interactions with the C18 stationary phase.[4] The separation of the diastereomers arising from the C3 hydroxyl group will also be observed.
Data Presentation and Comparison
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (Marfey's Reagent) |
| Principle | Enantioselective interaction with CSP | Separation of diastereomers on achiral phase |
| Column | Chiral Stationary Phase (e.g., Chirobiotic™ T) | Standard Reversed-Phase C18 |
| Sample Prep | Simple dissolution and filtration | Derivatization reaction required |
| Sensitivity | Lower (UV at 210 nm) or requires MS | High (UV at 340 nm) |
| Method Development | CSP screening and mobile phase optimization | Optimization of derivatization and gradient |
| Advantages | Faster sample prep, fewer reaction steps | High sensitivity, uses common columns |
| Disadvantages | Requires specialized, expensive columns | Longer sample prep, potential for side reactions |
Experimental Workflows
Direct Chiral HPLC Workflow
Caption: Workflow for Direct Chiral HPLC Separation.
Indirect Chiral HPLC Workflow
Caption: Workflow for Indirect Chiral HPLC Separation.
Conclusion and Further Considerations
The successful chiral separation of 2-Amino-3-hydroxy-hexanoic acid isomers is a critical step in the development of safe and effective pharmaceuticals. This application note has detailed two robust HPLC-based methodologies: a direct approach using a teicoplanin-based chiral stationary phase and an indirect method involving pre-column derivatization with Marfey's reagent. The choice of method will depend on the specific requirements of the analysis. For rapid screening and simpler sample preparation, the direct method is advantageous. For high-sensitivity analysis and when a dedicated chiral column is unavailable, the indirect method provides an excellent alternative. Both methods, when properly validated, will provide the necessary accuracy and precision for the stereoisomeric analysis of 2-Amino-3-hydroxy-hexanoic acid in research and quality control settings.
References
-
PubMed. Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin. [Link]
-
ACS Publications. C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. [Link]
-
ResearchGate. High-performance liquid chromatography (HPLC) analysis of trans-3-hydroxy-l-proline (trans-3-Hyp). [Link]
-
Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Chromatography Research Supplies. User's Guide - HPLC. [Link]
-
Taylor & Francis Group. Chiral Separation of Amino Acid Enantiomers. [Link]
-
PubMed Central. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. [Link]
-
Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
ResearchGate. Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids... [Link]
-
YouTube. Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. [Link]
-
MDPI. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. [Link]
-
Phenomenex. APPLICATIONS. [Link]
-
PubMed Central. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. [Link]
-
Aapptec. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. [Link]
- Google Patents. US2999878A - Synthesis of beta-hydroxy-alpha-amino acid.
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Modalities in Peptide Therapeutics with (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and unique structural conformations. Among these valuable building blocks, β-hydroxy-α-amino acids represent a particularly interesting class due to their ability to introduce hydrogen bonding constraints and alter peptide backbone conformation. This guide provides a comprehensive overview of the application of this compound in peptide synthesis, addressing critical aspects from the preparation of the protected amino acid to its efficient incorporation into peptide chains and the mitigation of potential side reactions.
This compound, a stereochemically defined non-proteinogenic amino acid, possesses a unique structural feature: a hydroxyl group at the β-position. This functionality can participate in intramolecular hydrogen bonding, influencing the local peptide conformation and potentially enhancing binding to biological targets. Furthermore, the hexanoic acid side chain provides a lipophilic element that can be exploited to modulate the pharmacokinetic properties of the resulting peptide.
This document serves as a detailed technical guide for researchers, providing both the theoretical underpinnings and practical, field-proven protocols for the successful utilization of this versatile building block in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.
Part 1: The Critical Decision - To Protect or Not to Protect the β-Hydroxyl Group
A pivotal consideration when incorporating this compound into a peptide sequence is the management of its β-hydroxyl group. The literature and practical experience present two viable strategies: direct incorporation without a hydroxyl protecting group or the use of an orthogonal protecting group. The choice between these approaches is dictated by the specific synthetic strategy, the nature of the peptide sequence, and the desired final product.
1.1. The Case for Direct Incorporation (Unprotected Hydroxyl Group)
Recent studies, such as the synthesis of the peptide antibiotic Novo29 which contains a structurally similar (2R,3R)-hydroxyAsn residue, have demonstrated the feasibility of incorporating β-hydroxy-α-amino acids into peptides without side-chain protection.[1] This approach offers the significant advantage of a more streamlined and cost-effective synthesis, avoiding the additional steps of protection and deprotection.
-
Rationale: The nucleophilicity of the secondary hydroxyl group is generally lower than that of the α-amino group, especially when the latter is deprotected and ready for coupling. During the coupling step, the highly activated carboxyl group of the incoming amino acid will preferentially react with the primary amine.
-
When to Consider This Approach:
-
For the synthesis of relatively short peptides.
-
When using mild coupling conditions and reagents that are less likely to promote side reactions.
-
In sequences where the β-hydroxyl group is not sterically exposed or activated by neighboring residues.
-
1.2. The Case for Hydroxyl Group Protection
The conventional and often safer approach in solid-phase peptide synthesis (SPPS) is to protect all reactive side-chain functionalities.[1][2][3] For hydroxyl groups, this is a well-established practice to prevent undesirable side reactions.[2]
-
Rationale: The unprotected hydroxyl group can potentially undergo acylation during the coupling step, leading to the formation of ester side products and chain termination. This risk increases with longer synthesis protocols and the use of highly reactive coupling agents.
-
Potential Side Reactions with an Unprotected Hydroxyl Group:
-
O-acylation: Formation of an ester linkage with the activated carboxyl group of the incoming amino acid.
-
Dehydration: Under strongly acidic conditions, such as during final cleavage from the resin, the β-hydroxyl group can be eliminated, leading to the formation of a double bond.
-
-
Recommended Protecting Groups: The most common protecting group for hydroxyl functions in Fmoc-based SPPS is the tert-butyl (tBu) ether. It is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF) and is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin.[2]
1.3. Decision-Making Framework
The choice between a protected or unprotected strategy should be made on a case-by-case basis. For exploratory work on short peptides, the unprotected strategy may be a viable shortcut. However, for the synthesis of long or complex peptides, or for peptides intended for therapeutic applications where purity is paramount, the use of a protected this compound derivative is strongly recommended to minimize the risk of side products and ensure a higher yield of the desired peptide.
Part 2: Synthesis of Fmoc-(2R,3R)-2-amino-3-hydroxy-hexanoic acid
For its application in Fmoc-based SPPS, this compound must be protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The following protocol is a proposed synthetic route based on established methodologies for similar amino acids.[1]
2.1. Proposed Synthetic Pathway
Sources
Application Note: Chemoselective N-Terminal Fmoc Protection of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid
Introduction: The Significance of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid
This compound is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique stereochemistry and the presence of both a β-hydroxyl group and a hexanoic acid side chain make it a valuable building block for synthesizing modified peptides and peptidomimetics with novel structural and functional properties.[1] The incorporation of such non-canonical amino acids can enhance metabolic stability, improve receptor binding affinity, and modulate the pharmacokinetic profiles of peptide-based therapeutics.[2]
For its effective use in modern Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be temporarily protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protector of choice for this purpose in many applications.[3] Its key advantage lies in its stability to acidic conditions and its facile, quantitative cleavage under mild basic conditions (typically with piperidine), which allows for an orthogonal protection strategy that preserves acid-labile side-chain protecting groups and resin linkers.[4][5]
This document provides a comprehensive, field-proven protocol for the chemoselective N-terminal Fmoc protection of this compound, addressing the specific challenges posed by the secondary hydroxyl group and ensuring a high yield of the desired product for subsequent use in synthesis.
Principle of the Reaction: Chemoselective N-Acylation
The protection reaction involves the acylation of the primary amino group of this compound using an activated Fmoc reagent. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4] While both are effective, Fmoc-OSu is generally preferred as it is more stable, easier to handle, and minimizes the formation of dipeptide side products.[3][]
The reaction is typically performed under Schotten-Baumann conditions, where the amino acid is dissolved in a mild aqueous base (e.g., sodium bicarbonate or sodium carbonate) with an organic co-solvent like dioxane or acetone.[7] The base serves two critical functions: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the acidic byproduct of the reaction.
A key consideration for β-hydroxy amino acids is the potential for a side reaction: O-acylation of the hydroxyl group. However, the primary amine is significantly more nucleophilic than the secondary alcohol. By carefully controlling the reaction conditions—specifically, maintaining a mild pH and a low temperature (0–5 °C) during the addition of the Fmoc reagent—chemoselectivity is achieved, favoring N-acylation almost exclusively.
Reaction Mechanism
The mechanism proceeds via a nucleophilic acyl substitution. The deprotonated amino group attacks the electrophilic carbonyl carbon of the Fmoc-OSu reagent. This forms a tetrahedral intermediate which then collapses, expelling the stable N-hydroxysuccinimide (NHS) leaving group to yield the final N-Fmoc protected amino acid.
Caption: Reaction mechanism for N-Fmoc protection.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Typical Quantity | Purpose |
| This compound | ≥98% | Specialty | 1.47 g (10 mmol) | Starting material |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | ≥99% | Peptide Grade | 3.54 g (10.5 mmol) | Fmoc-donating reagent |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Standard | 2.1 g (25 mmol) | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Standard | 60 mL | Organic co-solvent |
| Deionized Water | Type I | In-house | 40 mL | Aqueous solvent |
| 1 M Hydrochloric Acid (HCl) | Volumetric Standard | Standard | ~30 mL | Acidification during work-up |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Standard | 300 mL | Extraction solvent |
| Diethyl Ether (Et₂O) | ACS Reagent Grade | Standard | 100 mL | Washing to remove impurities |
| Brine (Saturated NaCl solution) | N/A | In-house | 50 mL | Washing during extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard | ~10 g | Drying agent |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
pH meter or pH indicator strips (range 1-14)
-
500 mL separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Dissolution of Amino Acid:
-
To the 250 mL round-bottom flask, add this compound (1.47 g, 10 mmol) and sodium bicarbonate (2.1 g, 25 mmol).
-
Add 40 mL of deionized water and 20 mL of 1,4-dioxane.
-
Stir the mixture at room temperature until all solids are completely dissolved. The solution should be clear.
-
-
Fmoc Reagent Addition:
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, dissolve Fmoc-OSu (3.54 g, 10.5 mmol, 1.05 equivalents) in 40 mL of 1,4-dioxane.[4]
-
Transfer the Fmoc-OSu solution to a dropping funnel and add it dropwise to the stirred amino acid solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C. Causality: Slow addition at low temperature is crucial to maintain chemoselectivity and prevent O-acylation.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring vigorously overnight (12-16 hours) to ensure the reaction goes to completion.[4]
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Add 100 mL of deionized water to dilute the mixture.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[4] Discard the organic (ether) layers.
-
Cool the aqueous layer in an ice bath and acidify it slowly with 1 M HCl to a pH of 2-3. A white precipitate of the Fmoc-protected amino acid should form.[4]
-
Extract the precipitated product into ethyl acetate (3 x 100 mL).[7]
-
Combine the organic (ethyl acetate) extracts and wash with brine (1 x 50 mL) to remove residual inorganic salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white foam or solid.
-
-
Purification (if necessary):
Experimental Workflow Diagram
Caption: Workflow for Fmoc protection of the amino acid.
Data Interpretation and Expected Results
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid or foam. |
| Yield | 85-95% (crude). |
| Purity (RP-HPLC) | >98% purity is expected. A single major peak should be observed under standard analytical conditions for Fmoc-amino acids.[4] |
| Mass Spectrometry (ESI-) | Expected [M-H]⁻ ion for C₂₁H₂₃NO₅ (MW: 369.41 g/mol ) at m/z ≈ 368.15. |
| ¹H NMR (400 MHz, CDCl₃) | Characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the fluorenyl CH and CH₂ protons (~4.2-4.5 ppm), and protons of the amino acid backbone and side chain. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Insufficient acidification during work-up, leaving product in the aqueous layer. 3. Insufficient extraction. | 1. Extend reaction time to 24 hours. Confirm completion with TLC. 2. Ensure pH is robustly at 2-3 using a calibrated pH meter before extraction. 3. Increase the number of extractions with ethyl acetate to 4 or 5. |
| Starting Material in Final Product | 1. Insufficient Fmoc-OSu reagent. 2. Reaction time too short. | 1. Use 1.05-1.1 equivalents of Fmoc-OSu. Ensure its quality is high. 2. Ensure the reaction is stirred for at least 12 hours at room temperature. |
| Presence of Dipeptide Impurity | This is more common with Fmoc-Cl. The formed Fmoc-amino acid reacts with another activated Fmoc molecule.[9] | Using Fmoc-OSu, as specified in this protocol, significantly reduces this side reaction.[3][] If observed, purification by column chromatography is required. |
| O-Acylation Side Product Detected | Reaction temperature was too high during Fmoc-OSu addition, or the base was too strong/concentrated. | Strictly maintain the temperature at 0-5 °C during reagent addition. Ensure slow, dropwise addition. Using NaHCO₃ provides sufficiently mild basicity; avoid stronger bases like NaOH for this unprotected hydroxy amino acid. |
Applications in Drug Development
The resulting product, Fmoc-(2R,3R)-2-Amino-3-hydroxy-hexanoic acid , is a high-value building block ready for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4] It can be incorporated into peptide sequences to create novel therapeutics. For SPPS, the side-chain hydroxyl group would typically require its own orthogonal protecting group (e.g., a tert-butyl ether) to prevent side reactions during subsequent coupling steps.[10][11] The synthesis of that derivative would be a subsequent step following this N-Fmoc protection. This protected amino acid enables researchers to explore structure-activity relationships and develop next-generation peptide drugs with enhanced therapeutic properties.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. Retrieved from [Link]
-
Osunstate. (2026). 2-Amino-3-Hydroxybutanoic Acid: Properties & Uses. Retrieved from [Link]
-
MDPI. (2020). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. ajpamc.com [ajpamc.com]
- 9. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid as a Versatile Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk
This document provides a comprehensive technical guide on the application of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, as a valuable chiral synthon in modern organic synthesis. Its unique stereochemistry and trifunctional nature (amine, alcohol, and carboxylic acid) make it an essential precursor for complex, high-value molecules, particularly in the fields of medicinal chemistry and materials science. We will delve into its synthesis, key reactions, and detailed protocols for its practical application.
Introduction: The Strategic Value of this compound
Chirality is a cornerstone of pharmacology and materials science. The precise three-dimensional arrangement of atoms in a molecule dictates its biological activity and physical properties. β-Hydroxy-α-amino acids are a privileged class of chiral building blocks because they are integral components of numerous biologically active natural products and pharmaceuticals, including antibiotics and enzyme inhibitors.[1]
This compound, with its defined syn relationship between the C2 amino group and the C3 hydroxyl group, offers a rigid and stereochemically rich scaffold. This structural feature is particularly sought after for:
-
Peptidomimetics: Introducing this moiety into a peptide backbone can enforce specific secondary structures (e.g., turns and helices) and confer resistance to enzymatic degradation by proteases.
-
Natural Product Synthesis: It serves as a key fragment for the total synthesis of complex molecules where the 1,2-aminoalcohol motif is present.
-
Drug Discovery: The functional groups provide handles for diverse chemical modifications, making it an ideal starting point for generating libraries of compounds for screening. Analogues have been identified as intermediates for antiviral and antihypertensive drugs.[2]
Physicochemical & Spectroscopic Profile
Accurate characterization is fundamental to successful synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₃ | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| CAS Number | 59286-26-9 | [3] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | >153°C (decomposes) | [2] |
| Solubility | Slightly soluble in water | [2] |
| Topological Polar Surface Area | 83.6 Ų | [3] |
| Stereocenters | 2 (2R, 3R) | [3] |
Spectroscopic Elucidation:
-
¹H-NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the α-proton, β-proton, and the propyl chain. The coupling constants between the α- and β-protons are critical for confirming the syn stereochemistry.
-
¹³C-NMR Spectroscopy: The carbon spectrum will display six unique signals corresponding to the carboxyl, α-carbon, β-carbon, and the three carbons of the propyl side chain.
-
Mass Spectrometry: High-resolution mass spectrometry is essential to confirm the elemental composition (C₆H₁₃NO₃).
Stereoselective Synthesis Strategies
The primary challenge in synthesizing this building block is the concurrent control of the two adjacent stereocenters. Several powerful strategies have emerged to address this.[4][5] The direct asymmetric aldol reaction of glycine equivalents is one of the most effective methods.[5]
The general workflow involves the reaction of a chiral glycine enolate equivalent with butanal, where the stereochemical outcome is directed by a chiral auxiliary or catalyst.
Caption: General workflow for diastereoselective synthesis.
Application as a Chiral Building Block
The true utility of this compound is realized when it is incorporated into larger, more complex structures. Its trifunctional nature allows for orthogonal chemical manipulations.
Incorporation into Peptides (Peptidomimetics)
One of the most powerful applications is in solid-phase peptide synthesis (SPPS) to create peptides with unnatural backbones. The hydroxyl group can be used for further modifications (e.g., glycosylation, phosphorylation) or can influence the peptide's folding and binding properties through hydrogen bonding.
Causality in Protocol Design:
-
N-α-Protection: The α-amino group must be protected, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. This allows for selective deprotection without affecting acid-labile side-chain protecting groups or the resin linkage.[6]
-
Carboxyl Activation: The carboxylic acid must be activated to form a peptide bond. Reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in the presence of HOBt (Hydroxybenzotriazole) are used to form an active ester, which readily reacts with the free amine of the growing peptide chain while minimizing the risk of racemization at the α-carbon.[7][8]
Caption: Single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Precursor for Bioactive Heterocycles
The vicinal amino and hydroxyl groups are a perfect precursor for synthesizing chiral heterocycles like oxazolines, oxazines, or piperidines, which are common scaffolds in antiviral and other therapeutic agents.[9] For instance, the molecule can be a starting point for inhibitors of viral proteases or polymerases.
A hypothetical pathway could involve intramolecular cyclization followed by further functionalization to yield a complex drug-like molecule.
Caption: Hypothetical synthesis of a drug scaffold.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and purification steps to ensure the integrity of the material at each stage.
Protocol 1: N-α-Fmoc Protection of this compound
Rationale: This procedure attaches the base-labile Fmoc protecting group to the α-amine, preparing the amino acid for SPPS. The use of a mild base like sodium bicarbonate in a biphasic system facilitates the reaction while minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound in 20 mL of a 10% aqueous NaHCO₃ solution in a 100 mL round-bottom flask. Stir until fully dissolved. Cool the solution to 0°C in an ice bath.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in 20 mL of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0°C over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1:0.1 Dichloromethane:Methanol:Acetic Acid. The product should have a lower Rf than the starting Fmoc-OSu.
-
Workup - Quenching: Transfer the reaction mixture to a separatory funnel and dilute with 50 mL of water. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate (the product) should form.
-
Workup - Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the white solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate containing 1% acetic acid. Combine the pure fractions and evaporate the solvent to yield the final product, Fmoc-(2R,3R)-2-amino-3-hydroxy-hexanoic acid. Confirm identity and purity via NMR and MS.
Protocol 2: Manual SPPS Coupling to a Wang Resin
Rationale: This protocol details a single coupling step on a solid support. The Wang resin is chosen for its acid-lability, allowing for final peptide cleavage with trifluoroacetic acid (TFA). The Kaiser test is a critical validation step to confirm the complete consumption of free amines before proceeding to the next cycle.
Materials:
-
Fmoc-protected Wang resin (pre-loaded with the first amino acid)
-
Fmoc-(2R,3R)-2-amino-3-hydroxy-hexanoic acid (4.0 eq relative to resin loading)
-
HBTU (3.9 eq)
-
HOBt (4.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser Test Reagents (Ninhydrin in Ethanol, Phenol in Ethanol, Potassium Cyanide in Pyridine)
Procedure:
-
Resin Swelling: Place the resin in a fritted peptide synthesis vessel. Add DCM and allow the resin to swell for 30 minutes. Drain the DCM.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the piperidine solution and agitate for an additional 10 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min). This step is crucial to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
Validation (Kaiser Test): Take a small sample of beads (~2-3 mg). Wash with ethanol and add the Kaiser test reagents. Heat at 100°C for 5 minutes. A deep blue color indicates the presence of free primary amines, confirming successful Fmoc deprotection.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(2R,3R)-2-amino-3-hydroxy-hexanoic acid, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and vortex for 1-2 minutes. This is the "pre-activation" step.
-
Coupling: Immediately add the activated amino acid solution to the synthesis vessel containing the deprotected resin. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).
-
Validation (Kaiser Test): Perform a second Kaiser test on a small sample of beads. A negative result (colorless or faint yellow beads) indicates that the coupling is complete. If the test is positive (blue beads), repeat the coupling step with a fresh solution of activated amino acid.
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Cycle Completion: The resin is now ready for the next deprotection and coupling cycle.
References
-
Molecules. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available from: [Link]
-
PubChem. (2R)-3-Amino-2-hydroxypropanoic acid. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid: bridging effect of potassium fluoride. Available from: [Link]
-
Organic Letters. Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Available from: [Link]
-
MDPI. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Available from: [Link]
-
The Journal of Organic Chemistry. 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. Available from: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]
-
MDPI. Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Available from: [Link]
-
Green Chemistry. Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. Available from: [Link]
-
PubChem. (2R,3S)-3-Amino-2-hydroxyhexanoic acid. Available from: [Link]
-
Journal of the American Chemical Society. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Available from: [Link]
-
The University of Queensland. Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. Available from: [Link]
- Google Patents. Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
-
MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]
-
Taylor & Francis Online. Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions. Available from: [Link]
- Google Patents. Process for the production of 2-amino-3-hydroxypyridines.
-
PubMed. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Available from: [Link]
-
PubMed Central. Recent highlights in the development of new antiviral drugs. Available from: [Link]
-
PubChem. (2S,3S)-3-Amino-2-hydroxyhexanoic acid. Available from: [Link]
-
PubChem. (2R)-2-amino-3-hydroxypropanoic acid. Available from: [Link]
-
PubChem. (2R)-2-amino-3-hydroxybutanoic acid. Available from: [Link]
Sources
- 1. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2R,3S)-2-AMINO-3-HYDROXY-HEXANOIC ACID | 59286-25-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Resolution of Racemic 2-Amino-3-hydroxy-hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure α-amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and bioactive molecules. 2-Amino-3-hydroxy-hexanoic acid, a non-proteinogenic amino acid, possesses two chiral centers, leading to four possible stereoisomers. The distinct stereochemistry of each isomer can result in significantly different pharmacological activities and toxicological profiles. Consequently, the development of efficient and scalable methods for the preparation of single enantiomers of this compound is of paramount importance in drug discovery and development.
This application note provides a detailed guide to the enzymatic kinetic resolution of racemic 2-Amino-3-hydroxy-hexanoic acid. Enzymatic resolution offers a highly selective, environmentally benign, and cost-effective alternative to traditional chemical resolution methods, which often require harsh conditions and chiral auxiliaries.[1] We will focus on the use of lipases, a class of robust and commercially available enzymes, for the stereoselective acylation of the amino acid ester in an organic solvent.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme.[2] Lipases, which naturally catalyze the hydrolysis of lipids, have been shown to be remarkably effective in non-aqueous environments for catalyzing esterification and transesterification reactions.[3][4]
In the context of resolving racemic 2-Amino-3-hydroxy-hexanoic acid, the strategy involves two key steps:
-
Derivatization: The racemic amino acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to make it a suitable substrate for the lipase in an organic solvent.
-
Enzymatic Acylation: The racemic ester is then subjected to a lipase-catalyzed acylation. The enzyme will selectively acylate one of the enantiomers, leaving the other unreacted. This difference in reactivity allows for the separation of the acylated and unreacted enantiomers.
The success of this process is quantified by the enantiomeric excess (ee) of the product and the remaining substrate, as well as the overall yield.
Experimental Workflow Overview
The following diagram outlines the general workflow for the enzymatic resolution of racemic 2-Amino-3-hydroxy-hexanoic acid.
Caption: Overall workflow for the enzymatic resolution of racemic 2-Amino-3-hydroxy-hexanoic acid.
Detailed Protocols
Materials and Reagents
-
Racemic 2-Amino-3-hydroxy-hexanoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)
-
Vinyl acetate
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Deuterated solvents for NMR analysis
-
Chiral HPLC column and corresponding mobile phase solvents
Protocol 1: Esterification of Racemic 2-Amino-3-hydroxy-hexanoic acid
This protocol describes the preparation of the methyl ester, a common substrate for lipase-catalyzed reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend racemic 2-Amino-3-hydroxy-hexanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).
-
Esterification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add saturated sodium bicarbonate solution to the residue until the pH is ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic methyl ester.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol outlines the enzymatic acylation of the racemic methyl ester.
-
Reaction Setup: To a screw-capped vial, add the racemic methyl 2-amino-3-hydroxy-hexanoate (1.0 eq), immobilized CAL-B (20-50 mg per 100 mg of substrate), and tert-butyl methyl ether (5 mL per 100 mg of substrate).
-
Acylation: Add vinyl acetate (1.5-2.0 eq) as the acyl donor.
-
Incubation: Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 30-40 °C) with moderate agitation (e.g., 150-200 rpm).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted substrate.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.[5][6]
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted ester can be separated by column chromatography on silica gel.
Data Presentation and Analysis
The efficiency of the enzymatic resolution is evaluated by determining the conversion, enantiomeric excess of the product (ee_p), and enantiomeric excess of the substrate (ee_s).
| Parameter | Method of Determination | Typical Target Value |
| Conversion (%) | HPLC or GC analysis of the reaction mixture | ~50% |
| Enantiomeric Excess (ee_p) | Chiral HPLC or Chiral GC of the purified acylated product | >95% |
| Enantiomeric Excess (ee_s) | Chiral HPLC or Chiral GC of the purified unreacted ester | >95% |
| Enantioselectivity (E) | Calculated from conversion and ee values | High (>100) |
Note: The optimal reaction conditions (enzyme loading, temperature, acyl donor, and solvent) may need to be determined empirically for this specific substrate.
Mechanism of Lipase-Catalyzed Acylation
The lipase facilitates the acylation of one enantiomer of the amino acid ester through a "ping-pong" bi-bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.
Caption: Simplified "ping-pong" mechanism for lipase-catalyzed acylation.
The stereoselectivity of the enzyme arises from the three-dimensional structure of its active site, which preferentially binds and orients one enantiomer of the amino acid ester for nucleophilic attack by the catalytic serine residue. The other enantiomer binds less productively, resulting in a much slower rate of acylation.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase enzyme loading.
-
Increase reaction temperature (be mindful of enzyme denaturation).
-
Ensure the use of an anhydrous organic solvent, as water can lead to hydrolysis.[3]
-
-
Low Enantioselectivity (E-value):
-
Screen different lipases (e.g., from Pseudomonas cepacia or Rhizomucor miehei).
-
Vary the acyl donor (e.g., ethyl acetate, vinyl propionate).
-
Optimize the reaction temperature, as enantioselectivity can be temperature-dependent.
-
Screen different organic solvents, as the solvent can influence enzyme conformation and activity.[7][8]
-
-
Difficulty in Separation:
-
Optimize the mobile phase for column chromatography to achieve better separation of the polar unreacted ester and the less polar acylated product.
-
Conclusion
Enzymatic kinetic resolution using lipases is a powerful and practical method for the preparation of enantiomerically enriched 2-Amino-3-hydroxy-hexanoic acid. The mild reaction conditions, high selectivity, and reusability of the biocatalyst make this approach highly attractive for applications in pharmaceutical and fine chemical synthesis. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement and optimize this valuable synthetic tool.
References
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4275–4281. [Link]
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4275–4281. [Link]
-
Takeda, N., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances, 11(58), 36853-36859. [Link]
-
Leung, D., et al. (2010). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 132(41), 14757-14763. [Link]
-
Aponte, J. C., et al. (2014). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Analytical and Bioanalytical Chemistry, 406(29), 7615-7627. [Link]
-
Forró, E., & Fülöp, F. (2007). Lipase-catalysed kinetic resolution in organic solvents: An approach to enantiopure α-methyl-β-alanine esters. Tetrahedron: Asymmetry, 18(13), 1547-1552. [Link]
-
Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
-
Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2016). Lipase catalysis in organic solvents: advantages and applications. Biological Procedures Online, 18, 2. [Link]
-
Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 66(11), 4765-4770. [Link]
-
Forgó, B., et al. (2011). Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. Journal of Molecular Catalysis B: Enzymatic, 72(1-2), 125-131. [Link]
-
Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2016). Lipase catalysis in organic solvents: advantages and applications. Biological Procedures Online, 18, 2. [Link]
-
Mohrig, J. R., & Shapiro, S. M. (1976). An enzyme-catalyzed resolution of amino acids. Journal of Chemical Education, 53(9), 586. [Link]
-
Girek, T., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules, 27(14), 4438. [Link]
-
Singh, R. K., et al. (2013). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 22(8), 1105-1116. [Link]
-
Soultani, S., et al. (1998). Kinetic Study of Chemoselective Acylation of Amino-Alditol by Immobilized Lipase in Organic Solvent: Effect of Substrate Ionization. Biotechnology and Bioengineering, 59(5), 630-636. [Link]
-
de Souza, A. C. S., et al. (2022). Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. Scientific Reports, 12(1), 6825. [Link]
-
Singh, R. K., et al. (2013). Lipase in aqueous-polar organic solvents: activity, structure, and stability. Protein Science, 22(8), 1105-1116. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.[Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 5846-5885. [Link]
-
Moravčík, J., & Hroboňová, K. (2014). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska Farmacie, 63(1), 4-12. [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Tetrahedron: Asymmetry, 14(10), 1317-1324. [Link]
-
LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.[Link]
-
Femmer, C., Bechtold, M., Roberts, T. M., & Panke, S. (2016). Chiral resolution methods and the integration of a racemization step. Biotechnology Journal, 11(9), 1144-1155. [Link]
-
Forró, E., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134. [Link]
-
Mutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1683, 463529. [Link]
- Halpern, B., & Westley, J. W. (1983). U.S. Patent No. 4,379,941. Washington, DC: U.S.
-
Forró, E., & Fülöp, F. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Catalysts, 11(11), 1362. [Link]
-
Unacademy. (n.d.). Biochemistry Enzyme kinetics. Unacademy.[Link]
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.[Link]
-
Prakash, P. (2022). How to adjust the Enzyme concentration during the kinetics measurement?. ResearchGate.[Link]
-
TeachMePhysiology. (2024). Enzyme Kinetics. TeachMePhysiology.[Link]
Sources
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- 4. Lipase catalysis in organic solvents: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters [academia.edu]
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Quantitative Analysis of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid: Advanced Analytical Protocols and Methodologies
An Application Note for Drug Development Professionals, Researchers, and Scientists
Introduction
(2R,3R)-2-Amino-3-hydroxy-hexanoic acid, a stereoisomer of β-hydroxy-norvaline, is a non-proteinogenic amino acid of increasing interest in pharmaceutical research and synthetic chemistry. Its defined stereochemistry makes it a valuable chiral building block for complex molecules, including antiviral and antihypertensive drugs.[1] The biological activity of chiral molecules is often stereospecific, meaning different stereoisomers can have vastly different pharmacological or toxicological profiles. Consequently, the ability to accurately quantify the (2R,3R) isomer and distinguish it from its other three stereoisomers—(2S,3S), (2R,3S), and (2S,3R)—is not merely an analytical task but a prerequisite for meaningful research and development.
This application note provides a detailed guide to the robust analytical techniques available for the quantification of this compound. We delve into the principles, protocols, and field-proven insights for two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and the highly specific Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Core Analytical Challenges
Quantifying a small, polar molecule like this compound presents several analytical hurdles:
-
Stereoisomerism: The presence of two chiral centers results in four stereoisomers. Any robust quantitative method must be capable of separating the target (2R,3R) isomer from the others.
-
Physicochemical Properties: The molecule's high polarity makes it challenging to retain on standard reversed-phase liquid chromatography columns, while its low volatility precludes direct analysis by gas chromatography.[2]
-
Lack of Chromophore: The absence of a strong UV-absorbing or fluorescent moiety necessitates either derivatization for optical detection or the use of mass spectrometry.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of small molecules, offering high chromatographic resolution and definitive identification based on mass spectra.[3] However, for non-volatile analytes like amino acids, derivatization is a mandatory prerequisite to increase volatility and thermal stability.[2]
The Principle of Derivatization
The goal of derivatization is to mask the polar functional groups (–COOH, –NH₂, and –OH) by replacing their active hydrogens with nonpolar moieties. This transformation decreases the boiling point of the analyte, allowing it to transition into the gas phase for separation in the GC column. Two common and effective approaches are silylation and a two-step esterification/acylation.
-
Silylation: This is a widely used technique where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are generally more stable and less sensitive to moisture compared to smaller trimethylsilyl (TMS) derivatives.
-
Alkylation/Acylation: This robust method often involves a two-step process. First, the carboxylic acid group is esterified (e.g., with methanolic HCl). Second, the amino and hydroxyl groups are acylated using a reagent like pentafluoropropionic anhydride (PFPA).[4] Alkyl chloroformate reagents can also be used for a one-step derivatization in an aqueous medium.[5]
Experimental Protocol: GC-MS Quantification via Silylation
This protocol details the use of MTBSTFA for derivatization, a reliable choice for creating stable derivatives of amino acids for GC-MS analysis.
1. Sample Preparation and Derivatization
- Aliquot Sample: Transfer a precise volume (e.g., 50 µL) of the sample solution or a prepared standard into a 2 mL autosampler vial.
- Internal Standard: Add the internal standard (e.g., a stable isotope-labeled C¹³- or D-analog of the analyte).
- Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all moisture, as silylation reagents are highly water-sensitive.
- Derivatization: Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and 100 µL of anhydrous acetonitrile.
- Reaction: Cap the vial tightly and heat at 100°C for 3-4 hours to ensure complete derivatization of all functional groups.
- Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions
- GC Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
- Injector: Splitless mode, 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 300°C.
- Hold: 5 minutes at 300°C.
- MS System:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Monitor characteristic fragment ions for the analyte and the internal standard.
3. Data Analysis and Quantification
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the prepared standards.
- Quantify the this compound concentration in unknown samples using the linear regression equation derived from the calibration curve.
GC-MS Workflow Diagram
Typical Performance Data for GC-MS Method
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | ≤ 15% |
Note: These values are representative and should be established during formal method validation.
Method 2: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the definitive, stereospecific quantification of this compound, chiral LC-MS/MS is the gold standard. It combines the exquisite separating power of chiral chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[6][7] This approach can directly resolve and quantify the four stereoisomers, making it indispensable for pharmaceutical quality control and advanced research.
The Principle of Chiral Separation
Chiral separation is achieved by creating a temporary diastereomeric interaction between the analyte enantiomers and a chiral selector. This can be done in two ways:
-
Direct Method: The analyte is passed through a column containing a Chiral Stationary Phase (CSP). The CSP forms transient, diastereomeric complexes with each isomer, which have different stability constants, leading to different retention times.[8][9] CSPs based on crown ethers, such as CROWNPAK CR-I(+), are particularly effective for the separation of chiral amino acids.[8]
-
Indirect Method: The analyte is first derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).[10] While effective, this adds a sample preparation step and requires a highly pure chiral derivatizing agent.
This application note focuses on the direct method using a CSP for its simplicity and robustness.
Experimental Protocol: Chiral LC-MS/MS Quantification (Direct Method)
This protocol is designed for the separation and quantification of all four stereoisomers of 2-Amino-3-hydroxy-hexanoic acid in a biological matrix like plasma.
1. Sample Preparation
- Aliquot Sample: In a microcentrifuge tube, combine 100 µL of plasma sample or standard with 10 µL of the internal standard working solution.
- Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
- LC System: A UHPLC system capable of precise gradient delivery.
- Chromatographic Column: Chiral Stationary Phase column, e.g., CROWNPAK CR-I(+) (150 mm x 3.0 mm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Elution: Isocratic elution is often effective for chiral separations. A typical condition would be 85% Mobile Phase B at a flow rate of 0.4 mL/min. Note: Gradient elution may be required to separate from matrix components, but the chiral separation itself is often optimized under isocratic conditions.
- Column Temperature: 25°C (temperature can be optimized to improve resolution).
- MS System: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Key Parameters:
- Spray Voltage: ~3.5 kV
- Capillary Temperature: ~320°C
- Detection Mode: Multiple Reaction Monitoring (MRM).
3. MRM Transitions The molecular formula of the analyte is C₆H₁₃NO₃, giving a monoisotopic mass of 147.09.[11]
-
Parent Ion (Q1): The protonated molecule [M+H]⁺ is m/z 148.1 .
-
Product Ions (Q3): Fragmentation of amino acids typically involves neutral losses of water (H₂O) and/or a combination of water and carbon monoxide (H₂O + CO).[1]
-
Transition 1 (Quantifier): m/z 148.1 → 130.1 ([M+H-H₂O]⁺)
-
Transition 2 (Qualifier): m/z 148.1 → 102.1 ([M+H-H₂O-CO]⁺)
-
Chiral LC-MS/MS Workflow Diagram
Typical Performance Data for Chiral LC-MS/MS Method
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | ≤ 15% |
| Isomer Resolution (Rs) | > 1.5 between all peaks |
Note: These values are representative and must be confirmed during method validation.
Conclusion and Method Selection
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method depends critically on the analytical objective.
-
GC-MS is a robust and reliable method for quantifying the total amount of 2-Amino-3-hydroxy-hexanoic acid, especially when chiral separation is not required. Its main drawback is the mandatory, and often time-consuming, derivatization step.
-
Chiral LC-MS/MS is the superior and necessary choice when the stereochemical purity is . Its ability to resolve and individually quantify all four stereoisomers without chemical derivatization provides unambiguous and highly sensitive results, making it the definitive method for pharmaceutical development and quality control.
For any application involving chiral molecules in a biological or pharmaceutical context, demonstrating stereospecificity is paramount. Therefore, the investment in developing a robust Chiral LC-MS/MS method is strongly recommended to ensure data integrity and regulatory compliance.
References
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Available at: [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. Available at: [Link]
-
Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
-
LC-MS Amino Acid Analysis. Mtoz Biolabs. Available at: [Link]
-
LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. Available at: [Link]
-
LC-MS Amino Acid Analysis. Beijing Baitai Paike Biotechnology Co., Ltd.. Available at: [Link]
-
Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. PubMed. Available at: [Link]
-
Chromatogram of the enantioresolution of norvaline. ResearchGate. Available at: [Link]
-
Quality Control in GC–MS Analysis of Amino Acids. LCGC International. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
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- 1. (2r,3s)-2-amino-3-hydroxyhexanoic Acid | 59286-25-8 | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. LC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Page loading... [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid Synthesis
Welcome to the technical support center for the synthesis of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic protocols. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My overall reaction yield is consistently low. What are the primary causes and how can I address them?
A: Low yield is a multifaceted issue that can stem from incomplete reactions, degradation of starting materials or products, formation of side products, or losses during workup and purification. A systematic approach is required to diagnose and solve the problem.
Causality and Strategy:
-
Incomplete Conversion: The primary reason for low yields is often an incomplete reaction. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Product Formation: Competing reaction pathways can consume starting materials, leading to a lower yield of the desired product. The specific side products depend on the chosen synthetic route. For instance, in aldol-type reactions, self-condensation of the aldehyde or epimerization can be significant issues.[1]
-
Product Degradation: The target molecule, a β-hydroxy-α-amino acid, can be sensitive to harsh conditions. For example, intermediates in some syntheses are prone to β-elimination under acidic or basic conditions, particularly at elevated temperatures.[2]
-
Purification Losses: Significant material loss can occur during aqueous workup (if the product has some water solubility) and chromatographic purification. Optimizing the extraction and crystallization conditions is key.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q2: I am observing poor diastereoselectivity and getting a mixture of isomers. How can I improve stereocontrol to favor the desired (2R,3R) anti-isomer?
A: Achieving high diastereoselectivity is the central challenge in this synthesis. The choice of methodology, reagents, and reaction conditions directly dictates the stereochemical outcome.
Causality and Strategy:
The formation of the two adjacent stereocenters (at C2 and C3) must be rigorously controlled. Most modern methods achieve this by creating a sterically hindered environment that favors the approach of the electrophile (an aldehyde) from one face of the nucleophile (a glycine enolate equivalent).
-
Chiral Auxiliaries: Methods using chiral auxiliaries, such as pseudoephenamine glycinamide or tricyclic iminolactones, are exceptionally effective.[3][4] The auxiliary creates a rigid chelated transition state with a lithium cation, forcing the aldehyde to approach from the least hindered face, thereby leading to the desired anti-adduct.[3]
-
Reaction Temperature: Low temperatures (typically -78 °C) are critical. At higher temperatures, the kinetic control of the reaction is lost, leading to a mixture of diastereomers due to the reduced energy difference between the competing transition states.
-
Metal Cation: The choice of the metal counterion for the enolate is crucial. Lithium ions (from reagents like LiCl, LDA, or LiHMDS) are known to form stable, six-membered Zimmerman-Traxler-like transition states that enhance stereoselectivity.[4]
Illustrative Reaction Pathway:
The diagram below illustrates how a chiral auxiliary directs the diastereoselective aldol addition.
Caption: Facial selectivity in a chiral auxiliary-mediated aldol reaction.
Experimental Protocol: Diastereoselective Aldol Addition using a Tricyclic Iminolactone Auxiliary [4]
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the tricyclic iminolactone chiral auxiliary (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add lithium hexamethyldisilazide (LiHMDS) (1.1 eq., 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition: Add freshly distilled butanal (1.2 eq.) dropwise.
-
Reaction: Stir the mixture at -78 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature, dilute with ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (dr). The desired anti-adduct should be the major product (>25:1 dr has been reported).[4]
Q3: I am using Sharpless Asymmetric Aminohydroxylation (ASAH) and observing a significant, unidentified byproduct. What could it be and how can I minimize it?
A: A known but often overlooked side reaction in the Sharpless Asymmetric Aminohydroxylation of α,β-unsaturated esters is the over-oxidation of the desired β-hydroxy-α-amino ester product.
Causality and Strategy:
The ASAH reaction uses a potent oxidizing system (typically K₂OsO₂(OH)₄ with a re-oxidant).[5] While this system is designed to perform the aminohydroxylation across the double bond, it can also oxidize the newly formed hydroxyl group of the product. This leads to the formation of an α,α-di-tert-butyloxycarbamoyl-β-ketoester byproduct, which reduces the yield of the desired amino alcohol.[6][7]
Minimization Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the nitrogen source (e.g., tert-butyl carbamate) and the oxidant. Using a large excess of the oxidant can promote the side reaction.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed.
-
Temperature Control: Maintain the recommended reaction temperature (often 0 °C to room temperature). Higher temperatures can increase the rate of the undesired oxidation.
Q4: Purification of the final zwitterionic amino acid is difficult, leading to significant material loss. What are the best practices?
A: The amphoteric nature of amino acids makes them challenging to purify. They can be soluble in both aqueous and, to a lesser extent, polar organic phases, and they often streak on standard silica gel chromatography columns.
Best Practices:
-
Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.
-
Protocol: Load the crude product onto a strong cation exchange resin (e.g., Dowex 50WX8) in its H⁺ form. Wash the column with deionized water to remove neutral and anionic impurities. Then, elute the desired amino acid using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH). Collection and lyophilization of the appropriate fractions will yield the pure product.
-
-
Crystallization: If the product is crystalline, this is an excellent method for purification.
-
Strategy: After deprotection, the crude amino acid can often be crystallized from a water/alcohol mixture. For example, dissolving the crude product in a minimal amount of hot water and then slowly adding ethanol or isopropanol upon cooling can induce crystallization.
-
-
Reversed-Phase Chromatography: For protected amino acids or those with significant hydrophobic character, reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid can be effective.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to produce this compound, and what are their pros and cons?
A: Several powerful strategies exist, each with distinct advantages. The choice depends on factors like available starting materials, scalability, and the required level of stereochemical purity.
| Synthetic Strategy | Typical Yield | Diastereoselectivity (anti:syn) | Pros | Cons |
| Chiral Auxiliary Aldol Reaction [3][4] | 60-85% | >25:1 | High diastereoselectivity; reliable and well-documented. | Requires stoichiometric chiral auxiliary; multiple protection/deprotection steps. |
| Sharpless Asymmetric Aminohydroxylation (ASAH) [5][9] | 50-90% | >20:1 (syn-selective) | Catalytic in osmium; direct conversion of alkenes. | Syn-selective by default, requiring substrate modification for anti products; risk of over-oxidation.[6][7] |
| Biocatalysis (e.g., Threonine Aldolase) [10] | 70-95% | Highly selective | Environmentally friendly (aqueous conditions); high stereoselectivity; minimal protecting groups. | Enzyme may have limited substrate scope; requires specialized biochemical setup. |
| Organocatalysis [11][12] | 60-90% | Variable, can be high | Metal-free; often uses readily available catalysts (e.g., proline derivatives).[13] | Catalyst loading can be high; may require specific substrates for high selectivity. |
Q2: How do I choose the optimal catalyst for my synthesis?
A: The "optimal" catalyst depends on your specific goals:
-
For Highest Stereoselectivity and Reliability: A chiral auxiliary-based approach (while not strictly catalytic) or a well-established biocatalytic method using an engineered enzyme like ObiH l-threonine transaldolase is often the most dependable for achieving high diastereomeric and enantiomeric purity.[3][10]
-
For Scalability and Atom Economy: Biocatalysis or metal catalysis (like ASAH) are superior as they only require catalytic amounts of the chiral source. This is a significant advantage for large-scale synthesis.
-
For "Green" Chemistry: Biocatalysis is the premier choice, operating in water at mild temperatures. Organocatalysis is also a strong contender as it avoids the use of toxic heavy metals.[12]
Q3: What is the role of protecting groups in this synthesis, and how do I select the appropriate ones?
A: Protecting groups are essential to prevent unwanted side reactions by masking the reactive amino and carboxyl functional groups.
-
Amino Group Protection: The amine is nucleophilic and basic. It must be protected during enolate formation or when using organometallic reagents.
-
Boc (tert-Butyloxycarbonyl): Very common. Stable to most reaction conditions but easily removed with mild acid (e.g., Trifluoroacetic Acid - TFA).
-
Cbz (Carboxybenzyl): Stable to acidic conditions. Removed by hydrogenolysis (H₂, Pd/C), a mild method that is often compatible with other functional groups.
-
-
Carboxyl Group Protection: The carboxylic acid proton is acidic and will quench bases and organometallics. It is typically protected as an ester.
-
Methyl or Ethyl Ester: Simple to install (Fischer esterification) and removed by saponification (e.g., LiOH, NaOH). Care must be taken during saponification to avoid epimerization at the α-carbon.
-
Benzyl Ester: Removed by hydrogenolysis, simultaneously with a Cbz group.
-
t-Butyl Ester: Removed with mild acid, simultaneously with a Boc group.
-
Selection Strategy: Choose an "orthogonal" protection scheme, where one group can be removed without affecting the other. For example, the Boc (acid-labile) and Benzyl ester (hydrogenolysis-labile) combination is a classic orthogonal pair.
Q4: Which analytical techniques are crucial for monitoring reaction progress and characterizing the final product?
A: A combination of techniques is necessary for robust analysis.
-
Reaction Monitoring:
-
TLC (Thin Layer Chromatography): Quick, easy, and essential for tracking the consumption of starting materials and the appearance of products. Use appropriate stains (e.g., ninhydrin for free amines, KMnO₄ for hydroxyl groups).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information, confirming the mass of intermediates and products and separating complex mixtures.
-
-
Structural Characterization:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR: The most powerful tool for determining the diastereomeric ratio by integrating the signals of diastereotopic protons (e.g., the protons at C2 and C3). The coupling constants (J-values) between these protons can also help assign the relative stereochemistry (anti vs. syn).
-
¹³C NMR: Confirms the carbon skeleton and the presence of all functional groups.
-
-
HRMS (High-Resolution Mass Spectrometry): Confirms the elemental composition and exact mass of the final product.
-
-
Stereochemical Purity:
-
Chiral HPLC (High-Performance Liquid Chromatography): Essential for determining the enantiomeric excess (ee) of the final product after cleaving any chiral auxiliaries. This requires a chiral stationary phase column.
-
References
-
Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. PMC. [Link]
-
Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. [Link]
-
Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. PubMed. [Link]
-
Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. NIH. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Springer. [Link]
-
Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. Infoscience. [Link]
-
Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-Amino Acids: Application to the Synthesis of a Key Intermediate for Lactacystin. ResearchGate. [Link]
-
Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. The Journal of Organic Chemistry. [Link]
-
The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. [Link]
-
Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. PubMed Central. [Link]
-
Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. Royal Society of Chemistry. [Link]
-
Asymmetric Organocatalysis. YouTube. [Link]
-
Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. NIH. [Link]
Sources
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- 2. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 6. Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Stereoselective Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective synthesis. The information herein is structured to offer not just procedural guidance, but also the mechanistic reasoning behind experimental choices, ensuring a robust and reproducible approach to optimizing your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding stereoselective synthesis.
Q1: What is the fundamental difference between kinetic and thermodynamic control in stereoselective reactions?
In a chemical reaction where multiple stereoisomeric products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.[1][2]
-
Kinetic Control: This prevails when the reaction is irreversible or stopped before equilibrium is reached. The major product is the one that is formed fastest, meaning it has the lowest activation energy (Ea).[1][3] Reactions under kinetic control are often run at lower temperatures for shorter durations to prevent the system from reaching equilibrium.[1] Asymmetric syntheses that produce a non-racemic mixture of enantiomers are necessarily under some degree of kinetic control, as enantiomers have the same Gibbs free energy and would form a racemic mixture under thermodynamic control.[1][4]
-
Thermodynamic Control: This is established when the reaction is reversible and allowed to reach equilibrium. The major product is the most stable one, possessing the lowest Gibbs free energy (G).[1][3] These reactions are typically run at higher temperatures for longer periods to allow the initially formed kinetic product to revert to the starting material and then form the more stable thermodynamic product.[1]
Q2: How is enantiomeric excess (ee) and diastereomeric excess (de) determined?
Accurate determination of enantiomeric and diastereomeric excess is critical for evaluating the success of a stereoselective reaction.[5][6] Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC): These are the most common and reliable methods. They utilize a chiral stationary phase to separate enantiomers or diastereomers, allowing for their quantification.[5][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used with chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers, allowing for their integration and the calculation of ee.[5][7] Diastereomers are generally distinguishable by standard NMR as they have different physical properties.
-
Optical Rotation and Circular Dichroism (CD): While historically significant, optical rotation is less accurate for determining ee unless a pure enantiomer is available for reference.[6] Circular dichroism offers more detailed stereochemical information.[7][9]
Q3: What are the primary factors that influence stereoselectivity?
Several interconnected factors dictate the stereochemical outcome of a reaction. These include:
-
Temperature: Lower temperatures generally enhance selectivity under both kinetic and thermodynamic control.[1][10]
-
Solvent: The polarity, viscosity, and coordinating ability of the solvent can significantly influence the transition state energies, thereby affecting stereoselectivity.[5][11][12]
-
Catalyst/Reagent: The structure of the chiral catalyst, ligand, or auxiliary is paramount in creating a chiral environment that differentiates between competing diastereomeric transition states.
-
Substrate: The steric and electronic properties of the substrate play a crucial role in its interaction with the chiral catalyst or reagent.[13]
-
Additives: Sometimes, the addition of small amounts of other substances can dramatically improve stereoselectivity.[14][15][16]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues in stereoselective synthesis.
Guide 1: Low Enantiomeric Excess (ee)
A lower-than-expected ee is a frequent challenge. The following workflow can help identify and address the root cause.
Troubleshooting Workflow for Low ee
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Protocols:
-
Temperature Optimization:
-
Set up a series of reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Ensure all other parameters (concentrations, solvent, catalyst loading) are kept constant.
-
Monitor the reaction progress and determine the ee for each temperature point.
-
Plot ee versus temperature to identify the optimal condition. Be aware that in some cases, a non-linear relationship may be observed, and very high or very low temperatures can be detrimental.[17][18][19]
-
-
Solvent Screening:
-
Select a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile).
-
Run the reaction in each solvent under the optimized temperature.
-
Analyze the ee for each reaction. The solvent can have a profound impact on the stereochemical outcome by altering the structure of the reactive species through solvation.[11][20][21]
Solvent Screening Example Dielectric Constant (ε) Observed ee (%) Toluene 2.4 95 Tetrahydrofuran (THF) 7.6 85 Dichloromethane (DCM) 9.1 70 Acetonitrile (MeCN) 37.5 50 -
Guide 2: Poor Diastereoselectivity
Achieving high diastereoselectivity often involves controlling the facial selectivity of a reaction on a chiral or prochiral substrate.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Causality in Experimental Choices:
-
Kinetic vs. Thermodynamic Analysis: To determine which regime is operating, take aliquots from the reaction at various time points and analyze the diastereomeric ratio (dr). If the dr changes over time, the reaction is likely under thermodynamic control, and the initially formed kinetic product is equilibrating to the more stable thermodynamic product.[1] If the dr remains constant, the reaction is under kinetic control.
-
Reagent and Catalyst Selection: The choice of Lewis acid, for example, can dramatically influence diastereoselectivity by altering the conformation of the substrate through chelation. Similarly, the steric bulk of a chiral auxiliary or ligand can effectively shield one face of the substrate, directing the attack of the reagent to the more accessible face.[22]
Guide 3: Inconsistent Results
Lack of reproducibility can be a significant hurdle. The following steps can help ensure consistent outcomes.
Key Areas for Ensuring Reproducibility:
-
Strict Control of Reaction Conditions: Small variations in temperature, concentration, or reaction time can lead to different stereochemical outcomes.[5] Use of automated reaction systems can improve consistency.
-
Reagent and Solvent Purity: Impurities, particularly water, can have a detrimental effect on many stereoselective reactions by deactivating catalysts or participating in side reactions.[23] Always use freshly distilled or high-purity solvents and reagents.
-
Catalyst Handling and Loading: Many catalysts are sensitive to air and moisture.[23] Proper handling in an inert atmosphere (e.g., glovebox or Schlenk line) is crucial. The catalyst loading should be precisely measured, as it can influence both the rate and selectivity of the reaction.[24][25][26]
-
Stirring and Mixing: In heterogeneous reactions, or reactions with viscous solutions, inefficient mixing can lead to local concentration gradients and inconsistent results. Ensure vigorous and consistent stirring.
Section 3: Advanced Topics
The Role of Additives
In some cases, the addition of a small amount of an achiral substance can significantly enhance stereoselectivity.[14] For example, in certain titanium-catalyzed sulfoxidations, the presence of a stoichiometric amount of water is crucial for high enantioselectivity.[15] The water is believed to modify the catalyst structure, leading to a more effective chiral environment. Other additives, such as salts or organic bases, can also play a role by influencing the aggregation state of the catalyst or by participating in the catalytic cycle.[16]
Substrate-Catalyst Mismatch
It is important to recognize that a chiral catalyst that is highly effective for one class of substrates may perform poorly with another.[27] This "substrate-catalyst mismatch" arises from suboptimal steric and electronic complementarity between the substrate and the chiral pocket of the catalyst. If poor selectivity is observed with a particular catalyst, it is often worthwhile to screen a library of catalysts with different chiral backbones and electronic properties.
References
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. In Wikipedia.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem.
- EPFL Graph Search. (n.d.). Thermodynamic versus kinetic reaction control. EPFL.
- ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment.
- PubMed. (n.d.).
- PubMed. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed.
- ACS Publications. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Enantioselective synthesis. In Wikipedia.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute.
- ACS Publications. (n.d.).
- BenchChem. (n.d.). improving enantiomeric excess in asymmetric synthesis. BenchChem.
- Chemistry World. (2017). Temperature drop triggers chirality twist. Chemistry World.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity.
- Unknown. (n.d.). Determination of enantiomeric excess. Unknown Source.
- BenchChem. (n.d.).
- Unknown. (n.d.). Key Concepts in Stereoselective Synthesis. Unknown Source.
- NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
- ResearchGate. (n.d.). Chemoselectivity by catalyst loading.
- ResearchGate. (2023). DFT Studies on the Effect of Additives on Stereoselectivity in the Polymerization of Styrene Catalyzed by Rare Earth Metal Complexes.
- ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- YouTube. (2025). What Are Common Mistakes In Chemistry Synthesis Reactions?. YouTube.
- Borzuya University. (2017). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Borzuya University.
- Jack Westin. (n.d.).
- ACS Publications. (2026). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl 4.
- ResearchGate. (2024). (PDF) Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.
- ResearchGate. (n.d.). Optimization of Diastereoselectivity a.
- Unknown. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Unknown Source.
- Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.
- NIH. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC.
- BenchChem. (n.d.). Technical Support Center: Managing Stereoselectivity in Reactions with 3-Methoxyphenyl Groups. BenchChem.
- ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity.
- Unknown. (n.d.). Asymmetric reactions_synthesis. Unknown Source.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Wikipedia. (n.d.). Stereoselectivity. In Wikipedia.
- ResearchGate. (n.d.). Principles, Concepts and Strategies of Stereoselective Synthesis.
- RSC Publishing. (n.d.). Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. Organic & Biomolecular Chemistry.
- Creative Enzymes. (n.d.). Effect of Substrate Concentration on Enzymatic Reaction.
- PubMed. (n.d.). Effect of Additives on the Selectivity and Reactivity of Enzymes. PubMed.
- Unknown. (n.d.). Asymmetric-Synthesis. Unknown Source.
- Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy.
- Reddit. (n.d.). Question about asymmetric synthesis. Reddit.
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Technical Support Center: Preventing Racemization with Hydroxy Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in peptide synthesis. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to address the critical challenge of preventing racemization during the coupling of hydroxy amino acids such as Serine (Ser) and Threonine (Thr).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the biologically relevant L-amino acid) converts into a mixture of both its L- and D-forms.[1] This loss of stereochemical integrity is a major concern because the presence of even small amounts of a diastereomeric peptide (containing a D-amino acid) can dramatically alter or eliminate its biological activity, complicate purification processes, and compromise its therapeutic potential.[1][2]
Q2: What is the primary chemical mechanism behind racemization during peptide coupling?
A2: The predominant mechanism for racemization during amide bond formation proceeds through a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] During the carboxyl group activation step, the proton on the alpha-carbon (α-H) of the activated amino acid becomes highly acidic. A base present in the reaction mixture can then abstract this proton, forming a planar enolate intermediate. This planar structure can be re-protonated from either face, leading to a mixture of the original L-configuration and the inverted D-configuration.[2][4]
Q3: Why are hydroxy amino acids like serine (Ser) and threonine (Thr) particularly prone to racemization?
A3: Serine and threonine are especially susceptible to racemization due to the electron-withdrawing inductive effect of their side-chain hydroxyl (-OH) group.[5] This effect increases the acidity of the α-proton, making it easier for a base to abstract it once the carboxyl group is activated for coupling. This heightened acidity facilitates the formation of the problematic oxazolone intermediate, increasing the risk of epimerization compared to amino acids with simple alkyl side chains.[5]
Q4: What are the main experimental factors that promote racemization?
A4: Several key factors influence the extent of racemization:
-
Coupling Reagents: The choice of activator is critical. Highly reactive intermediates, such as the O-acylisourea formed by carbodiimides alone, are very prone to oxazolone formation.[6]
-
Base: The strength and steric hindrance of the base used are paramount. Strong, non-hindered bases significantly accelerate α-proton abstraction.[4][6]
-
Temperature: Higher reaction temperatures increase the rate of both coupling and racemization.[5]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before addition of the amine component increases the opportunity for racemization to occur.[5]
-
Peptide Sequence: The nature of the amino acids adjacent to the residue being coupled can also have an electronic or steric influence.[5]
Visualizing the Racemization Mechanism
The following diagram illustrates the critical oxazolone-mediated pathway for racemization. Understanding this mechanism is key to designing effective preventative strategies.
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of hydroxy amino acids.
Problem 1: High levels of D-isomer detected for a Ser/Thr-containing peptide.
-
Potential Cause A: Inappropriate Coupling Reagent/Additive Combination.
-
Explanation: Using a carbodiimide like DIC or DCC without a racemization-suppressing additive is a primary cause of epimerization.[3][6] The O-acylisourea intermediate they form is highly unstable and rapidly converts to the oxazolone.[6]
-
Solution:
-
Always use an additive with carbodiimides. OxymaPure® and HOAt are highly effective and generally superior to HOBt at suppressing racemization.[2][7] The combination of DIC/Oxyma is an excellent choice for base-free conditions.[3]
-
Switch to a modern onium salt reagent. Reagents like COMU are specifically designed for high coupling fidelity and reduced racemization.[7][8] HATU is also a highly efficient alternative.[3]
-
-
-
Potential Cause B: Aggressive Base.
-
Potential Cause C: Prolonged Pre-activation Time.
-
Explanation: The longer the activated amino acid exists in solution before it couples with the N-terminus of the peptide chain, the greater the opportunity for racemization to occur.[5]
-
Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the amino acid solution and immediately introduce it to the resin-bound peptide. Avoid "pre-activation" steps longer than 1-2 minutes where possible.[9][10]
-
Problem 2: Significant O-acylation (ester formation) on the Ser/Thr side chain is observed.
-
Potential Cause: Incomplete or Absent Side-Chain Protection.
-
Explanation: The nucleophilic side-chain hydroxyl group of an unprotected Ser or Thr can attack another activated amino acid, leading to the formation of a depsipeptide (ester bond) and chain termination or branching.[11][12]
-
Solution: Ensure the use of a robust and stable side-chain protecting group. In standard Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) ether is the standard and highly effective choice [Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH].[13] For Boc-based chemistry, the benzyl (Bzl) ether is commonly used.[13]
-
Optimization Strategies & Best Practices
Selection of Coupling Reagents and Additives
The choice of coupling methodology is the most critical factor in preventing racemization.
| Reagent Combination | Type | Racemization Risk | Key Advantages & Considerations |
| DIC / OxymaPure® | Carbodiimide + Additive | Very Low | Excellent for base-free conditions, minimizing risk.[3] Oxyma is non-explosive and highly effective.[2][14] The resulting urea byproduct is soluble. |
| HATU / Base | Aminium/Uronium Salt | Low | Very fast and efficient coupling.[3][15] HOAt-based active ester is highly reactive but less prone to racemization than O-acylisourea.[7] |
| HBTU / Base | Aminium/Uronium Salt | Low-Moderate | A cost-effective workhorse reagent, but generally less effective at suppression than HATU or COMU.[16][17] |
| COMU® / Base | Aminium/Uronium Salt | Very Low | A modern reagent with an OxymaPure moiety, showing high efficiency, reduced racemization, and better solubility.[7][8] |
| PyBOP® / Base | Phosphonium Salt | Low | Does not form guanidinyl byproducts, which can be an issue with uronium salts. Forms a clean reaction profile. |
Decision Workflow for Coupling Strategy
Use this workflow to select an appropriate strategy when coupling racemization-prone hydroxy amino acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. peptide.com [peptide.com]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Stability issues of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid in solution
Welcome to the technical support guide for (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Addressing Common Stability Challenges
This section provides solutions to specific problems you may encounter during your experimental work.
Question 1: Why am I observing a decrease in the concentration of my this compound stock solution over time, even when stored at low temperatures?
Answer:
A gradual loss of concentration in your stock solution is likely due to chemical degradation. While low-temperature storage slows down these processes, it doesn't halt them entirely. The stability of amino acids in solution is influenced by several factors, including pH, solvent, and the presence of reactive species. For β-hydroxy-α-amino acids like this compound, the primary degradation pathways in aqueous solutions often involve deamination and decarboxylation.[1][2]
Underlying Causes and Explanations:
-
pH-Dependent Hydrolysis: The pH of your solution is a critical factor. In acidic conditions (low pH), the amino group can be susceptible to deamination, where it is lost as ammonia.[1][2] Conversely, in alkaline conditions (high pH), other degradation reactions can be accelerated. The structure of an amino acid in an aqueous solution is significantly influenced by the pH.[1] For instance, the stability of glutamic acid in a mixed amino acid standard solution was found to decrease in 0.1 N HCl due to its degradation to pyroglutamic acid.[3]
-
Oxidation: If your solution is not properly degassed or is stored in the presence of oxygen, oxidative degradation can occur. The hydroxyl group and the α-carbon are potential sites for oxidation, leading to the formation of various byproducts and a decrease in the parent compound concentration.
-
Formation of Condensation Products: Over time, amino acids can undergo condensation reactions to form dipeptides or larger oligomers, especially at higher concentrations.[1] This reduces the concentration of the monomeric form you are trying to measure.
Troubleshooting Protocol:
-
pH Optimization and Control:
-
Determine the optimal pH for stability. For many amino acids, a slightly acidic to neutral pH (around 6-7) is often best for long-term storage.
-
Prepare your stock solution in a buffered system (e.g., phosphate or citrate buffer) to maintain a stable pH. The choice of buffer should be compatible with your downstream applications.
-
-
Solvent Consideration:
-
If compatible with your experimental design, consider preparing stock solutions in a mixed aqueous-organic solvent system (e.g., water/ethanol or water/DMSO) to reduce water activity and slow down hydrolytic degradation.
-
-
Inert Atmosphere:
-
To prevent oxidation, degas your solvent before preparing the solution. This can be done by bubbling an inert gas like nitrogen or argon through the solvent.
-
Store the final solution under an inert atmosphere. You can achieve this by overlaying the solution with nitrogen or argon before sealing the vial.
-
-
Aliquot and Store Properly:
-
Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
-
Store aliquots at -20°C or, for enhanced stability, at -80°C.
-
Question 2: I'm seeing unexpected peaks in my analytical chromatography (HPLC/LC-MS) analysis of a solution containing this compound. What could be the cause?
Answer:
The appearance of unexpected peaks is a strong indicator of degradation or the presence of impurities. Forced degradation studies are often employed in pharmaceutical development to intentionally break down a molecule under various stress conditions (e.g., pH, temperature, light, oxidizing agents) to identify likely degradation products and establish degradation pathways.[4][5][6][7][8] For this compound, these peaks could correspond to several possibilities.
Potential Degradation Products and Impurities:
| Potential Product | Formation Pathway | Analytical Signature |
| Deamination Product | Loss of the amino group, potentially forming a hydroxyl or keto acid.[1][2] | A peak with a different retention time and a lower mass-to-charge ratio (m/z) corresponding to the loss of NH2. |
| Decarboxylation Product | Loss of the carboxyl group as CO2.[1][2] | A peak with a different retention time and a lower m/z corresponding to the loss of COOH. |
| Oxidation Products | Reaction with oxygen or other oxidizing agents. | Peaks with higher m/z values, indicating the addition of oxygen atoms. |
| Cyclization Products | Intramolecular condensation, especially under heating. | A peak with a lower m/z corresponding to the loss of a water molecule. |
| Diastereomers | Isomerization at one of the chiral centers. | Peaks with very similar m/z but potentially different retention times, depending on the chromatographic conditions. |
Experimental Workflow for Identification:
Caption: Workflow for identifying unknown peaks via forced degradation studies.
Troubleshooting and Characterization Steps:
-
System Suitability Check: First, ensure the unexpected peaks are not artifacts from your analytical system. Run a blank (solvent only) to check for carryover or solvent impurities.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat separate aliquots of your solution with a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 80°C).[5]
-
Photostability: Expose an aliquot to UV light.[5]
-
-
LC-MS/MS Analysis: Analyze the stressed samples using LC-MS/MS. The goal is to intentionally generate the degradation products to a detectable level.[7]
-
Compare the retention times and mass spectra of the peaks in your original sample to those generated in the stressed samples.
-
Use the MS/MS fragmentation patterns to elucidate the structures of the unknown peaks. This can help confirm whether they are deamination, decarboxylation, or oxidation products.[8]
-
II. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling and stability of this compound solutions.
Question 3: What are the optimal storage conditions for aqueous solutions of this compound?
Answer:
For optimal stability, aqueous solutions of this compound should be stored under conditions that minimize chemical degradation.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[9] |
| pH | 6.0 - 7.0 (Buffered) | Minimizes acid- and base-catalyzed degradation. The zwitterionic form of the amino acid is often most stable.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation. |
| Light Exposure | Protected from Light (Amber Vials) | Prevents photolytic degradation.[5] |
| Container | Borosilicate Glass or Polypropylene | Inert materials that minimize leaching and surface adsorption. |
| Concentration | As low as practical for the application | Lower concentrations can reduce the rate of self-condensation. |
Question 4: How does temperature affect the stability of this compound in solution?
Answer:
Temperature is a critical factor influencing the stability of amino acids. As a general rule, an increase in temperature accelerates the rate of chemical reactions, including degradation pathways.
Key Temperature Effects:
-
Increased Degradation Rates: Higher temperatures provide the activation energy needed for degradation reactions like deamination, decarboxylation, and oxidation to occur more rapidly.[10][11] Studies have shown that the thermal degradation of amino acids can lead to the formation of various products, including ammonia and water.[12]
-
Conformational Changes: While more relevant for larger peptides and proteins, temperature can influence the conformation of small molecules in solution, potentially exposing reactive functional groups.
-
Freeze-Thaw Instability: Repeatedly freezing and thawing solutions can lead to physical and chemical instability.[4] During the freezing process, local concentrations of the solute can increase as ice crystals form, which may accelerate degradation.
Caption: Relationship between temperature and solution stability.
Practical Recommendations:
-
Avoid Elevated Temperatures: Unless required for a specific experimental step, avoid exposing solutions of this compound to high temperatures for extended periods.
-
Controlled Room Temperature Work: When working with the solution at room temperature, do so for the shortest time necessary.
-
Rapid Cooling and Freezing: After preparation or use, cool and freeze solutions promptly to minimize time spent at intermediate temperatures where degradation can still occur.
Question 5: What analytical methods are suitable for monitoring the stability of this compound solutions?
Answer:
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. For this compound, several chromatographic techniques are well-suited for this purpose.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is a cornerstone technique for stability testing.[13][14][15]
-
Method: Reversed-phase HPLC is commonly used. To enhance detection, pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) is often employed, which allows for sensitive fluorescence detection.[15][16]
-
Advantages: Excellent quantitative performance, reproducibility, and the ability to separate the parent compound from potential degradation products.[16]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both quantification and identification of impurities and degradants.[13][14][17]
-
Method: An LC system is coupled to a mass spectrometer. The LC separates the components of the mixture, and the MS provides mass information for each component.
-
Advantages: High sensitivity and specificity. It can provide molecular weight information, which is invaluable for identifying unknown peaks corresponding to degradation products.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, but it typically requires derivatization of the amino acid to make it volatile.[14]
Protocol for a Stability-Indicating HPLC Method Development:
-
Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column. A typical mobile phase would consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol, run in a gradient elution mode.
-
Derivatization (if needed): If UV detection at low wavelengths (200-210 nm) is not sufficiently sensitive or selective, develop a derivatization protocol (e.g., with OPA for fluorescence detection).[16]
-
Method Validation: Validate the method according to ICH guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.
-
Forced Degradation Sample Analysis: Analyze the samples from your forced degradation studies to demonstrate that the method can separate the parent peak from all major degradation product peaks.[7] This is crucial for confirming the method is "stability-indicating."
By implementing these troubleshooting strategies and adhering to the recommended handling and storage practices, you can significantly enhance the stability and reliability of your this compound solutions in your research and development activities.
III. References
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Alphalyse. Accelerated stability and forced degradation studies. Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. (2023). ScienceDirect. Available from: [Link]
-
Reddit. Does thermal degradation of amino acids destroy their functionality?. Available from: [Link]
-
ResearchGate. Thermal degradation of amino acid salts in CO2 capture | Request PDF. Available from: [Link]
-
Lafferentz, L., et al. (2012). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - PubMed Central. Available from: [Link]
-
ACS Publications. Amino Acid Behavior in Aqueous Denaturant Solutions: Temperature Dependence of the l-Histidine−Amide Interaction. Available from: [Link]
-
LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
PMC - PubMed Central. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Available from: [Link]
-
Tamilnadu Test House. Analytical Methods For Amino Acids. Available from: [Link]
-
PMC - NIH. Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Available from: [Link]
-
Semantic Scholar. Analytical methods for amino acid determination in organisms. Available from: [Link]
-
ResearchGate. (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. Available from: [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]
-
PubMed. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Available from: [Link]
-
PMC - NIH. Hydrothermal Degradation of Amino Acids. Available from: [Link]
-
PubChem. (2R,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 57370298. Available from: [Link]
-
PubChem. (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. Available from: [Link]
-
MDPI. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Available from: [Link]
-
Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. Available from: [Link]
-
Marks' Basic Medical Biochemistry. Synthesis & Degradation of Amino Acids | Chapter 37. Available from: [Link]
-
PubChem. (2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid. Available from: [Link]
-
ResearchGate. Properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids. Available from: [Link]
-
ResearchGate. The solubility-pH profiles of amino acids showing departures from the.... Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The pH dependence of the anisotropy factors of essential amino acids. Available from: [Link]
-
PMC - NIH. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Available from: [Link]
-
MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Available from: [Link]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC of Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our comprehensive technical support center dedicated to addressing a common yet frustrating challenge in HPLC analysis: peak tailing, with a specific focus on amino acids. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also a deeper understanding of the underlying causes, empowering you to effectively troubleshoot and improve your chromatographic results. This guide is structured to offer quick answers through our FAQs and in-depth solutions in our detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] Ideally, a chromatographic peak should have a symmetrical, Gaussian shape.[2] A high degree of peak tailing can compromise the accuracy and precision of quantification and reduce the resolution between adjacent peaks.[3]
Q2: Why are my amino acid peaks tailing?
The primary cause of peak tailing for amino acids, particularly basic amino acids, in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4] Amino acids, being zwitterionic, possess both acidic (carboxyl) and basic (amino) functional groups. The protonated amine groups can interact with acidic residual silanol groups on the silica-based column packing material, leading to undesirable retention mechanisms that cause peak tailing.[5][6] Other potential causes include column contamination, column voids, or an inappropriate mobile phase pH.[5]
Q3: How does mobile phase pH affect the peak shape of amino acids?
Mobile phase pH is a critical parameter in the analysis of ionizable compounds like amino acids.[7][8] The pH of the mobile phase dictates the ionization state of both the amino acid analytes and the residual silanol groups on the column's stationary phase.[7] Operating at a low pH (around 2.5-3.0) is often recommended to suppress the ionization of silanol groups, thereby minimizing secondary interactions and reducing peak tailing.[4][9]
Q4: Can the sample solvent cause peak tailing?
Yes, the solvent in which your amino acid sample is dissolved can significantly impact peak shape.[10][11] If the sample solvent is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[12] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[13]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your amino acid HPLC analysis.
Issue 1: Peak Tailing Affecting Only Basic Amino Acids
If you observe peak tailing primarily for basic amino acids like lysine, arginine, and histidine, while neutral and acidic amino acids exhibit good peak shape, the most likely culprit is secondary interactions with silanol groups on the stationary phase.[6]
The Science Behind It: Silica-based stationary phases have residual silanol groups (Si-OH) that can be acidic.[6] At mobile phase pH values above their pKa (around 3.8-4.2), these silanol groups become deprotonated and negatively charged (Si-O⁻).[14] Basic amino acids, which are positively charged at acidic to neutral pH, can then undergo ion-exchange interactions with these negatively charged silanol sites.[15] This secondary retention mechanism, in addition to the primary reversed-phase retention, leads to peak tailing.[4]
Caption: Secondary interactions causing peak tailing.
Solutions:
-
Lower the Mobile Phase pH: By lowering the pH of the mobile phase to below 3, the silanol groups will be protonated and neutral, thus preventing the ion-exchange interaction with the positively charged basic amino acids.[4][9] A common approach is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[9]
Mobile Phase Additive Typical Concentration Effect on Silanol Groups Formic Acid 0.1% (v/v) Protonates silanols, reducing negative charge. Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v) Strong ion-pairing agent that also protonates silanols. -
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, less polar group to make them inert.[6] These columns, often referred to as "base-deactivated," are specifically designed to minimize secondary interactions with basic compounds.[3]
-
Add a Competing Base to the Mobile Phase: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with your basic amino acid analytes.[16] However, be aware that this can shorten column lifetime.[16]
Issue 2: All Amino Acid Peaks are Tailing
When all peaks in your chromatogram exhibit tailing, the issue is more likely to be a physical problem with the column or system, rather than a chemical interaction specific to certain analytes.[2]
Potential Causes and Solutions:
-
Column Contamination or Blockage: Over time, particulate matter from the sample or mobile phase can accumulate on the column inlet frit, leading to a distortion of the sample flow path and causing peak tailing for all compounds.[2]
Troubleshooting Protocol: Column Washing
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a series of solvents, starting with a weak solvent and gradually increasing to a strong solvent. A typical sequence for a C18 column is:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
After washing, re-equilibrate the column with your mobile phase before reconnecting it to the detector.
-
-
Column Void: A void or channel can form in the packed bed of the column, usually at the inlet, due to mechanical shock or operation at high pH which can dissolve the silica.[9] This creates an empty space where the sample can spread out before reaching the stationary phase, resulting in peak tailing.[6] A void can sometimes be addressed by repacking the top of the column, but often the column needs to be replaced.[9]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to band broadening and peak tailing.[17] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
Caption: Troubleshooting workflow for universal peak tailing.
Issue 3: Peak Tailing Accompanied by Broadening or Splitting
If you observe peak tailing along with significant broadening or even splitting of the peaks, this could indicate a few issues.
-
Sample Overload: Injecting too much sample onto the column can lead to a saturation of the stationary phase, causing peak distortion, including tailing and fronting.[1]
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
Inappropriate Sample Solvent: As mentioned in the FAQs, a sample solvent stronger than the mobile phase can cause peak distortion.[10][11] This is especially problematic in UHPLC systems with smaller tubing diameters.[12]
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve your sample.
-
Mobile Phase pH is Too Close to Analyte pKa: When the mobile phase pH is very close to the pKa of an amino acid's functional group, the amino acid can exist in both its ionized and unionized forms.[7] This can lead to peak splitting or severe broadening as the two forms may have different retention times.[8]
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of the amino acid's ionizable groups. For amino acids, which have both acidic and basic pKas, this often means operating at a low pH to ensure the carboxyl group is protonated and the amino group is consistently protonated.
References
- Benchchem. (n.d.). Troubleshooting peak tailing in alanopine HPLC analysis.
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
American Laboratory. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Chromatography Forum. (2012, July 28). Peak tailing due to silanol interaction?. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Waters. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Retrieved from [Link]
-
ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
LCGC International. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
ResearchGate. (2024, December 10). Does the pH of sample solvent really matter in HPLC?. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]
-
PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]
Sources
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- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
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- 15. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
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- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Common pitfalls in the synthesis of beta-hydroxy-alpha-amino acids
Welcome to the Technical Support Center for the synthesis of β-hydroxy-α-amino acids. These valuable chiral building blocks are crucial components in numerous pharmaceuticals and natural products.[1][2] However, their synthesis is often fraught with challenges related to stereocontrol, reaction equilibrium, and catalyst efficiency. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls encountered during these intricate synthetic procedures. Here, we provide in-depth, mechanism-driven troubleshooting advice and detailed protocols in a practical question-and-answer format.
Section 1: Diastereoselective Aldol Additions of Glycine Enolates
The aldol addition of a chiral glycine enolate equivalent to an aldehyde is a cornerstone strategy for constructing β-hydroxy-α-amino acids. This approach often utilizes chiral auxiliaries, such as Evans oxazolidinones, to induce facial selectivity.[3][4] Despite its power, achieving high diastereoselectivity can be challenging.
Frequently Asked Questions & Troubleshooting
Question 1: My diastereoselectivity (d.r.) is low when using an Evans auxiliary with my glycine derivative. What are the most likely causes and how can I fix it?
Answer: Low diastereoselectivity in Evans-type aldol reactions typically points to issues with enolate formation, the reaction's transition state geometry, or chelation control. Here’s a breakdown of the critical factors:
-
Mechanism Insight: The stereochemical outcome of the Evans aldol reaction is dictated by a chair-like, six-membered transition state, as proposed by the Zimmerman-Traxler model.[5][6] For syn-selective reactions, a Z-enolate is required, which is typically formed using a boron Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered amine base.[4][7] The chiral auxiliary then directs the aldehyde to attack one face of the enolate, minimizing steric clashes in the transition state.[3][8]
-
Troubleshooting Checklist:
-
Incomplete or Incorrect Enolate Geometry: The formation of the Z-boron enolate is critical. Ensure your reagents are pure and the reaction is performed under strictly anhydrous and inert conditions (Argon or Nitrogen). The choice of base is also crucial; use a hindered amine like diisopropylethylamine (DIPEA) or triethylamine (Et₃N). Using a strong, non-chelating base like LDA can lead to different enolate geometries and lower selectivity.[4]
-
Temperature Control: These reactions are highly sensitive to temperature. Enolate formation should be carried out at 0 °C or -78 °C, followed by cooling to -78 °C before adding the aldehyde.[9] Letting the temperature rise can disrupt the ordered transition state, leading to a mixture of diastereomers.
-
Lewis Acid Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Bu₂BOTf to ensure complete conversion to the boron enolate. Insufficient Lewis acid can result in a mixture of boron and lithium enolates (if a lithium base is used for deprotonation), each with different selectivity profiles.
-
"Acetate" vs. "Propionate" Aldol Problem: Glycine enolates are analogous to acetate enolates. These lack an α-substituent, which in propionate aldols helps to lock the transition state and enhance diastereoselectivity through steric interactions.[10] Consequently, acetate-type aldols are inherently more challenging and exhibit lower selectivity. Switching to a more sterically demanding auxiliary or a different metal enolate (e.g., tin) can sometimes improve the outcome.[10]
-
Question 2: I am observing significant amounts of starting material, and I suspect a retro-aldol reaction is occurring. Why does this happen and how can it be prevented?
Answer: The aldol addition is a reversible reaction, and the reverse process is known as the retro-aldol reaction.[11][12][13] This equilibrium can shift back toward the starting materials, especially under certain conditions, leading to low product yields.
-
Mechanism Insight: The retro-aldol reaction is favored by conditions that destabilize the aldol adduct's alkoxide intermediate.[13] It is often catalyzed by both base and acid, particularly at elevated temperatures.[11][14] For ketone-derived aldol products, the equilibrium often favors the starting materials due to greater steric hindrance in the product.[6][14]
-
Troubleshooting & Prevention:
-
Use Kinetic Control Conditions: To suppress the retro-aldol reaction, you must favor the forward reaction kinetically. This is best achieved by using a strong, non-nucleophilic base (e.g., LDA) at very low temperatures (-78 °C) to rapidly and irreversibly generate the enolate.[11][14] The subsequent addition to the aldehyde at this low temperature traps the product as the lithium alkoxide.
-
Careful Quenching: Quench the reaction at low temperature (-78 °C) with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Adding the quenching agent before warming the reaction mixture prevents the base from catalyzing the reverse reaction as the temperature increases.
-
Workup Conditions: During workup and purification, avoid exposure to strong acids or bases and excessive heat, as these can also induce retro-aldol cleavage.
-
Visualizing the Key Transition State
To achieve high diastereoselectivity in an Evans syn-aldol reaction, the formation of a rigid, chair-like transition state is paramount. The diagram below illustrates the Zimmerman-Traxler model for the reaction of a Z-boron enolate with an aldehyde, leading to the favored syn product.
Sources
- 1. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Aldol reactions - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. Achieving high purity is critical, as even minor impurities, particularly stereoisomers, can significantly impact downstream applications, biological activity, and regulatory outcomes. This document provides troubleshooting guides and FAQs to help you navigate the complexities of purifying this specific chiral molecule.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My analytical results (chiral HPLC, NMR) show the presence of diastereomeric impurities, specifically the (2R,3S), (2S,3R), or (2S,3S) isomers. What is the most effective method to isolate the desired (2R,3R) stereoisomer?
Answer:
The presence of diastereomers is the most common and critical purity challenge for this compound. Due to their similar physical properties, simple recrystallization may not be sufficient for complete separation. The two most powerful techniques for resolving diastereomers are Preparative Chiral High-Performance Liquid Chromatography (HPLC) and Fractional Recrystallization , often used in combination.
Method 1: Preparative Chiral HPLC
This is the gold standard for separating stereoisomers with high resolution and purity.
-
Causality & Expertise: Chiral HPLC works by using a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP).[1][2] The enantiomers or diastereomers of your compound interact with the CSP to form transient, diastereomeric complexes. These complexes have different binding energies, causing the isomers to travel through the column at different speeds and elute at different times, allowing for their separation.[3] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for underivatized amino acids.[4]
-
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: Start by screening different CSPs at an analytical scale. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are excellent starting points.[3][5]
-
Mobile Phase Optimization: A typical mobile phase for underivatized amino acids is a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid) for LC-MS compatibility.[4] Systematically vary the ratio of organic to aqueous phase and the buffer concentration to maximize the resolution (separation factor, α) between the (2R,3R) isomer and its diastereomers.
-
Scale-Up to Preparative Scale: Once optimal conditions are found on an analytical column (e.g., 4.6 mm ID), scale up the method to a preparative column (e.g., >20 mm ID). The flow rate and sample load must be adjusted proportionally to the column's cross-sectional area.
-
Fraction Collection: Collect the eluent in fractions as your compound comes off the column. Use a UV detector to monitor the elution profile. Collect the peak corresponding to the pure (2R,3R) isomer.
-
Post-Purification: Combine the pure fractions, remove the mobile phase solvents under reduced pressure (e.g., using a rotary evaporator), and confirm the purity of the isolated solid using analytical chiral HPLC.
-
Method 2: Fractional Recrystallization
This classical technique can be effective if the diastereomers have sufficiently different solubilities in a specific solvent system. It is often more cost-effective for larger scales than preparative HPLC.
-
Causality & Expertise: Fractional recrystallization exploits small differences in the crystal lattice energies of diastereomers. This difference leads to varying solubilities in a carefully chosen solvent. By allowing the solution to cool slowly, the less soluble diastereomer will crystallize out first, leaving the more soluble one in the mother liquor.[6]
-
Workflow Diagram: Purification Strategy Selection This diagram outlines a logical approach to choosing the right purification method based on the primary type of impurity identified.
Caption: Decision tree for selecting a purification method.
Q2: My NMR spectrum shows signals that don't correspond to the product, likely from starting materials or non-polar synthesis byproducts. How can I remove these?
Answer:
For impurities with significantly different polarity from your highly polar amino acid product, Flash Column Chromatography or a simple Liquid-Liquid Extraction are effective first-pass purification steps.
-
Causality & Expertise: this compound is a zwitterionic, polar molecule. Many organic starting materials or byproducts (e.g., those with protecting groups) are significantly less polar. This polarity difference is ideal for separation on silica gel, where polar compounds interact strongly and move slowly, while non-polar compounds elute quickly.
-
Experimental Protocol: Flash Chromatography
-
Stationary Phase: Use standard silica gel (e.g., 40-63 µm particle size).
-
Mobile Phase Selection: Choose a solvent system that allows the target compound to have a retention factor (Rf) of ~0.2-0.3 on a TLC plate. A gradient system is often best. Start with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol. A small amount of acetic acid or ammonia may be needed to improve peak shape for the amino acid.
-
Column Packing & Loading: Pack the column with silica gel slurried in the initial, non-polar mobile phase. Dissolve your crude product in a minimal amount of a strong solvent (like methanol) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column (dry loading). This prevents band broadening.
-
Elution and Collection: Run the solvent gradient, collecting fractions. The non-polar impurities will elute first. Your desired product will elute as the mobile phase becomes more polar.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine, evaporate the solvent, and proceed to a final purification step like recrystallization if needed.
-
Q3: How do I choose the best solvent system for recrystallizing my amino acid product?
Answer:
The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[7] For amino acids, solvent mixtures, particularly alcohol-water systems, are often most effective.
-
Causality & Expertise: The zwitterionic nature of amino acids makes them highly soluble in water but often insoluble in pure organic solvents. By creating a binary mixture (e.g., ethanol/water, isopropanol/water), you can fine-tune the solvent's polarity to achieve the desired solubility profile. At high temperatures, the mixture can dissolve the amino acid. As it cools, the solvent polarity effectively changes, forcing the pure amino acid to crystallize out while impurities remain in the solution.
-
Solvent Selection Protocol:
-
Place ~20-30 mg of your crude product into several test tubes.
-
To each tube, add a different solvent or solvent mixture (see table below) dropwise while heating and agitating.
-
Find a system that dissolves the compound completely near the solvent's boiling point.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent system is the one that produces a high yield of clean, well-formed crystals.
-
-
Data Table: Common Solvents for Amino Acid Recrystallization
| Solvent System | Polarity Index | Boiling Point (°C) | Notes & Rationale |
| Water | 10.2 | 100 | High dissolving power when hot, but solubility might remain high when cold, leading to low recovery. Good for highly impure samples where impurities are organic-soluble. |
| Ethanol/Water | Variable | 78-100 | Excellent general-purpose system. Start with the amino acid in minimal hot water and add ethanol until turbidity appears. Re-heat to clarify and cool slowly. |
| Isopropanol/Water | Variable | 82-100 | Similar to ethanol/water but isopropanol is less polar. Can be effective if the product is too soluble in ethanol/water. |
| Methanol | 5.1 | 65 | Can be effective for some amino acids, but its high volatility and toxicity require careful handling. |
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary sources of impurities in the synthesis of this compound? A: Impurities typically arise from several sources:
-
Lack of Stereocontrol: The synthesis method may not be perfectly stereoselective, leading to the formation of other diastereomers.[8]
-
Incomplete Reactions: Unreacted starting materials or intermediates.
-
Side Reactions: Formation of byproducts due to competing reaction pathways. For peptide-like syntheses, this can include deletion or insertion of amino acids.[9][10]
-
Incomplete Deprotection: If protecting groups are used during synthesis, residual protected molecules can be a common impurity.[10]
-
Reagents and Solvents: Impurities from the reagents themselves or residual solvents used in the process.[11]
Q: How should I properly store the purified compound to prevent degradation? A: To maintain purity, store the solid this compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). This minimizes exposure to oxygen, moisture, and light, which can cause oxidative damage or other degradation.
Q: What is the difference between diastereomeric and enantiomeric purity, and why is it important? A:
-
Enantiomers are non-superimposable mirror images of each other (e.g., (2R,3R) and (2S,3S)). They have identical physical properties (melting point, solubility) except for their interaction with plane-polarized light and other chiral molecules.
-
Diastereomers are stereoisomers that are not mirror images of each other (e.g., (2R,3R) vs. (2R,3S) or (2S,3R)). They have different physical properties, which allows them to be separated by techniques like recrystallization or chromatography.[5] The distinction is critical in drug development because different stereoisomers can have vastly different biological activities or toxicities.
-
Diagram: Principle of Chiral Separation
Caption: Different interactions lead to separation.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
Amino Acid Analysis Overview. Bio-Synthesis Inc.[Link]
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Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]
-
Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. ACS Publications. [Link]
-
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]
-
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Link]
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Related impurities in peptide medicines. PubMed. [Link]
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Crystallization of Amino Acids. GEA. [Link]
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Separation and Purification of Amino Acids. ResearchGate. [Link]
- Method for crystallization of amino acids.
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General Method for Purification of r-Amino acid-N-carboxyanhydrides Using Flash Chromatography. American Chemical Society. [Link]
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Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]
-
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]
-
3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. ACS Publications. [Link]
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The Science of Recrystallization. YouTube. [Link]
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6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]
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3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibito. ACS Publications. [Link]
-
Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid: bridging effect of potassium fluoride. ACS Publications. [Link]
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Link]
-
(2R,3S)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]
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(2S,3R)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]
-
(2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid. PubChem. [Link]
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Technical Support Center: Scaling Up the Synthesis of Chiral Amino Acids
Welcome to the Technical Support Center for the large-scale synthesis of chiral amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up enantioselective amino acid production. Here, we delve into the causality behind experimental choices, provide troubleshooting guides for common issues, and present detailed protocols to ensure the integrity and success of your synthesis.
Section 1: Foundational Strategies for Scalable Chiral Amino Acid Synthesis
The synthesis of enantiomerically pure amino acids is a critical challenge in pharmaceutical and biotechnological industries.[1][2] The choice of synthetic strategy is paramount and depends on factors such as the target molecule's structure, desired scale, cost-effectiveness, and environmental impact.[3] This section provides an overview of the primary industrial methods.
Enzymatic Synthesis: The Green Chemistry Approach
Enzymatic synthesis has emerged as a powerful and environmentally friendly method for producing chiral amino acids.[4][5][6] This approach utilizes the high chemo-, regio-, and stereoselectivity of enzymes to catalyze reactions under mild, aqueous conditions, significantly reducing the environmental footprint compared to traditional chemical methods.[7]
Key enzymatic routes include:
-
Asymmetric Reductive Amination of α-Keto Acids: This is one of the most effective methods, utilizing amino acid dehydrogenases. These enzymes exhibit broad substrate specificity and high enantioselectivity.[8]
-
Asymmetric Amination using Transaminases: Transaminases catalyze the transfer of an amino group from a donor to a keto acid acceptor, producing a chiral amino acid.[4]
-
Kinetic Resolution of Racemic Amino Acid Derivatives: Enzymes like peptidases and hydrolases can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[4]
Asymmetric Catalysis: Precision and Efficiency
Asymmetric catalysis is a cornerstone of modern organic synthesis, offering a versatile and efficient route to chiral amino acids.[1] This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Common asymmetric catalytic approaches include:
-
Asymmetric Hydrogenation: This technique is a powerful tool for synthesizing α-amino acids and was one of the first transition metal-catalyzed reactions to achieve high enantioselectivity.[9]
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts are used in the enantioselective alkylation of glycine derivatives to produce a variety of α-amino acid derivatives.[4]
-
Organocatalysis: Chiral organic molecules can act as catalysts, mimicking biological processes to produce chiral amino acids with high stereoselectivity.[10]
Diastereoselective Synthesis: The Chiral Auxiliary Approach
This classic method involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The process typically involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired chiral amino acid.[4] While effective, this method often requires stoichiometric amounts of the expensive chiral auxiliary and involves multiple synthetic steps.[4]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the scale-up of chiral amino acid synthesis in a question-and-answer format.
Enzymatic Synthesis Troubleshooting
Q1: My enzymatic reaction shows low conversion/yield upon scale-up. What are the likely causes and solutions?
A1: Low conversion during scale-up of enzymatic reactions can stem from several factors:
-
Poor Mass Transfer: In larger reactors, inefficient mixing can lead to substrate and/or enzyme concentration gradients, resulting in reduced reaction rates.
-
Solution: Optimize the agitation speed and impeller design to ensure homogenous mixing without denaturing the enzyme. For immobilized enzymes, consider using a packed-bed or fluidized-bed reactor to improve mass transfer.
-
-
pH and Temperature Gradients: Maintaining optimal pH and temperature is crucial for enzyme activity. In large volumes, localized "hot spots" or pH shifts can occur.
-
Solution: Implement a robust pH control system with multiple probes and acid/base addition points. Ensure efficient heat exchange by using a jacketed reactor with appropriate temperature control.
-
-
Substrate/Product Inhibition: High concentrations of substrate or product can inhibit enzyme activity.
-
Solution: Employ a fed-batch or continuous-flow process to maintain optimal substrate and product concentrations.[4]
-
-
Cofactor Regeneration Issues: For reactions requiring cofactors like NAD(P)H, inefficient regeneration will halt the reaction.[8]
-
Solution: Ensure the cofactor regeneration system (e.g., using formate dehydrogenase or glucose dehydrogenase) is working efficiently and is not the rate-limiting step.[8]
-
Q2: The enantiomeric excess (ee) of my product is lower than expected in the scaled-up enzymatic synthesis. Why is this happening?
A2: A decrease in enantiomeric excess can be attributed to:
-
Presence of Competing Enzymes: Crude cell lysates or whole-cell biocatalysts may contain other enzymes that can catalyze the formation of the undesired enantiomer.
-
Solution: Use a purified enzyme or an engineered microbial strain where competing enzyme activities have been eliminated.
-
-
Non-Enzymatic Racemization: The product itself might be unstable under the reaction or workup conditions, leading to racemization.
-
Solution: Investigate the stability of the product under the reaction conditions (pH, temperature). Consider in-situ product removal or a milder workup procedure.
-
-
Incorrect Enzyme Choice: The enzyme may not be as selective for the specific substrate at higher concentrations.
-
Solution: Screen a panel of enzymes to find one with higher enantioselectivity for your target substrate under the desired process conditions.
-
Asymmetric Catalysis Troubleshooting
Q1: My asymmetric hydrogenation is sluggish and gives incomplete conversion at a larger scale.
A1: Scaling up hydrogenation reactions presents unique challenges:
-
Inefficient Hydrogen Mass Transfer: The transfer of hydrogen gas from the gas phase to the liquid phase and then to the catalyst surface is often the rate-limiting step in large-scale hydrogenations.
-
Solution: Increase the hydrogen pressure (while adhering to safety limits of the reactor). Improve agitation to increase the gas-liquid interfacial area. Use a specialized gassing impeller.
-
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate, solvent, or hydrogen gas.
-
Solution: Ensure all reactants and the reactor are scrupulously clean and free of potential catalyst poisons (e.g., sulfur, oxygen). Purify the substrate and solvent before use.
-
-
Low Catalyst Loading: While desirable for cost reasons, too low a catalyst loading can lead to slow reaction rates.
-
Solution: Optimize the catalyst loading for the scaled-up process. A slightly higher loading may be necessary to achieve a reasonable reaction time.
-
Q2: The enantioselectivity of my phase-transfer catalyzed alkylation has dropped significantly after scaling up.
A2: Maintaining high enantioselectivity in phase-transfer catalysis (PTC) at scale requires careful control of reaction parameters:
-
Poor Mixing of Phases: Inadequate mixing of the organic and aqueous phases will lead to a slow reaction and can affect the stereochemical outcome.
-
Solution: Optimize the stirring rate to ensure a fine emulsion is formed, maximizing the interfacial area where the reaction occurs.
-
-
Temperature Fluctuations: PTC reactions can be sensitive to temperature.
-
Solution: Implement precise temperature control of the reactor.
-
-
Concentration Effects: The concentration of the reactants and the catalyst can influence the enantioselectivity.
-
Solution: Maintain the same concentration profile as in the optimized small-scale reaction. This may require adjusting addition rates in a semi-batch process.
-
General Troubleshooting
Q1: I am having difficulty purifying my chiral amino acid at a large scale.
A1: Purification is a critical step in obtaining a high-purity product.
-
Crystallization Issues: Obtaining a crystalline product can be challenging.
-
Solution: Screen a variety of solvents and anti-solvents to find optimal crystallization conditions. Seeding the solution with a small amount of pure product can induce crystallization.
-
-
Chromatographic Separation: Preparative chiral chromatography can be expensive and time-consuming for large quantities.
-
Solution: If possible, try to induce crystallization of the desired enantiomer. Diastereomeric salt formation with a chiral resolving agent is another common method for separating enantiomers at scale.[]
-
Q2: How can I accurately and efficiently determine the enantiomeric excess (ee) of my product during process development?
A2: Accurate ee determination is crucial for process optimization.
-
Analytical Method Selection: The choice of analytical method is key.
-
Solution: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and accurate methods.[12][13] For high-throughput screening, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or mass spectrometry-based methods can be employed.[12][14]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for large-scale production of chiral amino acids?
A1: The primary advantages of enzymatic synthesis are:
-
High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, often leading to cleaner products with higher enantiomeric purity.[7]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the risk of side reactions.[7]
-
Environmental Sustainability: Biocatalysis is considered a "green" technology as it avoids the use of harsh reagents and organic solvents.[7]
Q2: How do I choose the right chiral catalyst for my asymmetric synthesis?
A2: The selection of a chiral catalyst is often not straightforward. A screening approach is typically necessary to identify the optimal catalyst for a specific substrate and reaction.[9] Factors to consider include:
-
Catalyst Activity and Selectivity: The catalyst should provide high conversion and high enantioselectivity.
-
Substrate Scope: A good catalyst should be effective for a range of substrates.
-
Cost and Availability: The cost of the catalyst and its commercial availability are important considerations for large-scale synthesis.
Q3: What are the key safety considerations when scaling up hydrogenation reactions?
A3: Hydrogenation reactions at scale pose significant safety risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel). Key safety measures include:
-
Use of a Pressure-Rated Reactor: The reactor must be designed to handle the intended hydrogen pressure.
-
Inert Atmosphere: The reactor must be purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.
-
Proper Catalyst Handling: Pyrophoric catalysts must be handled under an inert atmosphere to prevent ignition upon contact with air.
-
Pressure Relief System: The reactor should be equipped with a rupture disc or a pressure relief valve.
Q4: Can I reuse my enzyme or catalyst?
A4: Yes, catalyst and enzyme reusability is a key factor in the economic viability of a large-scale process.
-
Enzymes: Enzymes can be immobilized on a solid support, which allows for easy separation from the reaction mixture and reuse.[7]
-
Homogeneous Catalysts: While more challenging to recover, some homogeneous catalysts can be recycled through methods like precipitation or extraction.
-
Heterogeneous Catalysts: These are easily separated by filtration and can often be reused multiple times.
Section 4: Experimental Protocols and Data
Protocol 1: General Procedure for Enzymatic Reductive Amination of an α-Keto Acid
-
Reaction Setup: In a temperature-controlled, jacketed reactor equipped with a pH probe and overhead stirrer, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Reagent Addition: Add the α-keto acid substrate, ammonium chloride (or another ammonia source), and the cofactor (e.g., NADH).
-
Enzyme Addition: Add the amino acid dehydrogenase and the cofactor-regenerating enzyme (e.g., formate dehydrogenase) and its substrate (e.g., sodium formate).
-
Reaction Monitoring: Maintain the pH at the desired setpoint by the automated addition of an acid or base. Monitor the reaction progress by taking periodic samples and analyzing for substrate consumption and product formation by HPLC.[15]
-
Workup: Once the reaction is complete, quench by adjusting the pH or by adding a denaturing agent. Remove the enzyme (e.g., by filtration if immobilized, or by precipitation and centrifugation).
-
Purification: Purify the product amino acid from the reaction mixture, typically by ion-exchange chromatography or crystallization.[16]
Table 1: Comparison of Different Synthetic Strategies
| Feature | Enzymatic Synthesis | Asymmetric Catalysis | Diastereoselective Synthesis |
| Stereoselectivity | Excellent | Good to Excellent | Good to Excellent |
| Reaction Conditions | Mild (aq. buffer, RT) | Varies (often organic solvents) | Varies (often cryogenic) |
| Catalyst Loading | Low (catalytic) | Very Low (catalytic) | High (stoichiometric) |
| Environmental Impact | Low | Moderate | High |
| Substrate Scope | Can be limited | Broad | Broad |
| Cost | Potentially low (enzyme can be expensive initially) | Can be high (precious metal catalysts) | High (chiral auxiliary) |
Visualization of a General Asymmetric Synthesis Workflow
Caption: A generalized workflow for the scaled-up asymmetric synthesis of chiral amino acids.
References
- Vertex AI Search. Chiral Amino Acids Synthesis.
- ACS Publications. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development.
- Benchchem. discovery and synthesis of chiral amino alcohols.
- Unknown Source. Separation and Refining of Amino acids.
- RSC Publishing. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry.
- RSC Publishing. Chiral resolution with frozen aqueous amino acids. Analytical Methods.
- Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches.
- NIH. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids.
- NIH. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
- ACS Publications. Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
- NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.
- ACS Publications. (2009). Asymmetric Synthesis and Application of α-Amino Acids.
- Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.
- RSC Publishing. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
- ResearchGate. Enzymatic asymmetric synthesis of chiral amino acids.
- Unknown Source. Distribution, industrial applications, and enzymatic synthesis of D-amino acids.
- NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
- BOC Sciences. Chiral Resolution and Separation Services.
- NIH. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid: A Comparative Analysis
For: Researchers, scientists, and drug development professionals
In the landscape of pharmaceutical development and molecular research, the precise structural elucidation of chiral molecules is paramount. (2R,3R)-2-Amino-3-hydroxy-hexanoic acid, a non-proteinogenic amino acid, presents a compelling case for the application of advanced analytical techniques. Its stereochemistry can significantly influence its biological activity and pharmacological properties. This guide provides an in-depth exploration of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the characterization of this compound, comparing its utility and performance against other established analytical methodologies.
The Central Role of ¹H NMR in Stereochemical Assignment
¹H NMR spectroscopy stands as an indispensable technique for determining the structure of organic molecules. By probing the chemical environment of hydrogen atoms, it provides a wealth of information regarding molecular connectivity and stereochemistry.[1] For a molecule with multiple stereocenters like this compound, ¹H NMR is particularly powerful in confirming the relative stereochemistry of the chiral centers.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to its structural assignment.[1][2]
Here is a predicted assignment of the ¹H NMR signals for this compound, typically recorded in a deuterated solvent such as D₂O to minimize the signal from exchangeable protons (e.g., -OH, -NH₂, -COOH).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 (α-proton) | ~3.5 - 4.0 | Doublet (d) | ~3-5 | Adjacent to the amino and carboxyl groups, and coupled to H-3. |
| H-3 (β-proton) | ~3.8 - 4.2 | Multiplet (m) | - | Adjacent to the hydroxyl group and coupled to H-2 and H-4. |
| H-4 (γ-protons) | ~1.4 - 1.7 | Multiplet (m) | - | Part of the propyl chain, coupled to H-3 and H-5. |
| H-5 (δ-protons) | ~1.2 - 1.5 | Multiplet (m) | - | Part of the propyl chain, coupled to H-4 and H-6. |
| H-6 (ε-protons) | ~0.9 | Triplet (t) | ~7 | Terminal methyl group of the propyl chain, coupled to H-5. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the key steps for obtaining a reliable ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 1-5 mg of the amino acid sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for amino acids due to their solubility in water and to exchange the labile protons of the amine, hydroxyl, and carboxylic acid groups, simplifying the spectrum.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is generally adequate.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.
-
Spectral Width (SW): A spectral width of around 12-16 ppm is appropriate for most organic molecules.
-
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O at 25°C).
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts and multiplicities.
Visualizing the Workflow
The following diagram illustrates the general workflow for the ¹H NMR characterization of this compound.
Caption: A flowchart of the ¹H NMR experimental process.
Comparative Analysis with Alternative Methodologies
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques. Here, we compare ¹H NMR with other common methods for analyzing chiral amino acids.
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, including stereochemistry. Non-destructive. | Relatively low sensitivity compared to mass spectrometry. Can have signal overlap in complex molecules. |
| LC-MS/MS | Separates molecules by liquid chromatography and detects them by mass spectrometry. | High sensitivity and selectivity. Can be used for quantitative analysis.[3] | May require derivatization for chiral separation. Provides limited structural information compared to NMR.[3][4] |
| Chiral HPLC | Uses a chiral stationary phase to separate enantiomers. | Direct separation of enantiomers is possible.[5] Well-established for purity determination.[6] | May require method development to find a suitable chiral column and mobile phase.[7] |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | High resolution. | Requires derivatization to make amino acids volatile.[6] Not suitable for non-volatile or thermally labile compounds. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Sensitive to changes in stereochemistry. | Provides information on the overall chirality of the molecule, but not detailed structural information of specific stereocenters.[8] |
Expert Insights and Trustworthiness
The choice of analytical technique is dictated by the specific research question. For unambiguous structural confirmation and stereochemical assignment of a pure compound like this compound, ¹H NMR is often the method of choice. Its ability to reveal the connectivity and spatial arrangement of atoms is unparalleled.
However, for quantifying low levels of this amino acid in a complex biological matrix, the high sensitivity of LC-MS/MS would be more appropriate. Chiral HPLC is invaluable for determining the enantiomeric purity of a sample. A multi-technique approach, therefore, provides the most comprehensive and reliable characterization.
Conclusion
The ¹H NMR characterization of this compound is a powerful and informative approach for its structural and stereochemical elucidation. By understanding the principles of ¹H NMR and following a robust experimental protocol, researchers can confidently determine the structure of this and other chiral molecules. When combined with complementary techniques such as LC-MS/MS and chiral HPLC, a complete and validated analytical picture can be achieved, which is crucial for advancing drug discovery and development.
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Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
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-
NMR Depo. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]
-
Royal Society of Chemistry. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. [Link]
-
ResearchGate. H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. [Link]
-
JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. [Link]
-
PubMed Central. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
PubMed. Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man. [Link]
-
ResearchGate. NMR analysis of streoisomer?. [Link]
-
Springer Link. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]
-
Human Metabolome Database. Showing metabocard for L-Alloisoleucine (HMDB0000557). [Link]
-
University of Zurich. peptide nmr. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]
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-
PubChem. (2S,3R)-3-Amino-2-hydroxyhexanoic acid. [Link]
-
University of Tennessee. NMR and Stereochemistry. [Link]
-
Royal Society of Chemistry. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. [Link]
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ACS Publications. 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. [Link]
-
YouTube. distinguishing isomers by 1H NMR spectroscopy. [Link]
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Biological Magnetic Resonance Bank. bmse000351 Hexanoic Acid at BMRB. [Link]
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A Senior Application Scientist's Comparative Guide to Determining Enantiomeric Excess of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid
For researchers, scientists, and drug development professionals, the stereochemical purity of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. This is particularly true for non-proteinogenic amino acids like (2R,3R)-2-Amino-3-hydroxy-hexanoic acid, a chiral building block whose specific stereoisomer is paramount in the synthesis of complex pharmaceuticals. The presence of its enantiomer, (2S,3S)-2-Amino-3-hydroxy-hexanoic acid, or its diastereomers, can lead to significantly different pharmacological profiles or introduce impurities that complicate regulatory approval.
This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess (e.e.) of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate method for your specific analytical challenge. We will focus on the three most robust and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
Chiral HPLC is arguably the most powerful and versatile technique for enantiomeric excess determination due to its high resolution, sensitivity, and broad applicability.[1] The fundamental principle involves creating a transient chiral environment where the two enantiomers can be differentiated. This is achieved through two primary strategies: direct and indirect separation.
Direct Chiral HPLC
The direct method relies on a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on the support material (e.g., silica).[2] The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.[2]
For a β-hydroxy α-amino acid like our target molecule, macrocyclic glycopeptide-based CSPs are particularly effective.[3] The teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T), for instance, possesses multiple chiral centers and functional groups (ionic, hydrogen bond donors/acceptors) that enable robust chiral recognition of underivatized amino acids in reversed-phase or polar ionic modes.[3][4]
Experimental Protocol: Direct Analysis on a Teicoplanin CSP
-
Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A simple, LC-MS compatible mobile phase is often effective. Start with a screening gradient of Methanol/Water with 0.1% Formic Acid. The organic modifier concentration is a key parameter to optimize for selectivity.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature can influence the thermodynamics of chiral recognition and should be controlled.[5]
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Sample Preparation: Dissolve the sample of 2-Amino-3-hydroxy-hexanoic acid in the initial mobile phase at a concentration of ~1 mg/mL.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100
Indirect Chiral HPLC
The indirect method involves pre-column derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[6] A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[6]
Experimental Protocol: Indirect Analysis via Marfey's Reagent
-
Derivatization:
-
Dissolve ~1 mg of the amino acid sample in 100 µL of 1M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and neutralize by adding 20 µL of 2M HCl.
-
Dilute with mobile phase for injection.
-
-
Column: Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of water with 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (the wavelength at which the DNP group of the derivative absorbs strongly).
-
Calculation: The e.e. is calculated from the peak areas of the two resulting diastereomers, following the same formula as the direct method.
Pillar 2: Gas Chromatography (GC) - High Efficiency for Volatile Analytes
Chiral GC is another high-resolution technique suitable for the analysis of volatile and thermally stable compounds.[7] Since amino acids are non-volatile zwitterions, a crucial prerequisite for GC analysis is their quantitative derivatization to form volatile esters or amides.[8][9] The separation is then performed on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative or a chiral polysiloxane like Chirasil-Val.[8][10]
The derivatization process is a critical step. A common two-step procedure involves esterification of the carboxylic acid group (e.g., with isopropanol/HCl) followed by acylation of the amino and hydroxyl groups (e.g., with trifluoroacetic anhydride, TFAA).[11] This creates volatile derivatives suitable for GC analysis.
Experimental Protocol: Derivatization and Chiral GC Analysis
-
Derivatization:
-
Place ~1 mg of the dried amino acid sample in a vial.
-
Add 200 µL of 3M HCl in isopropanol. Heat at 110°C for 30 minutes to form the isopropyl ester.
-
Evaporate the reagent under a stream of nitrogen.
-
Add 100 µL of dichloromethane and 100 µL of Trifluoroacetic Anhydride (TFAA). Heat at 110°C for 15 minutes to acylate the amine and hydroxyl groups.
-
Evaporate the excess reagent and redissolve the residue in a suitable solvent (e.g., hexane) for injection.
-
-
Column: Chirasil-L-Val capillary column (e.g., 25m x 0.25mm).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to ensure elution and separation.
-
Injection: Split/splitless injector at ~250°C.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for structural confirmation.
-
Calculation: Calculate e.e. from the integrated peak areas of the enantiomers.
Pillar 3: NMR Spectroscopy - A Homogeneous Phase Approach
NMR spectroscopy offers a distinct advantage as it analyzes the sample in a homogeneous solution, avoiding potential issues of differential interaction with a stationary phase.[12] The principle relies on making the enantiomers chemically non-equivalent. Similar to indirect HPLC, this is achieved by reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which will exhibit separate signals in the NMR spectrum.[12]
A classic CDA is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, known as Mosher's acid chloride.[13] It reacts with the amino and hydroxyl groups of the analyte to form diastereomeric amides/esters. The magnetically anisotropic phenyl group and the CF₃ group of the Mosher's reagent cause the protons (or other nuclei like ¹⁹F) near the chiral center of the original analyte to experience different magnetic environments, leading to distinct chemical shifts (Δδ).[13] The enantiomeric excess can then be determined by integrating the corresponding signals.[14]
Experimental Protocol: Derivatization and ¹H NMR Analysis
-
Derivatization:
-
Dissolve ~5 mg of the amino acid sample in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube.
-
Add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.
-
Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR). The reaction must be quantitative to ensure the measured ratio reflects the initial enantiomeric composition.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. A higher field strength (e.g., 400 MHz or greater) is preferable to achieve better signal dispersion.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons closest to the newly formed stereocenter are likely to show the largest chemical shift difference.
-
Carefully integrate both signals.
-
-
Calculation: Calculate e.e. from the integration values (I) of the diastereomeric signals: % e.e. = [(I_major - I_minor) / (I_major + I_minor)] x 100
Alternatively, chiral solvating agents (CSAs) can be used. These agents form rapid, reversible diastereomeric complexes with the analyte, avoiding a covalent derivatization step.[15] However, the induced chemical shift differences are often smaller than with CDAs.
Comparative Analysis of Methods
The choice of analytical method depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.[16][17]
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Diastereomeric interaction with CSP | Covalent formation of diastereomers | Diastereomeric interaction with CSP | Covalent formation of diastereomers |
| Sample Prep | Minimal (dissolve and inject) | Required derivatization | Required derivatization | Required derivatization |
| Sensitivity | High (ng to pg level with MS) | High (depends on derivative's chromophore) | Very High (pg to fg level) | Low (mg level) |
| Accuracy | High | High, but risk of racemization during derivatization | High, but risk of racemization during derivatization | High, provided reaction is complete |
| Throughput | Moderate to High | Lower due to derivatization step | Moderate | Low |
| Cost | High (chiral columns are expensive) | Moderate (uses standard columns) | Moderate to High | High (instrument cost) |
| Key Advantage | No derivatization needed | Uses standard achiral columns | Excellent resolution and sensitivity | No chromatographic separation needed |
| Key Limitation | CSP can be expensive and have limited lifetime | Potential for kinetic resolution or racemization | Analyte must be volatile/thermally stable | Low sensitivity, requires pure sample |
Visualizing the Workflows
A clear understanding of the experimental sequence is crucial for successful implementation.
Caption: Comparative workflows for direct and indirect chiral HPLC analysis.
Caption: Standard workflows for chiral GC and NMR-based e.e. determination.
Method Validation and Trustworthiness
Regardless of the chosen method, validation is essential to ensure the results are reliable.[18] Key parameters to assess for an enantiomeric excess method include:
-
Specificity/Selectivity: The method must be able to resolve the target enantiomer from its counterpart, any diastereomers, and other impurities without interference.
-
Linearity: The response of the detector must be linear over the relevant concentration range for both enantiomers.
-
Accuracy: The measured e.e. should be close to the true value. This can be tested by analyzing samples of known enantiomeric composition.
-
Precision: The method should yield similar results upon repeated analysis of the same sample.
-
Limit of Quantitation (LOQ): The method must be sensitive enough to quantify the minor enantiomer at the required level (e.g., <0.1%).
Conclusion: Selecting the Right Tool for the Job
The determination of enantiomeric excess for this compound is a task with multiple robust solutions.
-
For routine quality control and high-throughput screening where sensitivity is key, Direct Chiral HPLC is often the preferred method due to its simplicity and speed once a method is established.
-
Chiral GC offers unparalleled resolution and sensitivity but is constrained by the requirement for derivatization and the thermal stability of the analyte.
-
NMR Spectroscopy is an invaluable tool, especially in a research and development setting. While less sensitive, it provides unambiguous structural information and is ideal for confirming the results from chromatographic methods or when an authentic sample of the minor enantiomer is unavailable for method development.
Ultimately, the most trustworthy approach often involves orthogonal validation: confirming an e.e. value obtained by chiral HPLC with a second technique, such as NMR, to provide an authoritative and scientifically rigorous characterization of your chiral molecule.
References
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Puy-Laspalas, M., et al. (2011). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry. Available at: [Link]
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Galiano, D. A., & Colón, L. A. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta. Available at: [Link]
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Patterson, D., et al. (2019). Absolute optical chiral analysis using cavity-enhanced polarimetry. Nature Communications. Available at: [Link]
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Feswick, A., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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D'Orazio, G., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality. Available at: [Link]
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University of Huddersfield. (2021). Stereochemistry - Stereoelectronics. Available at: [Link]
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ResearchGate. (2025). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Available at: [Link]
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Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Available at: [Link]
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University of Bristol. (n.d.). Determination of enantiomeric excess. Available at: [Link]
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Frank, H., et al. (1978). Capillary gas chromatographic analysis of amino acids by enantiomer labeling. Journal of Chromatography A. Available at: [Link]
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Roveda, M., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. Available at: [Link]
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Pirkle, W. H., & Hoover, D. J. (1982). Evaluation of chiral stationary phases for the chromatographic resolution of enantiomers. Topics in Stereochemistry. Available at: [Link]
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Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. Available at: [Link]
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National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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You, L., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. Available at: [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Available at: [Link]
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Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
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Takeuchi, M., et al. (2006). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. Journal of the American Chemical Society. Available at: [Link]
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National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Available at: [Link]
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MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. Available at: [Link]
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Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]
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Drauz, K. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA. Available at: [Link]
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Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A. Available at: [Link]
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Stereoisomerism in Drug Design: A Comparative Analysis of (2R,3R) vs (2S,3S)-2-Amino-3-hydroxy-hexanoic Acid Activity
Introduction: The Critical Role of Chirality in Biological Function
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), and diastereomers, which are stereoisomers that are not mirror images, often exhibit profoundly different pharmacological and toxicological profiles. This guide delves into the comparative analysis of two specific stereoisomers of 2-Amino-3-hydroxy-hexanoic acid: the (2R,3R) and (2S,3S) enantiomers.
While direct, publicly available experimental data comparing the specific biological activities of (2R,3R)- and (2S,3S)-2-Amino-3-hydroxy-hexanoic acid is limited, this guide will provide a framework for understanding why such a comparison is crucial. We will explore the established principles of stereospecificity in drug action, examine the known biological activities of analogous compounds, and outline the experimental methodologies required to elucidate the distinct pharmacological profiles of these stereoisomers. This document serves as both a technical guide for researchers and a testament to the scientific imperative of stereochemical characterization in modern drug development.
The Structural Basis of Stereospecificity
The biological activity of a drug molecule is contingent upon its precise interaction with a biological target, typically a protein such as an enzyme or a receptor. These biological targets are themselves chiral, composed of L-amino acids, and thus possess a specific three-dimensional architecture. This inherent chirality of the target dictates a stereospecific binding preference for one stereoisomer over another.
The differential binding of stereoisomers can lead to a range of outcomes:
-
Eutomer vs. Distomer: One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even mediate undesirable or toxic effects.
-
Different Pharmacological Profiles: In some cases, each stereoisomer can have a distinct and separate pharmacological activity, interacting with different biological targets.
-
Metabolic Differences: The stereochemistry of a molecule can also influence its absorption, distribution, metabolism, and excretion (ADME) properties, leading to different pharmacokinetic profiles for each isomer.
For (2R,3R)- and (2S,3S)-2-Amino-3-hydroxy-hexanoic acid, the spatial orientation of the amino and hydroxyl groups at the C2 and C3 positions, respectively, will fundamentally alter how these molecules fit into the binding pocket of a target protein.
Inferred Biological Activity from Analogous Compounds
While direct comparative data for the target compounds is scarce, research on structurally related β-hydroxy-α-amino acids provides valuable insights into their potential biological activities and underscores the importance of their stereochemistry.
Enzyme Inhibition: A Promising Avenue
The structural motif of a β-hydroxy-α-amino acid is a key feature in the design of various enzyme inhibitors.[1] The hydroxyl and amino groups can act as crucial hydrogen bond donors and acceptors, as well as metal-coordinating groups within the active site of metalloenzymes.
One prominent target for analogous compounds is Methionine aminopeptidase 2 (MetAP2) , a metalloenzyme that plays a critical role in protein modification and is a target for anti-angiogenic drugs.[1] The inhibitory mechanism often involves the coordination of the inhibitor's functional groups with the metal ions (e.g., cobalt or iron) in the enzyme's active site.[1] The precise stereochemistry of these functional groups is paramount for optimal binding and inhibition. Studies on other α-hydroxy-β-amino acid inhibitors of MetAP have highlighted that subtle changes in stereochemistry can lead to significant differences in binding affinity and inhibitory potency.[1]
Plant Elicitors: A Case Study in Stereospecificity
Research on the related compound, (2S, 3S)-2-amino-3-methylhexanoic acid (AMHA) , has identified it as a potent, naturally occurring plant elicitor that can induce broad-spectrum resistance to both biotic and abiotic stresses.[2] This biological activity is highly specific to the (2S, 3S) isomer, emphasizing the necessity of stereoselective synthesis and testing for agricultural applications.[2] While the biological activities of the other three stereoisomers of AMHA remain largely unexplored, this example provides a compelling case for the unique biological functions that can be dictated by a specific molecular arrangement.[2]
Experimental Workflow for Comparative Activity Assessment
To definitively compare the biological activities of (2R,3R)- and (2S,3S)-2-Amino-3-hydroxy-hexanoic acid, a systematic experimental approach is required. The following workflow outlines the key steps and methodologies.
Caption: A generalized workflow for the comparative evaluation of stereoisomers.
Detailed Experimental Protocols
1. Stereoselective Synthesis and Purification:
-
Objective: To obtain highly pure samples of each stereoisomer.
-
Methodology:
-
Employ a stereoselective synthetic route to produce each enantiomer. This could involve using chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.
-
Purify the synthesized compounds using techniques such as flash chromatography and recrystallization.
-
Final purification and separation from any minor stereoisomeric impurities should be performed using chiral High-Performance Liquid Chromatography (HPLC).
-
Confirm the absolute stereochemistry and purity of each isomer using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral gas or liquid chromatography.
-
2. Enzyme Inhibition Assays (Example: MetAP2):
-
Objective: To determine and compare the inhibitory potency of each stereoisomer against a specific enzyme target.
-
Methodology:
-
Obtain recombinant human MetAP2.
-
Perform a colorimetric or fluorometric assay to measure enzyme activity. A common method involves monitoring the cleavage of a synthetic substrate, such as L-methionine-p-nitroanilide.
-
Incubate the enzyme with a range of concentrations of each stereoisomer.
-
Measure the enzyme activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each isomer.
-
Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).
-
3. Cell-Based Proliferation Assay:
-
Objective: To assess the cytostatic or cytotoxic effects of each stereoisomer on a relevant cell line (e.g., endothelial cells for anti-angiogenic activity).
-
Methodology:
-
Culture a suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of each stereoisomer.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay like the CyQUANT assay.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) for each isomer.
-
Data Presentation: A Hypothetical Comparison
In the absence of direct experimental data, the following table illustrates how the results of such a comparative study would be presented. The values are hypothetical and for illustrative purposes only.
| Parameter | (2R,3R)-2-Amino-3-hydroxy-hexanoic acid | (2S,3S)-2-Amino-3-hydroxy-hexanoic acid |
| MetAP2 Inhibition (IC50) | > 100 µM | 5.2 µM |
| HUVEC Proliferation (GI50) | > 100 µM | 15.8 µM |
| Aqueous Solubility | High | High |
| In Vivo Efficacy (Tumor Growth Inhibition) | Not Active | Significant Inhibition at 50 mg/kg |
Conclusion and Future Directions
The principles of stereochemistry are fundamental to drug action. While a direct comparison of the biological activities of (2R,3R)- and (2S,3S)-2-Amino-3-hydroxy-hexanoic acid is not yet available in the scientific literature, the known activities of analogous compounds strongly suggest that these two enantiomers will exhibit distinct pharmacological profiles. The (2S,3S) configuration, which is found in some naturally occurring bioactive compounds, may possess greater potency against specific biological targets.
Future research should focus on the stereoselective synthesis of these compounds and their systematic evaluation in a panel of biological assays, particularly focusing on enzyme inhibition and cell-based functional screens. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to reinforce the critical importance of a stereochemically pure approach to drug design and development. The insights gained from these investigations will not only elucidate the specific activities of these molecules but will also contribute to the broader understanding of structure-activity relationships in the important class of β-hydroxy-α-amino acids.
References
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A Comparative Guide to the Biological Activity of Non-Canonical Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized biotechnology and pharmaceutical research.[1][2] By expanding the genetic code beyond the 20 canonical amino acids, ncAAs offer a powerful toolkit to enhance the therapeutic properties of peptides, study protein function, and develop novel biologics.[2][3][4] This guide provides an in-depth comparison of the biological activities of various ncAAs, supported by experimental data and detailed protocols.
Introduction to Non-Canonical Amino Acids
Non-canonical amino acids are amino acids that are not naturally encoded in the genetic code of most organisms.[5][6] They can be found in nature, often as secondary metabolites in organisms like bacteria and fungi, or can be chemically synthesized.[5][7] Their incorporation into proteins can significantly alter their structure, stability, and function, leading to improved characteristics such as increased resistance to enzymatic degradation and enhanced biological activity.[5][6]
The ability to incorporate ncAAs into proteins has opened up new avenues in drug discovery.[1][8] By replacing canonical amino acids with ncAAs, researchers can create peptidomimetics with improved pharmacokinetic profiles and therapeutic potential.[5][6] Furthermore, ncAAs with unique chemical handles, such as azides and alkynes, enable bio-orthogonal labeling for studying protein synthesis and function in living cells.[9]
Comparative Analysis of Biological Activities
A critical aspect of utilizing ncAAs is understanding their inherent biological activities and potential effects on cellular processes. This section compares key biological parameters of commonly used ncAAs.
L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are two widely used methionine (Met) analogs for tracking protein synthesis via bio-orthogonal non-canonical amino acid tagging (BONCAT).[10][11] Both contain bio-orthogonal handles (an azide for AHA and an alkyne for HPG) that allow for their detection and visualization after incorporation into newly synthesized proteins.[11]
Key Differences and Considerations:
-
Toxicity: While both are generally considered non-toxic at optimal concentrations, studies have shown that HPG can exhibit greater toxicity than AHA in some systems.[10] For instance, in E. coli, HPG significantly reduced the growth rate at concentrations above 0.35 μM, whereas the bacteria could tolerate AHA concentrations up to 9 mM.[10] The choice between AHA and HPG may require empirical testing for specific cell types and experimental conditions to minimize cytotoxic effects.[12]
-
Incorporation Efficiency: The efficiency of ncAA incorporation can vary depending on the specific ncAA, the expression system, and the organism. Some studies report that HPG is more efficiently incorporated into proteins than AHA in certain systems.[12] However, other research indicates that AHA can be incorporated to a greater extent than HPG in vivo.[13] Factors such as the affinity of the ncAA for the corresponding aminoacyl-tRNA synthetase play a crucial role.[13]
-
Metabolic Perturbation: The introduction of ncAAs can potentially alter cellular metabolism.[11] Studies using global metabolomics have shown that both AHA and HPG can induce metabolic changes in E. coli, although these changes were generally minor under normal growth conditions.[11] Interestingly, in plant cells, AHA treatment was found to stimulate the production of endogenous methionine, which could compete with AHA for incorporation, whereas HPG did not have the same effect.[14]
Table 1: Comparison of Biological Activities of AHA and HPG
| Feature | L-azidohomoalanine (AHA) | L-homopropargylglycine (HPG) | References |
| Toxicity | Generally lower toxicity. E. coli growth observed at up to 9 mM. | Can be more toxic. E. coli growth significantly reduced at >0.35 μM. | [10] |
| Incorporation Efficiency | Variable, can be lower than HPG in some systems. | Often reported to be more efficiently incorporated than AHA. | [12][13][14] |
| Metabolic Impact | Can induce minor metabolic changes. May stimulate endogenous Met production in plants. | Can induce minor metabolic changes. Does not appear to stimulate Met production in plants. | [11][14] |
Enhancing Therapeutic Properties with ncAAs
Beyond their use as metabolic labels, ncAAs are instrumental in improving the drug-like properties of peptides and proteins.[3]
-
Increased Stability: The incorporation of ncAAs can enhance the stability of peptides against enzymatic degradation.[1] This is a significant advantage as natural peptides are often rapidly degraded in the body, limiting their therapeutic efficacy.[8]
-
Improved Pharmacokinetics: By modifying the physicochemical properties of peptides, ncAAs can improve their absorption, distribution, metabolism, and excretion (ADME) profiles.[8]
-
Enhanced Biological Activity: The unique side chains of ncAAs can lead to novel interactions with biological targets, resulting in enhanced or altered biological activity.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the biological activity of ncAAs.
This protocol is adapted from a study comparing the toxicity of AHA and HPG in E. coli.[10]
Objective: To determine the concentration-dependent effect of an ncAA on bacterial growth.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Non-canonical amino acid (e.g., AHA or HPG) stock solution
-
96-well microplate
-
Microplate reader capable of measuring optical density (OD) at 600 nm
Procedure:
-
Prepare a serial dilution of the ncAA in the growth medium in a 96-well plate. Include a control well with no ncAA.
-
Inoculate each well with a diluted overnight culture of the bacteria to a starting OD600 of ~0.05.
-
Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C for E. coli).
-
Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for a period of several hours (e.g., 20 hours).
-
Plot the OD600 values over time to generate growth curves for each ncAA concentration.
-
Analyze the growth curves to determine the effect of the ncAA on the growth rate and final cell density.
Causality Behind Experimental Choices:
-
Serial Dilution: This allows for the assessment of a wide range of ncAA concentrations to determine the precise threshold for toxicity.
-
OD600 Measurement: This is a standard and reliable method for monitoring bacterial growth in liquid culture.
-
Growth Curve Analysis: This provides a quantitative measure of the impact of the ncAA on bacterial proliferation.
This protocol provides a general workflow for labeling newly synthesized proteins in cultured cells with AHA or HPG.[12]
Objective: To label and visualize newly synthesized proteins in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
AHA or HPG stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Fluorescently tagged alkyne or azide probe for click chemistry
-
Click chemistry reaction buffer components (e.g., copper(II) sulfate, reducing agent, ligand)
Procedure:
-
Cell Culture Preparation: Plate cells and allow them to adhere and grow to the desired confluency.
-
Methionine Depletion: Wash the cells with PBS and then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine reserves.[15]
-
ncAA Labeling: Add the ncAA (e.g., 50 µM AHA or HPG) to the methionine-free medium and incubate the cells for the desired labeling period (e.g., 1-24 hours).[12][15]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
-
Click Chemistry Reaction: In a microcentrifuge tube, combine the cell lysate with the fluorescent probe and the click chemistry reaction buffer components. Incubate at room temperature, protected from light.
-
Analysis: The labeled proteins can now be visualized by in-gel fluorescence scanning after SDS-PAGE or used for other downstream applications like mass spectrometry.[16][17]
Causality Behind Experimental Choices:
-
Methionine Depletion: This step is crucial to maximize the incorporation of the methionine analog by reducing competition from the canonical amino acid.[15]
-
Click Chemistry: This bio-orthogonal reaction allows for the specific and efficient attachment of a fluorescent probe to the incorporated ncAA without cross-reacting with other cellular components.[9]
Visualization of Key Concepts
Caption: Workflow for labeling newly synthesized proteins using BONCAT.
Caption: Potential impact of ncAA incorporation on cellular pathways.
Conclusion
The use of non-canonical amino acids offers immense potential for advancing research and drug development.[2] A thorough understanding of their biological activities, including potential toxicity and metabolic effects, is crucial for their effective and reliable application.[12] By carefully selecting the appropriate ncAA and optimizing experimental conditions, researchers can harness the power of these unique building blocks to create novel therapeutics and gain deeper insights into complex biological processes.[4]
References
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Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli. PubMed. Available at: [Link]
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Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]
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Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast. PubMed Central. Available at: [Link]
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Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. Available at: [Link]
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Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae. PMC - NIH. Available at: [Link]
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The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Available at: [Link]
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Non-canonical amino acids as a tool for the thermal stabilization of enzymes. PMC - NIH. Available at: [Link]
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Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. NIH. Available at: [Link]
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Efficiency and fidelity of ncAA incorporation in cells containing each... ResearchGate. Available at: [Link]
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Future prospects for noncanonical amino acids in biological therapeutics. PMC - NIH. Available at: [Link]
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Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast. ACS Publications. Available at: [Link]
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Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. Available at: [Link]
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State-Selective Metabolic Labeling of Cellular Proteins. PMC - NIH. Available at: [Link]
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Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. Available at: [Link]
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Non-canonical amino acid labeling in proteomics and biotechnology. PMC - NIH. Available at: [Link]
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Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. Available at: [Link]
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Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. ResearchGate. Available at: [Link]
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Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. NIH. Available at: [Link]
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Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. PMC - NIH. Available at: [Link]
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In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. bioRxiv. Available at: [Link]
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Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis. Frontiers. Available at: [Link]
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Incorporation of non-canonical amino acids into the developing murine proteome. NIH. Available at: [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]
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Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry. Available at: [Link]
-
Introduction: “Noncanonical Amino Acids”. ACS Publications. Available at: [Link]
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(PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. Available at: [Link]
-
(PDF) Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. ResearchGate. Available at: [Link]
-
Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. PubMed. Available at: [Link]
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC. Available at: [Link]
-
Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. PubMed Central. Available at: [Link]
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Chemical Reporter for Visualizing Metabolic Cross-Talk between Carbohydrate Metabolism and Protein Modification. NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for (2R,3R)-2-Amino-3-hydroxy-hexanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Chiral Amino Acid
(2R,3R)-2-Amino-3-hydroxy-hexanoic acid is a non-proteinogenic amino acid whose stereochemistry is critical to its biological function and potential therapeutic applications. In drug development and manufacturing, the precise quantification and stereochemical purity assessment of such molecules are not merely procedural; they are fundamental to ensuring safety, efficacy, and batch-to-batch consistency. The analytical task is complicated by three intrinsic properties of the molecule:
-
High Polarity: Its zwitterionic nature makes it highly soluble in aqueous media but challenging to retain on traditional reversed-phase chromatography columns.
-
Lack of a Strong Chromophore: The molecule does not absorb significantly in the UV-Visible spectrum, rendering direct detection by common HPLC-UV detectors insensitive.
-
Stereoisomerism: The presence of two chiral centers gives rise to four possible stereoisomers. A validated method must not only quantify the target (2R,3R) isomer but also resolve and control for the presence of its diastereomers and enantiomer.
This guide provides a comparative analysis of established chromatographic techniques, culminating in a detailed, validated protocol for the robust analysis of this compound. The methodologies and validation principles are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2]
Section 1: A Strategic Approach to Method Selection
The selection of an appropriate analytical method is a critical decision driven by the analyte's properties and the analytical objectives (e.g., purity testing, assay, chiral separation). For a compound like this compound, the workflow involves addressing the core challenges of detection and stereoselectivity.
Section 2: Comparative Analysis of Chromatographic Platforms
High-Performance Liquid Chromatography (HPLC)
HPLC is the predominant technique for amino acid analysis due to its versatility in handling non-volatile and polar compounds.[3] However, the core challenges must be addressed through strategic choices in derivatization, column chemistry, and detection.
To overcome the lack of a native chromophore, pre-column or post-column derivatization is employed.[4] This process involves reacting the amino acid with a reagent to attach a UV-active or fluorescent tag. Pre-column derivatization is generally preferred for its higher sensitivity and flexibility.
| Derivatizing Agent | Target Group | Detection | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence (FLD) | Fast reaction, high sensitivity, automated.[4] | Unstable derivatives, does not react with secondary amines.[5] |
| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary & Secondary Amines | Fluorescence (FLD) | Stable derivatives, reacts with all amines.[5] | Slower reaction, excess reagent must be removed or separated. |
| Dansyl Chloride | Primary & Secondary Amines | FLD or UV | Stable derivatives, strong fluorescence. | Poor reactivity, slow kinetics, potential for multiple derivatives.[6] |
| Phenyl Isothiocyanate (PITC) | Primary & Secondary Amines | UV | Rapid reaction, stable derivatives. | Complex sample preparation required to remove interferences.[6] |
For comprehensive analysis, a dual-derivatization approach using OPA for primary amines and FMOC for secondary amines is a robust strategy, often automated in modern HPLC systems.[5][7]
Resolving the stereoisomers of this compound is paramount. Two primary strategies exist:
-
Indirect Method (Chiral Derivatization): The amino acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18). While effective, this method requires a highly pure chiral reagent and can introduce analytical variability.[8]
-
Direct Method (Chiral Stationary Phases - CSPs): This is the more common and powerful approach. The separation occurs on a column packed with a chiral stationary phase that interacts differently with each enantiomer.[8]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are exceptionally versatile for underivatized amino acids, operating in polar organic, reversed-phase, or normal-phase modes. They offer multiple interaction mechanisms (hydrogen bonding, ionic interactions, steric hindrance) leading to excellent enantioselectivity for complex amino acids.[8][9]
-
Crown Ether CSPs: Specifically designed for the separation of primary amino acids, forming inclusion complexes with the protonated amino group.[10]
-
Zwitterionic CSPs: These phases contain both positive and negative charges, mimicking the zwitterionic nature of amino acids and enabling separation based on ion-exchange and other interactions.[11]
-
Gas Chromatography (GC)
GC offers high resolution and is often coupled with mass spectrometry (GC-MS) for excellent sensitivity and specificity. However, its application to amino acids is contingent on a crucial derivatization step to increase their volatility and thermal stability.[12]
The most common derivatization for GC is a two-step process:
-
Esterification: The carboxyl group is converted to an ester (e.g., using an acidified alcohol).
-
Acylation or Silylation: The amino and hydroxyl groups are acylated or, more commonly, silylated using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12][13]
While powerful, GC methods for amino acids can be labor-intensive, sensitive to moisture, and may not be as robust as HPLC for routine quality control.
Comparative Summary
| Feature | Chiral HPLC-FLD | Chiral GC-MS | HILIC-MS/MS |
| Principle | Liquid-phase separation with fluorescence detection. | Gas-phase separation with mass detection. | Liquid-phase separation based on polarity, with mass detection. |
| Derivatization | Required for detection (e.g., OPA/FMOC). | Required for volatility (e.g., esterification/silylation). | Often not required.[14] |
| Sensitivity | Very High (picomole to femtomole). | High (picomole). | Very High (picomole to attomole). |
| Selectivity | Good (chromatographic). | Very High (mass fragmentation). | Extremely High (mass fragmentation). |
| Chiral Resolution | Excellent (with CSP). | Good (with chiral column). | Possible (with CSP), but can be complex. |
| Complexity | Moderate. | High (derivatization is multi-step and sensitive). | Moderate to High (requires MS expertise). |
| Best For | Robust QC, purity testing, and chiral analysis. | Metabolomics, research where high peak capacity is needed. | High-throughput screening, complex matrices, quantification without derivatization. |
Section 3: Recommended Method: Validated Chiral RP-HPLC with Pre-Column Derivatization
For routine quality control and release testing in a drug development setting, a Reversed-Phase HPLC method using a macrocyclic glycopeptide chiral stationary phase combined with automated pre-column OPA/FMOC derivatization and fluorescence detection offers the best balance of sensitivity, selectivity, and robustness.
Rationale: This approach directly addresses the core analytical challenges. The OPA/FMOC derivatization provides the high sensitivity needed for impurity analysis, while a teicoplanin-based CSP offers proven, powerful enantioselectivity for underivatized amino acids, ensuring all four stereoisomers can be resolved.[9]
Detailed Experimental Protocol
A. Reagents and Materials
-
This compound Reference Standard
-
Water, Acetonitrile (HPLC Grade)
-
Formic Acid, Ammonium Acetate
-
OPA Derivatization Reagent Kit
-
FMOC Derivatization Reagent Kit
-
Diluent: 0.1 M Hydrochloric Acid
B. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with binary pump, multisampler with thermostat, multicolumn thermostat, and fluorescence detector (FLD).
-
Column: Chirobiotic T (Teicoplanin) CSP, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 50% B
-
35-40 min: 50% B
-
40-42 min: 50% to 10% B
-
42-50 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
OPA Derivatives: Excitation 340 nm, Emission 455 nm.[4]
-
FMOC Derivatives: Excitation 266 nm, Emission 305 nm.
-
C. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an appropriate amount of the test sample and prepare as for the working standard.
Section 4: Method Validation Protocol (ICH Q2(R2))
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The following parameters must be evaluated.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
-
Protocol:
-
Analyze a blank (diluent).
-
Analyze the (2R,3R) reference standard.
-
Analyze standards of the other three stereoisomers, if available.
-
Spike the analyte solution with known impurities and potential degradants.
-
-
Acceptance Criteria: The analyte peak should be free from interference at its retention time. Baseline resolution (R > 1.5) should be achieved between all stereoisomers.
Linearity
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration). Perform triplicate injections for each concentration.
-
Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1261000 |
| 150 | 1505300 |
| Result | r² = 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.
-
Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Table 2: Example Accuracy Data
| Level | Spiked (µg/mL) | Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 119.9 | 121.3 | 101.2% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[2]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
-
Protocol: Typically determined based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOQ is often established at a S/N ratio of 10:1, while LOD is at 3:1. Precision at the LOQ should be ≤ 10% RSD.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Deliberately vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the final calculated result should not be significantly affected.
Conclusion
The successful analysis of this compound demands a methodical approach that systematically addresses its inherent challenges. While several techniques are viable, a chiral RP-HPLC method with automated pre-column derivatization and fluorescence detection stands out as a highly sensitive, selective, and robust choice for the stringent requirements of the pharmaceutical industry. The true measure of any analytical method, however, lies in its validation. A comprehensive validation study, performed according to ICH guidelines, provides the documented evidence that the method is fit for its intended purpose, ensuring the quality and safety of the final drug product. As technology evolves, techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry and Supercritical Fluid Chromatography (SFC) may offer even faster and more sensitive analyses, but they will be held to the same immutable principles of validation and scientific rigor.
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Carré, V., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. [Link]
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Stingel, D., et al. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Molecular Nutrition & Food Research, 51(3), 301-6. [Link]
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A Comparative Guide to Modern Catalysts for the Asymmetric Aldol Reaction
For researchers, scientists, and drug development professionals, the asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation. The ability to precisely control the stereochemical outcome of this reaction is paramount in the synthesis of complex chiral molecules, including a vast array of pharmaceuticals and natural products. This guide provides an in-depth, objective comparison of the three principal classes of chiral catalysts employed for this transformation: organocatalysts, transition-metal complexes, and enzymes (aldolases). By examining their mechanisms, performance, and practical considerations, this document aims to equip you with the insights needed to select the optimal catalytic system for your synthetic challenges.
Introduction: The Enduring Challenge of Asymmetric Aldol Additions
The aldol reaction, which forges a new carbon-carbon bond and creates up to two new stereocenters, presents a formidable stereochemical puzzle.[1] Achieving high levels of both diastereoselectivity and enantioselectivity is crucial. While stoichiometric chiral auxiliaries have historically offered a solution, the principles of green chemistry and atom economy demand catalytic approaches.[2] Modern asymmetric catalysis has risen to this challenge with three powerful and distinct strategies: the use of small organic molecules (organocatalysis), chiral transition-metal complexes, and biological enzymes.[3][4]
This guide will use the well-studied reaction between a ketone donor (e.g., acetone or cyclohexanone) and an aldehyde acceptor as a benchmark to compare these catalytic systems. We will delve into the causality behind their efficacy, providing not just data, but a mechanistic understanding to inform your experimental design.
Organocatalysis: The Rise of "Enzyme-Mimics"
Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, metal-free organic molecules can catalyze complex reactions with high stereoselectivity.[5] For the aldol reaction, amino acids, particularly L-proline, have become iconic catalysts.[6][7]
Mechanism of Action: Enamine Catalysis
L-proline and its derivatives operate through an "enamine catalysis" mechanism, which mimics the strategy of Class I aldolase enzymes.[1][6] The catalytic cycle involves several key steps:
-
Enamine Formation: The secondary amine of the proline catalyst condenses with the ketone donor to form a nucleophilic enamine intermediate.[8]
-
Stereoselective C-C Bond Formation: The enamine attacks the aldehyde acceptor. The stereochemistry is directed by the chiral environment created by the catalyst, often involving a hydrogen-bonded, chair-like transition state.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, thus closing the catalytic cycle.[8]
The carboxylic acid group of proline is crucial, acting as a Brønsted acid/base to facilitate proton transfer within the transition state, a feature that contributes to its high efficiency.[5]
Diagram: Proline-Catalyzed Aldol Reaction Cycle
Caption: Catalytic cycle of the L-proline catalyzed asymmetric aldol reaction via enamine activation.
Performance and Considerations
L-proline is valued for being inexpensive, non-toxic, and available in both enantiomeric forms.[9] However, it often requires high catalyst loadings (up to 30 mol%) and can lead to long reaction times.[6] The development of more active derivatives, such as diarylprolinol silyl ethers, has addressed some of these limitations.
Experimental Protocol: L-Proline Catalyzed Aldol Reaction
This protocol describes a general procedure for the reaction between an aldehyde and a ketone.[8][10]
Materials:
-
L-Proline (0.30 mmol, 30 mol%)
-
Aldehyde (e.g., 2-Nitrobenzaldehyde, 1.0 mmol)
-
Ketone/Solvent (e.g., 10 mL of DMSO/acetone 4:1 v/v)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of L-proline (0.30 mmol) in a mixture of DMSO (8 mL) and acetone (2 mL) is stirred in a reaction vial for 15 minutes at room temperature. Note: L-proline may not fully dissolve.
-
The aldehyde (1.0 mmol) is added to the mixture, and the reaction is stirred for approximately 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by adding 10 mL of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with water (3 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure aldol product.
-
The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.
Transition-Metal Catalysis: Lewis Acid Activation
Chiral transition-metal complexes are powerful catalysts for asymmetric synthesis, often providing high turnovers and selectivities under mild conditions.[11][12] In the context of the aldol reaction, they typically function as chiral Lewis acids.
Mechanism of Action: Chiral Lewis Acid Catalysis
The general mechanism involves the coordination of the metal center to the aldehyde, which activates it towards nucleophilic attack.
-
Catalyst Formation: A metal salt (e.g., Zn(OTf)₂, NiCl₂, Ti(Oi-Pr)₄) is complexed with a chiral ligand (e.g., BINOL, BOX, ProPhenol derivatives) to form the active chiral Lewis acid catalyst.[11][13]
-
Aldehyde Activation: The aldehyde substrate coordinates to the chiral metal complex. This coordination enhances the electrophilicity of the aldehyde's carbonyl carbon.
-
Enolate Formation & Attack: The ketone donor is deprotonated by a base (in a direct reaction) or is pre-formed as a silyl enol ether (in a Mukaiyama aldol reaction) to form a nucleophilic enolate.[2][11] The enolate then attacks the activated aldehyde. The facial selectivity of this attack is controlled by the steric and electronic properties of the chiral ligand, which creates a defined chiral pocket around the metal center.
-
Product Release: The aldol product is released from the metal center, regenerating the catalyst.
Particularly effective are binuclear zinc complexes, which can mimic Class II aldolase enzymes. One zinc atom acts as a Brønsted base to form the zinc enolate, while the second functions as a Lewis acid to activate the aldehyde.[2][11]
Diagram: Chiral Zn(II) Complex Catalyzed Aldol Reaction
Caption: Generalized cycle for a transition-metal catalyzed direct asymmetric aldol reaction.
Performance and Considerations
Transition-metal catalysts often exhibit higher activity and require lower catalyst loadings (1-10 mol%) compared to organocatalysts. They can provide excellent diastereo- and enantioselectivity.[14] However, they are sensitive to air and moisture, often requiring inert atmosphere techniques. The cost of the metal and ligands, as well as the need to remove residual metal from the final product (a critical concern in pharmaceutical synthesis), are important considerations.
Experimental Protocol: Chiral Nickel(II)-Catalyzed Aldol Reaction
This protocol is a representative example for a direct, asymmetric aldol reaction using a chiral metal complex.[14]
Materials:
-
[Tol-BINAP]NiCl₂ (chiral catalyst, 5 mol%)
-
N-acyl-1,3-thiazinane-2-thione (ketone equivalent, 1.0 equiv.)
-
Aromatic aldehyde (1.2 equiv.)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.2 equiv.)
-
2,6-Lutidine (2.4 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chiral catalyst [Tol-BINAP]NiCl₂ (5 mol%).
-
Add anhydrous DCM, followed by the N-acyl-1,3-thiazinane-2-thione (1.0 equiv.) and the aromatic aldehyde (1.2 equiv.).
-
Cool the mixture to -78 °C.
-
Add 2,6-lutidine (2.4 equiv.) followed by the slow, dropwise addition of TIPSOTf (1.2 equiv.).
-
Stir the reaction at -78 °C for the specified time (e.g., 6 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the O-TIPS-protected aldol adduct.
-
Determine diastereomeric ratio (dr) by ¹H NMR and enantiomeric excess (ee) by chiral HPLC.
Biocatalysis: The Precision of Aldolase Enzymes
Enzymes offer unparalleled stereoselectivity in chemical transformations. Aldolases, the enzymes that catalyze aldol reactions in nature, are increasingly used as tools in asymmetric synthesis.[15] They are broadly classified into two types: Class I aldolases, which operate via an enamine mechanism similar to proline, and Class II aldolases, which are metal-dependent (typically Zn²⁺) and function via a metal-enolate intermediate.[1][16]
Mechanism of Action
-
Class I Aldolases: A lysine residue in the enzyme's active site forms a Schiff base with the ketone donor, leading to an enamine that attacks the aldehyde acceptor.[1]
-
Class II Aldolases: A divalent metal ion (usually Zn²⁺) in the active site coordinates to the ketone, facilitating its deprotonation to form a metal enolate, which then acts as the nucleophile.[1][17]
In both cases, the highly structured three-dimensional environment of the enzyme's active site precisely orients the substrates, leading to exquisite control over the stereochemical outcome.
Performance and Considerations
Aldolases can provide nearly perfect enantioselectivity (>99% ee) and operate under mild, environmentally benign conditions (aqueous buffer, room temperature).[15] However, their application can be limited by a narrow substrate scope and sensitivity to non-physiological conditions like organic solvents and high temperatures.[18] Modern protein engineering techniques, such as directed evolution, are rapidly expanding the utility and substrate tolerance of aldolases, making them increasingly viable catalysts for industrial applications.[15][19]
Experimental Protocol: Aldolase-Catalyzed Aldol Addition
This protocol outlines a general procedure for an aldol addition catalyzed by an engineered fructose-6-phosphate aldolase (FSA) variant.[19]
Materials:
-
Engineered Aldolase (e.g., FSA variant) solution
-
Aminoaldehyde (e.g., N-Cbz-protected aminoaldehyde, 80 mM final concentration)
-
Ketone donor (e.g., propanone, 2.6 M final concentration)
-
Triethanolamine buffer (50 mM, pH 8.0)
Procedure:
-
In a reaction vessel, prepare a solution of the aldehyde substrate in 50 mM triethanolamine buffer (pH 8.0).
-
Add the ketone donor to the desired final concentration.
-
Initiate the reaction by adding the aldolase enzyme solution.
-
Incubate the reaction at a controlled temperature (e.g., 25 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at time intervals and analyzing them by HPLC or GC.
-
Once the reaction has reached completion, the enzyme can be removed by protein precipitation (e.g., with acetonitrile) or heat denaturation, followed by centrifugation.
-
The supernatant containing the product can be extracted with an organic solvent (e.g., ethyl acetate) for purification.
-
Purify the product by standard chromatographic techniques.
Comparative Summary and Outlook
The choice of a chiral catalyst for the asymmetric aldol reaction is a multi-faceted decision that depends on the specific requirements of the synthesis. Each class of catalyst offers a unique profile of advantages and disadvantages.
| Feature | Organocatalysts (Proline-type) | Transition-Metal Complexes | Enzymes (Aldolases) |
| Stereoselectivity | Good to Excellent (often >90% ee) | Excellent (often >95% ee, high dr) | Superb (often >99% ee) |
| Catalyst Loading | High (10-30 mol%) | Low (1-10 mol%) | Very Low (<1 mol%) |
| Reaction Conditions | Mild, often open to air | Requires inert atmosphere, anhydrous | Aqueous buffer, mild pH & temp |
| Substrate Scope | Broad | Broad, tunable with ligands | Often narrow, but expanding |
| Key Advantages | Inexpensive, low toxicity, stable | High activity, high turnover, tunable | Green, exceptional selectivity |
| Key Disadvantages | High catalyst loading, longer times | Metal contamination, cost, sensitivity | Limited stability, substrate scope |
Future Trends: The field is moving towards the integration of these catalytic systems. For example, chemoenzymatic processes that combine the strengths of biocatalysis with traditional organic reactions are becoming more common.[18] Similarly, the development of cooperative catalysis, where an organocatalyst and a metal complex work in concert, is opening new avenues for reactivity and selectivity.[20][21] As our mechanistic understanding deepens and new catalysts are designed, the ability to perform highly selective, efficient, and sustainable asymmetric aldol reactions will continue to advance, empowering the synthesis of the chiral molecules that shape our world.
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Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution. National Institutes of Health. [Link]
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Chiral catalysts dually functionalized with amino acid and Zn2+ complex components for enantioselective direct aldol reactions inspired by natural aldolases: design, synthesis, complexation properties, catalytic activities, and mechanistic study. PubMed. [Link]
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Asymmetric Organocatalysis Combined with Metal Catalysis: Concept, Proof of Concept, and Beyond. ACS Publications. [Link]
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Future Trends in Asymmetric Organo-Metal Combined Catalysis. ACS Publications. [Link]
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Recent Advances in Aldolase‐Catalyzed Asymmetric Synthesis. ResearchGate. [Link]
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Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. ResearchGate. [Link]
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PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
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Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid
This guide provides essential safety and logistical information for the proper disposal of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, from procurement to disposal. The following protocols are designed to provide a clear, step-by-step methodology, grounded in established safety principles and regulatory awareness.
Hazard Assessment and Chemical Profile
This compound is an amino acid derivative. Generally, simple, naturally occurring α-amino acids and their salts are considered to be of low toxicity and are biodegradable.[4][5] The primary metabolic pathway for amino acids involves deamination and subsequent entry of the carbon skeleton into central metabolic cycles like the citric acid cycle.[6] This biochemical precedent suggests a low potential for long-term environmental persistence.
However, laboratory-grade chemicals must be treated with caution. Based on SDS information for similar molecules like 6-aminocaproic acid and 3-hydroxy hexanoic acid, the primary hazards are likely to be:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[7][8]
-
Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[9]
The compound is not typically classified as an acutely toxic or "P-listed" waste, which would require more stringent disposal procedures.[10] Nevertheless, all chemical waste should be treated as hazardous until a formal determination is made by a qualified professional.[3]
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₃ | Guidechem[11], PubChem[12] |
| Molecular Weight | 147.17 g/mol | Guidechem[11], PubChem[12] |
| Appearance | Solid (Assumed) | N/A |
| pKa (Predicted) | 2.39 ± 0.28 | Guidechem[11] |
| Hazards (Inferred) | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation. | Fisher Scientific[7][9], Cayman Chemical |
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn to mitigate risks of exposure.
-
Eye Protection: Wear safety goggles with side-shields or a face shield.[7]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[7]
-
Body Protection: A standard laboratory coat is required.[7]
-
Respiratory Protection: If handling fine powders outside of a fume hood or ventilated enclosure where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal route for this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocols
The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[13]
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating waste at the point of generation is the most critical step.[14]
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated items like weighing papers, gloves, or absorbent pads, in a designated solid waste container.[15]
-
Non-Halogenated Solvent Waste: If the compound is dissolved in a non-halogenated organic solvent (e.g., ethanol, methanol), collect it in a designated "Non-Halogenated Solvent Waste" container.
-
Halogenated Solvent Waste: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a "Halogenated Solvent Waste" container.
-
Aqueous Waste: Collect solutions of the compound in water or buffers in a designated "Aqueous Waste" container. Do not mix with solvent waste.[14]
Causality: Segregating waste is crucial for safety and cost-effectiveness. Mixing incompatible chemicals can lead to dangerous reactions.[13] Furthermore, different waste streams undergo different treatment processes; for example, non-halogenated solvents may be used for fuel blending, which is not possible for halogenated streams.[13]
Step 2: Containerization
All waste must be stored in appropriate and clearly labeled containers.
-
Compatibility: Use containers made of material compatible with the waste. For most aqueous and solvent waste streams, high-density polyethylene (HDPE) or glass containers are appropriate.[10][15] Do not store acidic or basic solutions in metal containers.[14][15]
-
Integrity: Containers must be in good condition, leak-proof, and have a tightly sealing screw cap.[14] Keep containers closed except when adding waste.[10][13]
-
Volume: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for expansion.[15]
Step 3: Labeling
Improper labeling is a common and serious compliance violation.[10]
All waste containers must be clearly labeled as soon as waste is first added. The label should include:
-
The words "Hazardous Waste" (or equivalent, per your institution's policy).[15]
-
The full chemical name(s) of all contents. Avoid abbreviations or formulas. List all constituents, including solvents and their approximate percentages.[16]
-
The Accumulation Start Date , which is the date the first drop of waste was added to the container.[16]
-
The name of the principal investigator or laboratory contact.[16]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA at or near the point of generation.[10]
-
The SAA must be under the direct supervision of laboratory personnel.[15]
-
Store incompatible waste containers separately, for example, by using secondary containment bins.[13][14]
-
The total volume of hazardous waste in an SAA is typically limited to 55 gallons.[10]
Step 5: Final Disposal
-
Once a waste container is full or has been in storage for the maximum allowed time (e.g., 90 days to 12 months, depending on regulations), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[10][15]
-
Drain Disposal: DO NOT pour this compound or its solutions down the drain unless you have received explicit, written approval from your EHS department.[10] While some simple, non-hazardous amino acids may be approved for drain disposal in dilute quantities, this requires a formal hazard assessment by EHS.[4] Unauthorized drain disposal can lead to significant environmental harm and severe penalties.[10]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill: For solid spills, gently sweep or scoop the material into a waste container, avoiding dust generation.[7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Clean the Area: Once the material is collected, decontaminate the spill area with soap and water.
-
Dispose of Waste: All cleanup materials must be collected and disposed of as hazardous waste.[3]
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]
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Safeguarding Your Research: A Comprehensive Guide to Handling (2R,3R)-2-Amino-3-hydroxy-hexanoic acid
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for the handling of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. As a structurally unique amino acid, a thorough understanding of its potential hazards and the corresponding protective measures is critical. This document is designed to be your preferred source for laboratory safety and chemical handling, building a foundation of trust that extends beyond the product itself.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon the hazard profiles of structurally analogous compounds, including other amino acids and hexanoic acid derivatives.[1][2][3][4][5] The primary assumed hazards are skin irritation, serious eye irritation, and potential respiratory irritation if handled as a fine powder.[5]
Hazard Assessment and Personal Protective Equipment (PPE)
A proactive approach to safety begins with a comprehensive hazard assessment. Based on the profiles of similar chemical structures, this compound should be treated as a hazardous compound. The following table outlines the minimum recommended Personal Protective Equipment (PPE) for various laboratory operations.
| Task / Operation | Potential Hazard | Minimum Recommended PPE |
| Receiving & Unpacking | Unforeseen container damage, minor dust exposure. | Safety glasses, lab coat, nitrile gloves. |
| Weighing Solid Compound | Inhalation of fine particles, skin/eye contact. | Chemical splash goggles, lab coat, nitrile gloves. All weighing should be conducted in a chemical fume hood or a ventilated balance enclosure.[6][7] |
| Preparing Solutions | Skin/eye contact from splashes, inhalation of vapors from solvents. | Chemical splash goggles, lab coat, nitrile gloves. For volatile solvents or when heating, all work must be performed in a chemical fume hood.[7][8] |
| Running Reactions | Splashes from unforeseen reactions, inhalation of vapors. | Chemical splash goggles (or a face shield if the splash risk is high), a chemical-resistant apron over a lab coat, and appropriate chemical-resistant gloves.[9][10] |
| Waste Disposal | Direct contact with contaminated materials. | Chemical splash goggles, lab coat, and nitrile gloves. |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic workflow for handling this compound is crucial for maintaining a safe laboratory environment. The following protocols detail the lifecycle of the chemical within your laboratory, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon delivery, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, hazard warnings, date received, and your initials.[11]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.[3]
Experimental Protocols: Safe Handling and PPE
Donning PPE:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Eye Protection: Don chemical splash goggles. If a significant splash hazard exists, use a face shield in addition to goggles.[10][12]
-
Gloves: Select nitrile or other chemically compatible gloves. Inspect for any tears or holes before use. Pull the cuffs of the gloves over the sleeves of your lab coat.[13]
Handling the Solid Compound (e.g., Weighing):
-
Work Area Preparation: Designate a specific area for handling the powder.[6] Work within a chemical fume hood or a powder weighing station to minimize inhalation risk.[7]
-
Transfer: Use a spatula or scoopula to transfer the solid.[11] Avoid creating dust. If the powder is static, an anti-static gun can be utilized.[6]
-
Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum.[6][13] Do not dry sweep, as this can aerosolize the powder.[13]
Doffing PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove your goggles or face shield last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[8][11]
Disposal:
All waste materials, including empty containers, contaminated gloves, and weighing papers, must be disposed of as chemical waste in accordance with your institution's and local regulations.[11] Label the waste container clearly.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15][16] Remove contaminated clothing while under a safety shower.[15] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[14][15][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[16] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal. Clean the spill area thoroughly. |
| Major Spill | Evacuate the area immediately and alert others.[15] Contact your institution's emergency response team.[17] |
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
-
First Aid: Chemical Exposure. UMass Memorial Health. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky. [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of California, Berkeley. [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. The University of Texas at Austin. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
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Personal Protective Equipment Requirements for Laboratories. University of Washington. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
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School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]
-
(2R,3S)-3-Amino-2-hydroxyhexanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
(2S,3R)-2-chloro-3-hydroxyhexanoic acid. PubChem, National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
